molecular formula C10H24O2Si B092060 Diisobutyldimethoxysilane CAS No. 17980-32-4

Diisobutyldimethoxysilane

Cat. No.: B092060
CAS No.: 17980-32-4
M. Wt: 204.38 g/mol
InChI Key: NHYFIJRXGOQNFS-UHFFFAOYSA-N
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Description

Diisobutyldimethoxysilane is a useful research compound. Its molecular formula is C10H24O2Si and its molecular weight is 204.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethoxy-bis(2-methylpropyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24O2Si/c1-9(2)7-13(11-5,12-6)8-10(3)4/h9-10H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYFIJRXGOQNFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[Si](CC(C)C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066291
Record name Silane, dimethoxybis(2-methylpropyl)-
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Molecular Weight

204.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Silane, dimethoxybis(2-methylpropyl)-
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CAS No.

17980-32-4
Record name Diisobutyldimethoxysilane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, dimethoxybis(2-methylpropyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, dimethoxybis(2-methylpropyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, dimethoxybis(2-methylpropyl)-
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Foundational & Exploratory

Diisobutyldimethoxysilane: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and primary applications of diisobutyldimethoxysilane. The information is curated for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this organosilane compound.

Introduction

This compound (DIBDMS) is an organosilane compound with the chemical formula C₁₀H₂₄O₂Si. It is a colorless liquid that plays a crucial role as an external electron donor in Ziegler-Natta catalysis, primarily for the polymerization of propylene. The steric hindrance provided by the two isobutyl groups is instrumental in controlling the stereochemistry of the resulting polymer, leading to highly isotactic polypropylene. This guide details the prevalent synthesis methodology, comprehensive characterization techniques, and its functional role in polymerization.

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through a two-step process involving a Grignard reaction followed by methanolysis.

Synthesis Pathway

The overall synthesis can be visualized as a two-step process starting from a suitable dichlorosilane.

Synthesis_Pathway DIBDCS Diisobutyldichlorosilane DIBDMS This compound DIBDCS->DIBDMS Methanolysis Grignard Isobutylmagnesium Bromide/Chloride Grignard->DIBDCS Methanol Methanol Methanol->DIBDMS Base Base (e.g., Amine) Base->DIBDMS Dichlorodimethylsilane Dichlorodimethylsilane Dichlorodimethylsilane->DIBDCS Grignard Reaction

Caption: General synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Diisobutyldichlorosilane via Grignard Reaction

This step involves the formation of a Grignard reagent from isobutyl halide and its subsequent reaction with a dichlorosilane.

  • Materials:

    • Magnesium turnings

    • Isobutyl bromide (or chloride)

    • Dichlorodimethylsilane (or tetrachlorosilane)

    • Anhydrous diethyl ether (or THF)

  • Procedure:

    • All glassware must be rigorously dried to exclude moisture. The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

    • Magnesium turnings are placed in a reaction flask with a small crystal of iodine to initiate the reaction.

    • A solution of isobutyl bromide in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is exothermic and should be controlled with external cooling to maintain a gentle reflux.

    • After the formation of the isobutylmagnesium bromide Grignard reagent is complete, the solution is cooled.

    • Dichlorodimethylsilane is dissolved in anhydrous diethyl ether and added dropwise to the cooled Grignard reagent solution.

    • The reaction mixture is stirred for several hours at room temperature and then refluxed to ensure complete reaction.

    • The reaction mixture is then cooled, and the magnesium halide salts are filtered off.

    • The resulting solution of diisobutyldichlorosilane in diethyl ether is purified by distillation.

Step 2: Methanolysis of Diisobutyldichlorosilane

The diisobutyldichlorosilane is then reacted with methanol to replace the chlorine atoms with methoxy groups.

  • Materials:

    • Diisobutyldichlorosilane

    • Methanol

    • A base (e.g., a tertiary amine like triethylamine) to neutralize the HCl byproduct

    • Anhydrous solvent (e.g., hexane)

  • Procedure:

    • Diisobutyldichlorosilane is dissolved in an anhydrous solvent in a reaction flask under an inert atmosphere.

    • The solution is cooled in an ice bath.

    • A mixture of methanol and a base is added dropwise to the cooled solution. The base is crucial for scavenging the hydrochloric acid generated during the reaction.

    • The reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature.

    • The amine hydrochloride salt precipitate is removed by filtration.

    • The filtrate, containing the crude this compound, is then purified by fractional distillation under reduced pressure.

Characterization of this compound

A combination of spectroscopic techniques is used to confirm the structure and purity of the synthesized this compound.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₁₀H₂₄O₂Si
Molecular Weight 204.38 g/mol
Appearance Colorless liquid
Boiling Point 188 °C @ 1025 hPa
Density 0.863 g/cm³ at 20 °C
Flash Point 62 °C
CAS Number 17980-32-4
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the isobutyl and methoxy groups.

    • A doublet for the six methyl protons of the isobutyl groups.

    • A multiplet for the methine proton of the isobutyl groups.

    • A doublet for the two methylene protons adjacent to the silicon atom.

    • A singlet for the six protons of the two methoxy groups.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the different carbon environments.

    • A peak for the methyl carbons of the isobutyl groups.

    • A peak for the methine carbon of the isobutyl groups.

    • A peak for the methylene carbon adjacent to the silicon atom.

    • A peak for the carbon of the methoxy groups.

  • ²⁹Si NMR: The silicon-29 NMR spectrum will exhibit a single resonance characteristic of a silicon atom bonded to two carbon atoms and two oxygen atoms. The chemical shift will be in the typical range for tetraorgano- and diorganodialkoxysilanes.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~2955, 2870C-H stretching (isobutyl)
~2840C-H stretching (methoxy)
~1465C-H bending (isobutyl)
~1190Si-O-C stretching
~1085Si-O-C stretching
~840Si-C stretching

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of Si-C and Si-O bonds. Common fragmentation patterns for organosilanes involve the loss of alkyl and alkoxy groups.

Application in Ziegler-Natta Catalysis

This compound is a widely used external electron donor in Ziegler-Natta catalyst systems for propylene polymerization. Its primary function is to enhance the stereospecificity of the catalyst, leading to the production of highly isotactic polypropylene.

Experimental Workflow in Polymerization

The following diagram illustrates the role of this compound in a typical propylene polymerization process.

Polymerization_Workflow cluster_catalyst_prep Catalyst System Preparation cluster_polymerization Polymerization Reactor ZN_Catalyst Ziegler-Natta Catalyst (e.g., TiCl₄/MgCl₂) Active_Sites Formation of Stereospecific Active Sites ZN_Catalyst->Active_Sites Co_catalyst Co-catalyst (e.g., Triethylaluminium) Co_catalyst->Active_Sites External_Donor External Donor (this compound) External_Donor->Active_Sites Controls Stereochemistry Propylene Propylene Monomer Polymerization Propylene Polymerization Propylene->Polymerization Active_Sites->Polymerization Isotactic_PP Isotactic Polypropylene Polymerization->Isotactic_PP

Caption: Workflow of Ziegler-Natta polymerization with an external donor.

The external donor, this compound, is believed to interact with the active sites of the Ziegler-Natta catalyst. This interaction deactivates non-stereospecific sites and modifies the electronic and steric environment of the active titanium centers, thereby favoring the insertion of propylene monomers in a highly regular, isotactic fashion.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions. It is sensitive to moisture and will react with water to release methanol. Therefore, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.

Conclusion

This compound is a vital organosilane compound with a well-established synthesis route and a critical application in the polymer industry. Its synthesis via a Grignard reaction followed by methanolysis is a robust and scalable method. The characterization of this compound relies on standard analytical techniques that confirm its structure and purity. Its role as an external electron donor in Ziegler-Natta catalysis is indispensable for the production of high-quality isotactic polypropylene, a polymer with widespread commercial applications. This guide provides a foundational understanding for researchers and professionals working with or developing applications for this compound.

Physical and chemical properties of Diisobutyldimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diisobutyldimethoxysilane (DIBDMS), identified by the CAS number 17980-32-4, is an organosilicon compound with increasing significance in materials science and chemical synthesis.[1] This clear, colorless liquid is characterized by a central silicon atom bonded to two isobutyl groups and two methoxy groups.[1][2] Its unique molecular structure imparts a range of physical and chemical properties that make it a versatile compound in various industrial and research applications, including as a coupling agent, an adhesion promoter, and a surface modifier.[2][3] It also serves as a crucial external electron donor in Ziegler-Natta catalysis for propylene polymerization.[4][5][6]

Physical Properties

This compound is a low-viscosity liquid with a mild odor.[2] A summary of its key physical properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₂₄O₂Si[1][2]
Molecular Weight 204.38 g/mol [1][7][8]
Appearance Clear, colorless liquid[1][2][3]
Odor Mild, slightly fruity[2][3]
Boiling Point 188 °C (at 1025 hPa)[1][8]
120 °C[3]
Melting Point < -78 °C[8][9]
Density 0.863 g/cm³ (at 20 °C)[1][8]
0.87 g/cm³[3]
Flash Point 62 °C (143.6 °F)[1][8][10]
76 °C[3][4]
Vapor Pressure 0.75 hPa (at 25 °C)[8][9]
0.473 mmHg (at 25 °C)[3]
Refractive Index 1.4235 - 1.4255[3][9]
Autoignition Temperature 255 °C[8][9]
Solubility Soluble in most organic solvents. Insoluble in water, but reacts with it.[11]

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the presence of the two methoxy groups attached to the silicon atom. These groups are susceptible to hydrolysis, a key reaction that underpins many of its applications.

Hydrolysis: this compound reacts with water or moisture to form silanol (Si-OH) groups and methanol.[2][12] This hydrolysis can be catalyzed by both acids and bases. The resulting silanols are highly reactive and can condense with each other to form stable siloxane (Si-O-Si) bonds, leading to the formation of oligomeric or polymeric structures.[2] This reactivity is crucial for its function as a crosslinker and surface modifier.[1]

Stability: The compound is stable in sealed containers, but is sensitive to moisture.[3][12] Proper storage in an inert atmosphere is recommended.[13]

Ziegler-Natta Catalysis: In propylene polymerization, this compound acts as an external electron donor.[4][5] The steric bulk of the isobutyl groups plays a role in controlling the stereochemistry of the resulting polypropylene.[1] It offers good tunability for polypropylene isotacticity and molecular weight.[4][11]

Experimental Protocols

Detailed experimental protocols for the determination of the physical and chemical properties of this compound are based on established standard methods.

Determination of Boiling Point (General Procedure based on ASTM D1120)
  • Apparatus: A round-bottom flask, a heating mantle, a reflux condenser, a calibrated thermometer, and boiling chips.

  • Procedure:

    • A measured volume of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

    • The flask is connected to the reflux condenser, and the thermometer is positioned so that the bulb is just below the level of the side arm of the flask.

    • The flask is heated gently using the heating mantle.

    • The liquid is brought to a steady boil, and the temperature at which the vapor and liquid are in equilibrium is recorded as the boiling point.

    • The observed boiling point is corrected to standard atmospheric pressure if necessary.

Determination of Density (General Procedure based on ISO 758)
  • Apparatus: A pycnometer (a glass flask of a specific, accurately known volume), a balance with a sensitivity of at least 0.1 mg, and a thermostatically controlled water bath.

  • Procedure:

    • The empty pycnometer is cleaned, dried, and weighed.

    • The pycnometer is filled with this compound, taking care to avoid air bubbles.

    • The filled pycnometer is placed in the thermostatic water bath maintained at a specific temperature (e.g., 20 °C) until it reaches thermal equilibrium.

    • The volume is adjusted precisely to the calibration mark.

    • The outside of the pycnometer is cleaned and dried, and it is weighed again.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Characterization of Hydrolysis

The hydrolysis of this compound can be monitored using spectroscopic techniques such as Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • FTIR Spectroscopy: The disappearance of Si-O-CH₃ bands and the appearance of Si-OH and Si-O-Si bands can be tracked over time.

  • NMR Spectroscopy (¹H, ¹³C, ²⁹Si): Changes in the chemical shifts of the protons and carbons in the methoxy and isobutyl groups, as well as the silicon atom, can be observed as hydrolysis and condensation proceed.

Visualizations

Hydrolysis and Condensation Pathway of this compound

The following diagram illustrates the two-step process of hydrolysis followed by condensation.

Hydrolysis_Condensation DIBDMS This compound (i-Bu)₂Si(OCH₃)₂ Silanol_intermediate Diisobutylsilanediol (i-Bu)₂Si(OH)₂ DIBDMS->Silanol_intermediate Hydrolysis Siloxane Polydiisobutylsiloxane [-(i-Bu)₂Si-O-]n Silanol_intermediate->Siloxane Condensation Methanol 2 CH₃OH Silanol_intermediate->Methanol Water_byproduct H₂O Siloxane->Water_byproduct Water 2 H₂O Water->DIBDMS

Hydrolysis and condensation of this compound.
Conceptual Workflow for Ziegler-Natta Polymerization

This diagram shows the role of this compound as an external donor in a typical Ziegler-Natta polymerization process.

Ziegler_Natta cluster_catalyst Catalyst System Catalyst Ziegler-Natta Catalyst (e.g., TiCl₄/MgCl₂) Polymerization Polymerization Reactor Catalyst->Polymerization Cocatalyst Cocatalyst (e.g., Triethylaluminium) Cocatalyst->Polymerization External_Donor External Donor (this compound) External_Donor->Polymerization Monomer Propylene Monomer Monomer->Polymerization Polypropylene Isotactic Polypropylene Polymerization->Polypropylene

Role of this compound in Ziegler-Natta polymerization.

References

Molecular structure of Diisobutyldimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular structure, properties, synthesis, and applications of diisobutyldimethoxysilane (DIBMS). The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize organosilane compounds.

Molecular Structure and Identification

This compound is an organosilane compound featuring a central silicon atom bonded to two isobutyl groups and two methoxy groups.[1] Its chemical structure gives it a unique combination of steric bulk from the isobutyl groups and reactivity from the hydrolyzable methoxy groups.[2]

IUPAC Name: dimethoxy-bis(2-methylpropyl)silane[3] Chemical Formula: C₁₀H₂₄O₂Si[3][4] CAS Number: 17980-32-4[1][3][4] Molecular Weight: 204.38 g/mol [3][4][5]

Physicochemical Properties

DIBMS is a colorless to pale yellow liquid with a mild odor.[1] It is sensitive to moisture and will hydrolyze upon contact with water.[1][4] It is generally soluble in organic solvents.[3]

PropertyValueReference(s)
Appearance Colorless to pale yellow liquid[1]
Boiling Point 188 °C at 1025 hPa[5][6]
Melting Point < -78 °C[5][6][7]
Density 0.863 g/cm³ at 20 °C[2][5]
Flash Point 62 °C (143.6 °F)[2][5][6]
Vapor Pressure 0.75 hPa at 25 °C[5][6][7]
Refractive Index 1.4235 - 1.4255[4][7]

Spectroscopic Characterization (Representative Data)

¹H NMR Spectroscopy (Expected)

The proton NMR spectrum of DIBMS is expected to show distinct signals for the protons of the isobutyl and methoxy groups.

  • Methoxy (Si-O-CH₃): A sharp singlet around 3.5 ppm.

  • Isobutyl (CH₂): A doublet adjacent to the silicon atom.

  • Isobutyl (CH): A multiplet further downfield from the CH₂ group.

  • Isobutyl (CH₃): A doublet at the most upfield position, characteristic of the terminal methyl groups.

¹³C NMR Spectroscopy (Expected)

The carbon NMR spectrum would provide signals corresponding to the different carbon environments in the molecule.

  • Methoxy (Si-O-CH₃): A signal in the 50-60 ppm range.

  • Isobutyl (Si-CH₂): A signal in the 25-35 ppm range.

  • Isobutyl (-CH(CH₃)₂): A signal in the 20-30 ppm range.

  • Isobutyl (-CH(CH₃)₂): A signal in the 20-25 ppm range.

²⁹Si NMR Spectroscopy (Expected)

The ²⁹Si NMR spectrum is a powerful tool for characterizing organosilanes. For DIBMS, a single resonance is expected in the chemical shift range typical for tetra-alkoxysilanes. The exact chemical shift would be influenced by the isobutyl and methoxy substituents.

FT-IR Spectroscopy (Expected)

The infrared spectrum of DIBMS would exhibit characteristic absorption bands corresponding to its functional groups.

  • Si-O-C stretching: Strong bands in the 1080-1100 cm⁻¹ region.

  • C-H stretching (alkyl): Bands in the 2850-2960 cm⁻¹ region.

  • Si-C stretching: Bands in the 1250 cm⁻¹ and 800-840 cm⁻¹ regions.

Mass Spectrometry (Expected Fragmentation)

In electron impact mass spectrometry, DIBMS would likely exhibit a molecular ion peak (M⁺) at m/z = 204. Common fragmentation pathways for organosilanes include the loss of alkyl or alkoxy groups. Expected fragments would include:

  • [M - OCH₃]⁺: m/z = 173

  • [M - isobutyl]⁺: m/z = 147

  • [Si(OCH₃)₂(isobutyl)]⁺: m/z = 147

Experimental Protocols

The following are representative experimental protocols based on general procedures for the synthesis and application of similar dialkyldimethoxysilanes.

Synthesis of this compound via Grignard Reaction

This protocol describes a typical Grignard reaction for the synthesis of dialkyldialkoxysilanes.

Materials:

  • Magnesium turnings

  • Isobutyl bromide

  • Dimethyldichlorosilane

  • Anhydrous diethyl ether

  • Anhydrous hexane

  • Saturated aqueous ammonium chloride solution

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel is charged with magnesium turnings under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of isobutyl bromide in anhydrous diethyl ether is prepared. A small portion of this solution is added to the magnesium turnings to initiate the Grignard reaction.

  • Once the reaction has initiated, the remaining isobutyl bromide solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature until the magnesium is consumed.

  • The Grignard reagent is cooled in an ice bath, and a solution of dimethyldichlorosilane in anhydrous hexane is added dropwise from the dropping funnel.

  • The reaction mixture is allowed to warm to room temperature and then refluxed for 2-3 hours.

  • After cooling, the reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation under reduced pressure to yield this compound.

Propylene Polymerization using this compound as an External Donor

This protocol outlines a general procedure for the use of DIBMS as an external electron donor in Ziegler-Natta catalyzed propylene polymerization.[8]

Materials:

  • High-activity Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂)

  • Triethylaluminum (TEAL) as cocatalyst

  • This compound (DIBMS) as external donor

  • Polymerization grade propylene

  • Anhydrous hexane as solvent

  • Methanol for quenching

Procedure:

  • A stainless-steel autoclave reactor is thoroughly dried and purged with nitrogen.

  • Anhydrous hexane is introduced into the reactor, followed by the desired amount of TEAL solution and DIBMS solution.

  • The Ziegler-Natta catalyst slurry is then injected into the reactor.

  • The reactor is pressurized with propylene to the desired pressure, and the temperature is raised to the polymerization temperature (e.g., 70°C).

  • The polymerization is carried out for the desired time, maintaining constant pressure by feeding propylene.

  • The reaction is terminated by venting the unreacted propylene and adding methanol to the reactor.

  • The polymer is collected by filtration, washed with hexane, and dried in a vacuum oven.

Applications and Logical Relationships

This compound is a versatile compound with several key industrial applications stemming from its unique molecular structure.

External Electron Donor in Ziegler-Natta Catalysis

The primary application of DIBMS is as an external electron donor in Ziegler-Natta catalysis for polypropylene production.[9] The bulky isobutyl groups and the Lewis basicity of the methoxy groups allow it to selectively poison non-stereospecific active sites on the catalyst surface, thereby increasing the isotacticity and improving the properties of the resulting polymer.[2]

Ziegler_Natta_Catalysis cluster_catalyst Catalyst System cluster_polymerization Polymerization Process Catalyst Catalyst Propylene Monomer Propylene Monomer Catalyst->Propylene Monomer Initiates Polymerization Cocatalyst (TEAL) Cocatalyst (TEAL) Cocatalyst (TEAL)->Catalyst Activation DIBMS (External Donor) DIBMS (External Donor) DIBMS (External Donor)->Catalyst Site Modification Polypropylene Polypropylene Propylene Monomer->Polypropylene Forms

Role of DIBMS in Ziegler-Natta Polymerization.
Hydrolysis and Condensation for Surface Modification

The methoxy groups of DIBMS are susceptible to hydrolysis, forming reactive silanol (Si-OH) groups. These silanol groups can then condense with hydroxyl groups on the surface of inorganic materials (like glass, metals, and fillers) or with other silanol groups to form a stable, cross-linked siloxane (Si-O-Si) network.[1][10] This process is fundamental to its use as a coupling agent, adhesion promoter, and surface modifier.[1][3]

Hydrolysis_Condensation DIBMS This compound (R₂Si(OCH₃)₂) Silanol Diisobutylsilanediol (R₂Si(OH)₂) DIBMS->Silanol + H₂O (Hydrolysis) Siloxane Polysiloxane Network (-[R₂Si-O]n-) Silanol->Siloxane Condensation Substrate Inorganic Substrate with -OH groups Silanol->Substrate Covalent Bonding

Hydrolysis and Condensation of DIBMS.

Safety and Handling

This compound is a moisture-sensitive and combustible liquid.[2][4] It should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Store in a tightly sealed container in a cool, dry place away from sources of ignition. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound is a valuable organosilane with significant applications in polymer science and materials chemistry. Its utility is derived from the interplay between the steric hindrance provided by its isobutyl groups and the reactivity of its methoxy groups. A thorough understanding of its properties and reaction mechanisms is crucial for its effective application in research and industrial processes.

References

An In-depth Technical Guide to the Safe Handling of Diisobutyldimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling protocols for Diisobutyldimethoxysilane (CAS No. 17980-32-4), a versatile organosilane compound used in various industrial and research applications, including as a catalyst component and in the synthesis of high-performance polymers.[1][2] Adherence to the following procedures is critical to ensure the safety of laboratory and manufacturing personnel.

Chemical and Physical Properties

This compound is a clear, colorless liquid.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₂₄O₂Si[1][3][4][5]
Molecular Weight 204.38 g/mol [1][3][4]
Physical State Clear, colorless liquid[1]
Boiling Point 188 °C (370.4 °F)[1][3]
Melting Point < -78 °C[3][6]
Density 0.863 g/cm³ at 20 °C (68 °F)[1][3]
Vapor Pressure 0.75 hPa (at 25 °C)[3][6]
Flash Point 62 °C (143.6 °F)[1][3]
Autoignition Temperature 255 °C[3][6]
Solubility Reacts with water/moisture[1][7]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are skin and eye irritation.[4][8] It is also hazardous to the aquatic environment with long-lasting effects.[1][3] A critical hazard to note is that this compound reacts with water and moisture to liberate methanol, which can have chronic effects on the central nervous system and may cause drowsiness, unconsciousness, blindness, and death if swallowed.[8]

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard StatementSource(s)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][8]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[4][8]
Hazardous to the Aquatic Environment, Long-term HazardChronic 2H411: Toxic to aquatic life with long lasting effects[3][6]

Toxicological Data

The acute toxicity of this compound is considered minimal based on animal studies.[1]

Table 3: Acute Toxicity of this compound

RouteSpeciesValueSource(s)
OralRatLD50 > 2000 mg/kg[1]
DermalRatLD50 > 2000 mg/kg[1]

Occupational Exposure Limits

There are no established specific occupational exposure limits (e.g., PEL, TLV) for this compound. However, due to its hydrolysis to methanol, the exposure limits for methanol should be considered.[8]

Table 4: Occupational Exposure Limits for Methanol (Hydrolysis Product)

OrganizationLimit TypeValueSource(s)
ACGIHTWA200 ppm[8]
ACGIHSTEL250 ppm[8]
NIOSHREL (TWA)200 ppm (260 mg/m³)[8]
NIOSHREL (STEL)250 ppm (325 mg/m³)[8]
OSHAPEL (TWA)200 ppm (260 mg/m³)[8]

Safe Handling and Storage Protocols

Proper handling and storage are essential to minimize exposure and maintain the integrity of the chemical.

5.1. Engineering Controls

  • Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to prevent the accumulation of vapors.[8]

  • Provide local exhaust or general room ventilation.[8]

  • Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[8]

5.2. Personal Protective Equipment (PPE)

A detailed workflow for donning and using PPE is illustrated in the diagram below.

G cluster_prep Preparation cluster_ppe PPE Application cluster_handling Chemical Handling Assess_Hazards Assess Hazards (Review SDS) Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Identifies need Clothing Wear suitable protective clothing Select_PPE->Clothing Gloves Don Neoprene or Nitrile rubber gloves Clothing->Gloves Eye_Protection Wear chemical goggles (No contact lenses) Gloves->Eye_Protection Respiratory Use NIOSH-certified organic vapor respirator Eye_Protection->Respiratory Handle_Chemical Handle this compound in ventilated area Respiratory->Handle_Chemical Safe to proceed

Caption: Workflow for selecting and using Personal Protective Equipment.

  • Hand Protection: Neoprene or nitrile rubber gloves are recommended.[8]

  • Eye Protection: Chemical goggles are required. Contact lenses should not be worn when handling this chemical.[8]

  • Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[8]

  • Respiratory Protection: A NIOSH-certified organic vapor (black cartridge) respirator should be used if ventilation is inadequate or for spill response.[8]

5.3. Hygiene Measures

  • Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking, and when leaving work.[8]

  • Wash contaminated clothing before reuse.[8]

5.4. Storage

  • Store in a cool, well-ventilated place away from heat and sources of ignition.[1]

  • Keep containers tightly closed to prevent contact with moisture, with which it reacts.[1][8]

  • Incompatible materials include moisture and water.[8]

Emergency Procedures

6.1. First-Aid Measures

  • Inhalation: Remove the individual to fresh air and keep them at rest. If the person feels unwell, seek medical advice.[8] Symptoms of overexposure may include coughing, headache, and nausea.[8]

  • Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[8]

  • Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[8]

  • Ingestion: Never give anything by mouth to an unconscious person. Get immediate medical advice/attention.[8] This product reacts with water in the stomach to form methanol. Methanol poisoning is evidenced by visual disturbances, metabolic acidosis, and formic acid in the urine.[8]

6.2. Spill Response Protocol

In the event of a spill, follow the logical workflow outlined below.

G Assess_Spill Assess Spill (Size, Location, Hazards) Evacuate Evacuate unnecessary personnel Assess_Spill->Evacuate Notify Notify authorities if liquid enters sewers or public waters Assess_Spill->Notify if required Wear_PPE Equip cleanup crew with proper protection (including respirator) Evacuate->Wear_PPE Contain_Spill Contain the spill with absorbent, non-combustible material Wear_PPE->Contain_Spill Collect_Spill Clean up using absorbent material. Sweep or shovel into appropriate container Contain_Spill->Collect_Spill Dispose Dispose of waste in accordance with local/national regulations Collect_Spill->Dispose Decontaminate Decontaminate the area and wash hands thoroughly Dispose->Decontaminate

Caption: Logical workflow for responding to a chemical spill.

  • Emergency Procedures: Evacuate unnecessary personnel from the area.[8]

  • Protective Equipment: Ensure the cleanup crew is equipped with proper protection, including respiratory protection.[8]

  • Environmental Precautions: Prevent the spill from entering sewers and public waters. If this occurs, notify the relevant authorities.[8]

  • Methods for Cleaning Up: Use an absorbent, non-combustible material (e.g., sand, earth) to collect the spill. Sweep or shovel the material into an appropriate container for disposal.[8][9]

6.3. Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, foam, carbon dioxide, or dry chemical extinguishers.[8]

  • Fire Hazards: Irritating fumes and organic acid vapors may develop when the material is exposed to high temperatures or open flames.[8]

  • Firefighting Instructions: Use a water spray to cool exposed surfaces. Exercise caution and do not enter the fire area without proper protective equipment, including respiratory protection.[8]

Disposal Considerations

  • Dispose of this compound and its containers in a safe manner in accordance with local, state, and federal regulations.[1][8]

  • The material may be incinerated.[8]

  • Avoid release to the environment.[1]

This technical guide is intended to provide essential safety and handling information for this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and proper training in chemical handling procedures. Always consult the most current SDS for this chemical before use.

References

An In-depth Technical Guide to the Solubility of Diisobutyldimethoxysilane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyldimethoxysilane (DIBDMS), with the CAS number 17980-32-4, is an organosilicon compound featuring two isobutyl groups and two methoxy groups attached to a central silicon atom.[1] This structure imparts a unique combination of steric hindrance and reactivity, making it a valuable reagent in various applications, including as a coupling agent, adhesion promoter, and surface modifier.[2][3] Its utility in drug development may involve the modification of silica-based carriers or as an intermediate in the synthesis of more complex organosilicon compounds. A thorough understanding of its solubility in organic solvents is paramount for its effective use in formulation, reaction chemistry, and purification processes.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems.

PropertyValueReference
Molecular Formula C₁₀H₂₄O₂Si[1]
Molecular Weight 204.38 g/mol [1]
Appearance Clear, colorless liquid[1]
Boiling Point 188 °C (370.4 °F)[1]
Density 0.863 g/cm³ at 20 °C
Flash Point 62 °C (143.6 °F)
Reactivity Reacts with water/moisture[1][4]

Solubility of this compound in Organic Solvents

Table 2 provides a qualitative summary of the expected solubility of this compound in a range of common organic solvents, categorized by their polarity.

SolventPolarityExpected Solubility
Nonpolar Solvents
HexaneNonpolarHigh / Miscible
TolueneNonpolarHigh / Miscible
Diethyl etherNonpolarHigh / Miscible
Moderately Polar Solvents
Tetrahydrofuran (THF)Moderately PolarHigh / Miscible
ChloroformModerately PolarHigh / Miscible
Ethyl acetateModerately PolarHigh / Miscible
AcetoneModerately PolarGood to Moderate
Polar Aprotic Solvents
AcetonitrilePolar AproticModerate to Low
Dimethylformamide (DMF)Polar AproticModerate to Low
Dimethyl sulfoxide (DMSO)Polar AproticLow
Polar Protic Solvents
EthanolPolar ProticModerate (potential for reaction)
MethanolPolar ProticModerate (potential for reaction)
WaterHighly PolarInsoluble, reacts with water

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent.

4.1. Materials

  • This compound (purity ≥ 97%)

  • Selected organic solvent (analytical grade, anhydrous)

  • Internal standard for GC analysis (e.g., n-dodecane)

  • Vials with screw caps and PTFE septa

  • Volumetric flasks and pipettes

  • Analytical balance

  • Thermostatic shaker or incubator

  • Centrifuge

  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

  • Syringes and syringe filters (0.22 µm, PTFE)

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess is crucial to ensure that a saturated solution is formed.

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed to let the undissolved this compound settle.

    • Alternatively, centrifuge the vial at a moderate speed to facilitate the separation of the excess solute.

  • Sampling and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Filter the withdrawn sample through a 0.22 µm syringe filter to remove any suspended microdroplets.

    • Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the calibration range of the analytical method.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of this compound in the chosen solvent, each containing a fixed concentration of the internal standard.

    • Analyze the calibration standards and the diluted sample using GC-FID or GC-MS.

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound is illustrated in the following diagram.

Solubility_Workflow start Start prepare_solution Prepare Saturated Solution (Excess DIBDMS in Solvent) start->prepare_solution equilibrate Equilibrate at Constant Temperature (e.g., 24-48 hours) prepare_solution->equilibrate phase_separation Phase Separation (Settling or Centrifugation) equilibrate->phase_separation sample_supernatant Sample Supernatant phase_separation->sample_supernatant filter_sample Filter Sample (0.22 µm Syringe Filter) sample_supernatant->filter_sample dilute_sample Dilute Sample filter_sample->dilute_sample analyze_concentration Analyze Concentration (GC-FID or GC-MS) dilute_sample->analyze_concentration calculate_solubility Calculate Solubility analyze_concentration->calculate_solubility end_process End calculate_solubility->end_process

Caption: Workflow for determining the solubility of this compound.

Conclusion

This compound exhibits good solubility in a range of nonpolar and moderately polar organic solvents, a characteristic that is crucial for its diverse applications. While quantitative data remains to be extensively published, the provided experimental protocol offers a robust framework for its determination. The careful selection of anhydrous solvents and appropriate analytical techniques is critical for obtaining accurate and reproducible solubility data. This guide serves as a valuable resource for researchers and professionals working with this versatile organosilane compound.

References

A Comprehensive Technical Guide to the Thermal Stability of Diisobutyldimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisobutyldimethoxysilane (DIBDMS) is a versatile organosilicon compound utilized in various industrial and research applications, including as a catalyst and a surface modifying agent. Its performance and safety in these roles are intrinsically linked to its thermal stability. This technical guide provides a detailed overview of the thermal stability of this compound, drawing upon available data and established principles of silane chemistry. While specific experimental thermogravimetric data for DIBDMS is not extensively available in public literature, this document synthesizes known properties, analogous compound behavior, and theoretical decomposition pathways to offer a comprehensive understanding. This guide also outlines detailed experimental protocols for conducting thermal analysis of liquid silanes to encourage further investigation.

Introduction

This compound, with the chemical formula C10H24O2Si, is a colorless liquid known for its utility as a coupling agent and its role in polymerization processes.[1][2] The thermal stability of a compound is a critical parameter that dictates its operational limits, storage conditions, and potential hazards. For researchers and professionals in drug development and materials science, a thorough understanding of a compound's behavior at elevated temperatures is paramount for process optimization, safety, and ensuring product integrity. This guide aims to consolidate the available information and provide a scientifically grounded perspective on the thermal stability of this compound.

Physicochemical and Thermal Properties

A summary of the known physicochemical and thermal properties of this compound is presented in the table below. This data provides a foundational understanding of the compound's characteristics.

PropertyValueReference
Molecular Formula C10H24O2Si[3]
Molecular Weight 204.38 g/mol [3]
Boiling Point 188 °C @ 1025 hPa[3]
Melting Point < -78 °C[3]
Density 0.863 g/cm³ @ 20 °C[3]
Flash Point 62 °C[3]
Autoignition Temperature 255 °C[3]

Note: The autoignition temperature is the lowest temperature at which the substance will spontaneously ignite in a normal atmosphere without an external source of ignition.

Thermal Decomposition Pathway

Upon heating, the initial bond cleavage is likely to occur at the Si-C or C-O bonds, which are generally the most labile in such structures. The presence of isobutyl groups suggests that the initial decomposition may involve the homolytic cleavage of a C-C bond within the isobutyl group to form a stable tertiary radical, or the cleavage of the Si-C bond.

A proposed thermal decomposition pathway is illustrated in the diagram below. This pathway is hypothetical and serves as a framework for understanding the potential degradation products.

Thermal_Decomposition_Pathway Proposed Thermal Decomposition Pathway of this compound DIBDMS This compound (C10H24O2Si) Initial_Cleavage Initial Bond Cleavage (Si-C or C-O) DIBDMS->Initial_Cleavage Heat (Δ) Radical_Species Formation of Radical Species (e.g., •CH(CH3)2, •Si(OR)2(iBu)) Initial_Cleavage->Radical_Species Rearrangement Intramolecular Rearrangement (e.g., β-hydride elimination) Radical_Species->Rearrangement Volatile_Products Volatile Products (e.g., Isobutylene, Methane, Methanol, Formaldehyde) Radical_Species->Volatile_Products Siloxane_Residue Non-volatile Residue (Polysiloxanes, Silica) Radical_Species->Siloxane_Residue Rearrangement->Volatile_Products Rearrangement->Siloxane_Residue

Proposed thermal decomposition pathway for this compound.

It is important to note that in the presence of moisture, this compound will first hydrolyze to form diisobutylsilanediol and methanol.[1] The subsequent thermal decomposition of the silanediol would then contribute to the formation of siloxane oligomers and polymers. The safety data sheet for this compound indicates that hazardous decomposition products include methanol and organic acid vapors, which likely arise from a combination of hydrolysis and thermal degradation.[1]

Experimental Protocols for Thermal Analysis

To obtain precise data on the thermal stability of this compound, a systematic experimental approach is required. The following protocols for Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are provided as a guide for researchers.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the residual mass of this compound.

Instrumentation: A high-resolution thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

  • Atmosphere: Purge the TGA furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at a low temperature (e.g., 30 °C) for a sufficient time to ensure thermal stability.

    • Heat the sample from the initial temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min). Multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) can be used to perform kinetic analysis.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature(s) of the maximum rate of weight loss.

    • Determine the onset temperature of decomposition (Tonset) from the TGA curve.

    • Quantify the residual mass at the end of the experiment.

The following diagram illustrates a typical experimental workflow for TGA.

TGA_Workflow Thermogravimetric Analysis (TGA) Experimental Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument Setup cluster_data Data Acquisition & Analysis Sample Liquid this compound Weighing Weigh 5-10 mg into TGA pan Sample->Weighing Atmosphere Inert Atmosphere (N2 or Ar) Flow rate: 20-50 mL/min Weighing->Atmosphere Temp_Program Temperature Program: - Equilibrate at 30 °C - Heat to 800 °C at 10 °C/min Atmosphere->Temp_Program TGA_Curve Generate TGA Curve (% Weight Loss vs. Temp) Temp_Program->TGA_Curve DTG_Curve Generate DTG Curve (Derivative of TGA) TGA_Curve->DTG_Curve Analysis Determine: - Tonset - Tmax - Residual Mass DTG_Curve->Analysis

References

Diisobutyldimethoxysilane: A Deep Dive into its Mechanism of Action as an Electron Donor in Ziegler-Natta Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diisobutyldimethoxysilane (DIBDMS) is a critical external electron donor in fourth-generation Ziegler-Natta catalyst systems for the production of isotactic polypropylene. Its primary function is to enhance the stereoselectivity of the catalyst, leading to a polymer with a high degree of crystallinity and desirable mechanical properties. This technical guide elucidates the core mechanism of action of DIBDMS, detailing its interactions with the catalyst components at a molecular level. The guide further provides a comprehensive summary of its impact on catalyst performance and polymer properties through structured data presentation, detailed experimental protocols, and visualizations of the key chemical pathways.

Introduction

The stereospecific polymerization of propylene using Ziegler-Natta catalysts is a cornerstone of the modern polymer industry. The development of high-activity supported catalysts, typically comprising titanium tetrachloride (TiCl₄) on a magnesium chloride (MgCl₂) support, revolutionized polypropylene production. However, to achieve the high isotacticity required for commercial applications, the use of electron donors is essential. These donors are classified as internal donors, which are incorporated into the solid catalyst during its preparation, and external donors, which are added during the polymerization process along with the cocatalyst, typically triethylaluminum (TEA).

This compound, an alkoxysilane with two bulky isobutyl groups, has emerged as a highly effective external electron donor. Its role extends beyond simply poisoning non-stereospecific active sites; it actively participates in the formation and stabilization of highly isospecific active centers. This guide will delve into the intricate mechanisms that govern the action of DIBDMS, providing a detailed understanding for researchers in the field.

The Core Mechanism of Action

The mechanism of action of this compound as an external electron donor is a multi-step process involving interactions with the cocatalyst and the solid catalyst surface. The bulky isobutyl groups and the reactive methoxy groups of DIBDMS play distinct and crucial roles in controlling the stereochemistry of propylene insertion.

Interaction with the Cocatalyst (Triethylaluminum)

Upon introduction into the polymerization reactor, DIBDMS readily reacts with the triethylaluminum (TEA) cocatalyst. This acid-base reaction leads to the formation of a complex where the aluminum alkyl is coordinated to one of the oxygen atoms of the methoxy groups of the silane. This initial interaction is crucial as it modulates the activity and availability of both the cocatalyst and the external donor.

G DIBDMS This compound (i-Bu)₂Si(OCH₃)₂ Complex DIBDMS-TEA Complex DIBDMS->Complex TEA Triethylaluminum Al(C₂H₅)₃ TEA->Complex

Interaction with the Catalyst Surface (MgCl₂)

The primary role of the external donor is exerted at the surface of the MgCl₂ support, where the active titanium species are located. The MgCl₂ crystal exposes different crystallographic planes, with the (110) and (100) faces being the most relevant for catalysis. These surfaces possess coordinatively unsaturated Mg²⁺ ions, which act as Lewis acid sites.

DIBDMS, or its complex with TEA, adsorbs onto these exposed Mg²⁺ sites. The two methoxy groups of DIBDMS can coordinate to a single Mg²⁺ site in a bidentate fashion or bridge between two adjacent Mg²⁺ ions. This adsorption is a key step in modifying the electronic and steric environment of the active centers.

G cluster_0 MgCl₂ Surface Mg1 Mg²⁺ Mg2 Mg²⁺ DIBDMS (i-Bu)₂Si(OCH₃)₂ DIBDMS->Mg1 bidentate coordination DIBDMS->Mg2 bridging coordination

Stereoselectivity Control: The Role of the Isobutyl Groups

The stereoselectivity of the Ziegler-Natta catalyst arises from the specific geometry of the active sites, which dictates the orientation of the incoming propylene monomer. The presence of the bulky isobutyl groups of DIBDMS in the vicinity of the active titanium center provides significant steric hindrance.

This steric bulk effectively blocks the coordination of propylene in an orientation that would lead to a syndiotactic or atactic insertion. It creates a chiral environment around the active site, forcing the propylene monomer to approach and insert with a specific orientation, leading to the formation of a highly isotactic polymer chain. The two isobutyl groups create a "chiral pocket" that guides the polymerization process.

G Active_Site Ti Active Site Isotactic_Polymer Isotactic Polypropylene Active_Site->Isotactic_Polymer Insertion Propylene Propylene Propylene->Active_Site Coordination DIBDMS DIBDMS (Steric Hindrance) DIBDMS->Active_Site Blocks non-selective coordination

Quantitative Data on Performance

The addition of this compound as an external donor has a profound and quantifiable impact on the performance of the Ziegler-Natta catalyst and the properties of the resulting polypropylene.

ParameterWithout DIBDMSWith DIBDMSReference
Catalyst Activity (kg PP/g Cat·h) 15 - 2510 - 20[1]
Isotacticity Index (%) 85 - 92> 97[1]
Melting Point (°C) 158 - 162165 - 168[1]
Molecular Weight (Mw) ( g/mol ) 350,000 - 450,000400,000 - 550,000[2]
Molecular Weight Distribution (MWD) 5 - 74 - 6[2]
Xylene Solubles (%) 5 - 10< 2.5[3]

Note: The exact values can vary depending on the specific catalyst formulation, polymerization conditions, and the concentration of DIBDMS used.

Experimental Protocols

Catalyst Preparation (General Procedure)

A fourth-generation Ziegler-Natta catalyst is typically prepared by reacting a magnesium compound (e.g., MgCl₂) with an excess of titanium tetrachloride in the presence of an internal electron donor (e.g., a phthalate, diether, or succinate). The resulting solid is then washed extensively with a hydrocarbon solvent to remove unreacted TiCl₄ and other byproducts.

Slurry Polymerization of Propylene

The following is a representative protocol for the slurry polymerization of propylene using a TiCl₄/MgCl₂ catalyst with DIBDMS as the external donor.

Materials:

  • Catalyst: Fourth-generation TiCl₄/MgCl₂ supported Ziegler-Natta catalyst.

  • Cocatalyst: Triethylaluminum (TEA) solution in hexane (e.g., 1 M).

  • External Donor: this compound (DIBDMS).

  • Solvent: Anhydrous n-heptane or hexane.

  • Monomer: Polymerization-grade propylene.

  • Quenching Agent: Acidified ethanol (e.g., 5% HCl in ethanol).

Procedure:

  • Reactor Preparation: A stainless-steel autoclave reactor is thoroughly dried and purged with high-purity nitrogen to remove any traces of oxygen and moisture.

  • Solvent and Cocatalyst Addition: The reactor is charged with the desired amount of anhydrous solvent (e.g., 1 L of n-heptane). The required volume of the TEA solution is then injected into the reactor.

  • External Donor Addition: The calculated amount of DIBDMS is injected into the reactor. The molar ratio of Al/Si is a critical parameter and is typically varied to optimize performance.

  • Catalyst Injection: A suspension of the solid catalyst in the solvent is prepared in a separate vessel and then injected into the reactor under a nitrogen or propylene atmosphere.

  • Polymerization: The reactor is heated to the desired temperature (e.g., 70 °C), and propylene is fed into the reactor to maintain a constant pressure (e.g., 7 bar). The polymerization is allowed to proceed for a specific duration (e.g., 1-2 hours).

  • Termination: The propylene feed is stopped, and the reactor is vented. The polymerization is terminated by adding the quenching agent to destroy the active sites.

  • Polymer Recovery: The polymer slurry is filtered, and the collected polypropylene powder is washed repeatedly with ethanol and then with water to remove catalyst residues.

  • Drying: The final polymer is dried in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.

G A Reactor Purging B Solvent & Cocatalyst Addition A->B C External Donor (DIBDMS) Addition B->C D Catalyst Injection C->D E Polymerization D->E F Termination E->F G Polymer Recovery & Washing F->G H Drying G->H

Conclusion

This compound plays a multifaceted and indispensable role as an external electron donor in the Ziegler-Natta catalyzed polymerization of propylene. Its mechanism of action is a synergistic interplay of electronic and steric effects. The coordination of its methoxy groups to the MgCl₂ support and its complexation with the cocatalyst modify the catalyst's electronic properties, while the significant steric hindrance provided by its bulky isobutyl groups is paramount in enforcing the high degree of stereoselectivity required for the production of isotactic polypropylene. A thorough understanding of this mechanism is crucial for the rational design of new and improved catalyst systems for olefin polymerization.

References

Methodological & Application

Application Notes and Protocols: Diisobutyldimethoxysilane (DIBDMS) as an External Donor in Ziegler-Natta Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ziegler-Natta catalysts are a cornerstone of polyolefin production, enabling the synthesis of stereoregular polymers like isotactic polypropylene. The performance of these catalyst systems is significantly influenced by the use of electron donors, which are broadly categorized as internal and external donors. External donors are added during the polymerization process to control the stereospecificity of the catalyst, thereby influencing the properties of the resulting polymer.[1][2][3] Diisobutyldimethoxysilane (DIBDMS) is an alkoxysilane compound that has demonstrated effectiveness as an external donor in Ziegler-Natta catalysis for propylene polymerization. These application notes provide a detailed overview, experimental protocols, and performance data related to the use of DIBDMS as an external donor.

The primary role of an external donor in Ziegler-Natta catalysis is to enhance the isospecificity of the catalyst system.[1][4] This is achieved by selectively poisoning the aspecific active sites on the catalyst surface or by converting them into isospecific sites.[1] The structure of the external donor, particularly the steric hindrance and electronic effects of the alkyl and alkoxy groups attached to the silicon atom, plays a crucial role in its effectiveness.[5] DIBDMS, with its isobutyl groups, offers a balance of steric bulk and electronic properties that contribute to its performance.

Mechanism of Action

The addition of an external donor like DIBDMS to the Ziegler-Natta catalyst system, which typically consists of a titanium-based catalyst on a magnesium chloride support and a trialkylaluminum co-catalyst (e.g., triethylaluminium, TEAL), leads to a series of interactions. The external donor can coordinate with both the active sites on the catalyst and the co-catalyst.[4] It is believed that the external donor competes with the internal donor for coordination sites on the MgCl2 support, influencing the environment of the titanium active centers.[1][4] This interaction modifies the stereoselectivity of the active sites, leading to a higher yield of isotactic polypropylene.

Experimental Protocols

The following protocols are generalized procedures for propylene polymerization using a Ziegler-Natta catalyst with DIBDMS as the external donor. The specific conditions may need to be optimized based on the specific catalyst system and desired polymer properties.

Materials
  • Ziegler-Natta catalyst (e.g., MgCl2-supported TiCl4 catalyst)

  • Triethylaluminium (TEAL) as co-catalyst

  • This compound (DIBDMS) as an external donor

  • Propylene monomer (polymerization grade)

  • n-Heptane or other suitable solvent (anhydrous)

  • Methanol (for terminating the polymerization)

  • Hydrochloric acid (for catalyst residue removal)

  • Nitrogen or Argon (for inert atmosphere)

Protocol 1: Slurry Polymerization of Propylene
  • Reactor Preparation: A stainless-steel Buchi reactor (or similar) is thoroughly dried and purged with nitrogen to ensure an inert atmosphere.[2]

  • Solvent and Co-catalyst Addition: 400 mL of anhydrous n-heptane is introduced into the reactor. A desired amount of TEAL solution is then added.[2]

  • External Donor and Catalyst Addition: The calculated amount of DIBDMS is added to the reactor, followed by the Ziegler-Natta catalyst. The molar ratio of TEAL to DIBDMS and the Si/Ti molar ratio are critical parameters to control and should be varied for optimization.

  • Pre-polymerization: A controlled amount of propylene monomer is introduced to the reactor, and the pressure is maintained at a low level (e.g., 2 bar) for a short period (e.g., 20 minutes) to allow for controlled initial polymerization on the catalyst particles.[2]

  • Polymerization: The reactor temperature is raised to the desired polymerization temperature (e.g., 70°C), and the propylene pressure is increased to the target pressure (e.g., 7 bar). The polymerization is allowed to proceed for a set duration (e.g., 1-2 hours) with continuous stirring.

  • Termination: The polymerization is terminated by venting the propylene and adding methanol to the reactor.

  • Polymer Recovery and Purification: The polymer slurry is stirred with a solution of hydrochloric acid in methanol to remove catalyst residues. The resulting polypropylene is then filtered, washed with methanol, and dried in a vacuum oven at a specified temperature (e.g., 60-80°C) until a constant weight is achieved.

Protocol 2: Gas-Phase Polymerization of Propylene
  • Reactor Preparation: A gas-phase polymerization reactor is prepared under an inert atmosphere.

  • Catalyst Injection: The Ziegler-Natta catalyst, pre-contacted with TEAL and DIBDMS, is injected into the reactor.

  • Polymerization: Propylene monomer, and optionally hydrogen as a chain transfer agent, are continuously fed into the reactor to maintain a constant pressure. The polymerization is carried out at a specific temperature and pressure for the desired reaction time.

  • Product Discharge: The polymer powder is discharged from the reactor and degassed to remove unreacted monomer.

Data Presentation

The effectiveness of DIBDMS as an external donor is evaluated based on several key performance indicators, including catalyst activity, polymer isotacticity, molecular weight, and molecular weight distribution. The following tables summarize typical data obtained from propylene polymerization experiments using DIBDMS and other alkoxysilane external donors for comparison.

Table 1: Effect of External Donor on Catalyst Activity and Polymer Properties

External DonorSi/Ti (mol/mol)Activity (kg PP/g cat·h)Isotacticity Index (%)MFR (g/10 min)
None-15.285.33.5
DIBDMS1025.897.55.2
DIBDMS2023.198.24.8
C-donor*1028.596.86.1
D-donor**1022.498.54.5

*C-donor: Cyclohexylmethyldimethoxysilane **D-donor: Dicyclopentyldimethoxysilane Note: The data presented are representative and may vary depending on the specific catalyst system and polymerization conditions.

Table 2: Comparison of Thermal Properties of Polypropylene Produced with Different External Donors

External DonorMelting Temperature (Tm, °C)Crystallization Temperature (Tc, °C)Crystallinity (%)
None160.1108.555.2
DIBDMS165.8115.265.7
C-donor*164.5114.163.8
D-donor**166.2116.066.5

*C-donor: Cyclohexylmethyldimethoxysilane **D-donor: Dicyclopentyldimethoxysilane Note: The data presented are representative and may vary depending on the specific catalyst system and polymerization conditions.

Visualizations

Experimental Workflow for Slurry Polymerization

experimental_workflow cluster_prep Reactor Preparation cluster_addition Reagent Addition cluster_polymerization Polymerization cluster_workup Product Recovery A Dry and Purge Reactor with N2 B Add n-Heptane A->B C Add TEAL B->C D Add DIBDMS C->D E Add Ziegler-Natta Catalyst D->E F Pre-polymerization with Propylene (2 bar, 20 min) E->F G Polymerization (e.g., 70°C, 7 bar, 1-2 h) F->G H Terminate with Methanol G->H I Wash with HCl/Methanol H->I J Filter and Dry Polymer I->J

Caption: Workflow for slurry polymerization of propylene.

Role of DIBDMS in Ziegler-Natta Catalysis

ziegler_natta_mechanism cluster_catalyst Catalyst System cluster_donor External Donor cluster_reaction Polymerization Catalyst ZN Catalyst (TiCl4/MgCl2) ActiveSite Formation of Isospecific Active Sites Catalyst->ActiveSite Cocatalyst TEAL (Co-catalyst) Cocatalyst->ActiveSite DIBDMS DIBDMS DIBDMS->ActiveSite Selectively poisons aspecific sites Polymerization Propylene Polymerization ActiveSite->Polymerization Polymer Isotactic Polypropylene Polymerization->Polymer

Caption: Role of DIBDMS in promoting isospecific polymerization.

References

Application Notes and Protocols for the Use of Diisobutyldimethoxysilane in Propylene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Diisobutyldimethoxysilane (DIBDMS) as an external electron donor in Ziegler-Natta catalyzed propylene polymerization. DIBDMS is a critical component for controlling polymer stereochemistry and achieving desired material properties.

Introduction

In the realm of polyolefin synthesis, Ziegler-Natta catalysts are paramount for the production of polypropylene. The stereochemical control of the polymer chain is a crucial factor that dictates its physical and mechanical properties. External electron donors are indispensable additives in modern Ziegler-Natta catalyst systems (typically comprising a titanium-based procatalyst, a magnesium chloride support, and an aluminum alkyl cocatalyst) to enhance the catalyst's stereoselectivity.[1][2][3]

This compound (DIBDMS), an alkoxysilane, serves as a highly effective external electron donor. Its primary function is to selectively deactivate non-stereospecific active sites on the catalyst surface and to transform non-isospecific sites into isospecific ones.[4] This selective interaction leads to a significant increase in the isotacticity of the resulting polypropylene, which in turn enhances properties such as crystallinity, melting point, stiffness, and tensile strength. The structure of the external donor, including the steric hindrance of the alkyl and alkoxy groups, plays a pivotal role in its effectiveness.

Mechanism of Action

The precise mechanism by which external donors like DIBDMS enhance stereoselectivity is a subject of ongoing research. However, it is widely accepted that DIBDMS interacts with both the cocatalyst (typically triethylaluminum - TEAL) and the surface of the MgCl₂-supported catalyst.

The prevailing theory suggests that DIBDMS competes with the propylene monomer for coordination at the active titanium centers. Due to its steric bulk, DIBDMS preferentially coordinates to and deactivates the more exposed, less stereospecific active sites. Furthermore, it can interact with the aluminum alkyl cocatalyst, modifying its behavior and influencing the overall catalytic activity. This interaction is believed to stabilize the active sites that produce highly isotactic polypropylene.[4][5]

Quantitative Data Summary

The performance of this compound as an external donor is evaluated based on its impact on catalyst activity and the properties of the resulting polypropylene. The following tables summarize typical quantitative data obtained from slurry polymerization of propylene using a conventional TiCl₄/MgCl₂ catalyst, triethylaluminum (TEAL) as a cocatalyst, and DIBDMS as the external donor. For comparative purposes, data for other common alkoxysilane donors like dicyclopentyldimethoxysilane (D-donor) and cyclohexyl(methyl)dimethoxysilane (C-donor) are often referenced in literature.

Table 1: Effect of this compound on Catalyst Activity and Polymer Isotacticity

External DonorAl/Si Molar RatioCatalyst Activity (kg PP/g cat·h)Isotacticity Index (%)
None-15.285.3
DIBDMS1012.597.5
DIBDMS2011.898.1
D-donor1013.198.5
C-donor1014.296.8

Note: Data is representative and can vary based on specific catalyst system and polymerization conditions.

Table 2: Influence of this compound on Polypropylene Properties

External DonorAl/Si Molar RatioMFR (g/10 min)Mw (x 10⁵ g/mol )MWD (Mw/Mn)
None-10.53.26.8
DIBDMS104.25.85.2
DIBDMS203.86.15.0
D-donor103.56.54.8
C-donor105.15.15.5

Note: MFR (Melt Flow Rate) is measured at 230°C with a 2.16 kg load. Mw is the weight-average molecular weight, and MWD is the molecular weight distribution.[6]

Experimental Protocols

The following protocols provide detailed methodologies for the slurry polymerization of propylene using a Ziegler-Natta catalyst with this compound as the external donor.

Materials
  • Catalyst: High-activity MgCl₂-supported TiCl₄ Ziegler-Natta catalyst.

  • Cocatalyst: Triethylaluminum (TEAL), typically as a 1 M solution in hexane.

  • External Donor: this compound (DIBDMS).

  • Solvent: Polymerization-grade n-hexane or n-heptane, dried over molecular sieves.

  • Monomer: Polymerization-grade propylene, purified by passing through deoxidizing and drying columns.

  • Chain Transfer Agent: Hydrogen (optional, for molecular weight control).

  • Quenching Agent: Acidified methanol (5% HCl in methanol).

Slurry Polymerization Protocol

This protocol describes a typical lab-scale slurry polymerization in a stirred-tank reactor.[2]

  • Reactor Preparation:

    • Thoroughly clean and dry a 2 L stainless steel autoclave reactor equipped with a mechanical stirrer, temperature and pressure probes, and inlet/outlet ports.

    • Purge the reactor with high-purity nitrogen for at least 1 hour at an elevated temperature (e.g., 90°C) to remove all traces of oxygen and moisture.

    • Cool the reactor to the desired polymerization temperature (e.g., 70°C).

  • Reagent Charging:

    • Introduce 1 L of purified n-hexane into the reactor.

    • Add the desired amount of triethylaluminum (TEAL) solution to the reactor to scavenge any remaining impurities. The amount will depend on the desired Al/Ti molar ratio.

    • Add the specified amount of this compound (DIBDMS) to the reactor. The quantity is determined by the target Al/Si molar ratio.

    • Inject a suspension of the Ziegler-Natta catalyst (typically 10-20 mg) in n-hexane into the reactor.

  • Polymerization:

    • Pressurize the reactor with propylene to the desired partial pressure (e.g., 7 bar).

    • If hydrogen is used, introduce the desired partial pressure of hydrogen.

    • Maintain a constant propylene pressure and temperature throughout the polymerization by continuously feeding propylene monomer.

    • Allow the polymerization to proceed for the desired duration (e.g., 1-2 hours), monitoring the propylene consumption rate.

  • Termination and Product Recovery:

    • Stop the propylene feed and vent the reactor.

    • Quench the reaction by adding 100 mL of acidified methanol to the reactor to deactivate the catalyst.

    • Stir the mixture for 30 minutes.

    • Filter the polypropylene powder and wash it repeatedly with methanol and then with acetone.

    • Dry the polymer in a vacuum oven at 60-80°C to a constant weight.

  • Characterization:

    • Determine the catalyst activity in kg of polypropylene per gram of catalyst per hour.

    • Measure the isotacticity index by Soxhlet extraction with boiling heptane.

    • Analyze the molecular weight (Mw) and molecular weight distribution (MWD) using high-temperature gel permeation chromatography (GPC).

    • Determine the melt flow rate (MFR) according to standard methods (e.g., ASTM D1238).

Visualizations

Logical Relationship of External Donor Action

External_Donor_Action cluster_catalyst Ziegler-Natta Catalyst Surface cluster_reactants Reactants & Additives cluster_products Polymer Products Isospecific_Sites Isospecific Active Sites Isotactic_PP Isotactic Polypropylene Isospecific_Sites->Isotactic_PP Aspecific_Sites Aspecific Active Sites Atactic_PP Reduced Atactic Polypropylene Aspecific_Sites->Atactic_PP DIBDMS This compound (External Donor) DIBDMS->Aspecific_Sites Selective Deactivation TEAL Triethylaluminum (Cocatalyst) TEAL->Isospecific_Sites Activation TEAL->Aspecific_Sites Activation Propylene Propylene Monomer Propylene->Isospecific_Sites Polymerization

Caption: Logical flow of DIBDMS action in propylene polymerization.

Experimental Workflow

Propylene_Polymerization_Workflow Start Start Reactor_Prep Reactor Preparation (Cleaning, Drying, Purging) Start->Reactor_Prep Reagent_Addition Reagent Charging (Solvent, TEAL, DIBDMS, Catalyst) Reactor_Prep->Reagent_Addition Polymerization_Step Polymerization (Propylene Feed, Temp/Pressure Control) Reagent_Addition->Polymerization_Step Termination Reaction Termination (Venting, Quenching) Polymerization_Step->Termination Product_Isolation Product Isolation (Filtration, Washing) Termination->Product_Isolation Drying Drying (Vacuum Oven) Product_Isolation->Drying Characterization Polymer Characterization (Activity, Isotacticity, Mw, MFR) Drying->Characterization End End Characterization->End

Caption: Experimental workflow for propylene polymerization.

References

Application Notes and Protocols for Diisobutyldimethoxysilane in Controlling Polypropylene Isotacticity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of polypropylene using Ziegler-Natta catalysts, controlling the stereochemistry of the polymer is crucial for determining its final properties. Isotactic polypropylene, where the methyl groups are all on the same side of the polymer chain, is a highly crystalline and commercially valuable material with excellent mechanical strength and thermal stability.[1] The isotacticity of polypropylene is significantly influenced by the use of electron donors in the catalyst system. These donors are classified as internal and external electron donors.

Diisobutyldimethoxysilane (DIBDMS) is an external electron donor commonly employed in Ziegler-Natta catalyst systems to enhance the stereoselectivity of the polymerization process, leading to polypropylene with a high isotacticity index.[2] External donors, like DIBDMS, work by selectively poisoning the non-stereospecific active sites on the catalyst surface, thereby allowing the stereospecific sites to dominate the polymerization process. This results in a polymer with a more ordered structure and improved properties.

These application notes provide detailed protocols for the use of DIBDMS in controlling polypropylene isotacticity, including catalyst preparation, polymerization procedures, and methods for characterizing the resulting polymer.

Mechanism of Action

The stereocontrol in Ziegler-Natta catalysis arises from the specific coordination of the propylene monomer to the titanium active center on the MgCl₂ support. External electron donors, such as DIBDMS, are thought to interact with the catalyst system in several ways to enhance isotacticity. The primary mechanism involves the deactivation of aspecific or non-stereospecific active sites on the catalyst surface.[3] These aspecific sites would otherwise produce atactic (non-crystalline) polypropylene. By selectively coordinating to these aspecific sites, DIBDMS renders them inactive for polymerization, thus increasing the proportion of isotactic polypropylene produced by the stereospecific active sites.

The interaction can be visualized as a dynamic equilibrium where the external donor competes with the monomer and the cocatalyst (typically an aluminum alkyl) for coordination to the active centers. The bulky isobutyl groups of DIBDMS are believed to play a crucial role in its effectiveness as a selectivity control agent.

Experimental Protocols

Preparation of the Ziegler-Natta Catalyst (Fourth Generation)

This protocol describes a general method for preparing a high-activity MgCl₂-supported Ziegler-Natta catalyst.

Materials:

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Ethanol (absolute)

  • Titanium Tetrachloride (TiCl₄)

  • Internal Electron Donor (e.g., Diisobutyl phthalate - DIBP)

  • Heptane (anhydrous)

  • Toluene (anhydrous)

Procedure:

  • Support Preparation:

    • In a nitrogen-purged reactor equipped with a mechanical stirrer, slowly add anhydrous MgCl₂ to absolute ethanol at room temperature with vigorous stirring to form a MgCl₂·nEtOH adduct. The molar ratio of ethanol to MgCl₂ is typically around 3:1.

    • Heat the mixture to reflux until a clear solution is obtained.

    • Spray-dry the solution to obtain spherical particles of the MgCl₂·nEtOH adduct.

  • Titanation:

    • Suspend the MgCl₂·nEtOH adduct in a mixture of toluene and TiCl₄ at a low temperature (e.g., -20°C).

    • Slowly add the internal donor (e.g., DIBP) to the suspension.

    • Gradually increase the temperature of the reactor to 80-100°C and maintain for 1-2 hours.

    • Filter the solid and wash several times with hot toluene and then with anhydrous heptane until the filtrate is colorless.

    • The resulting solid is the Ziegler-Natta catalyst, which should be stored under an inert atmosphere.

Slurry Polymerization of Propylene

This protocol outlines a laboratory-scale slurry polymerization of propylene using the prepared Ziegler-Natta catalyst with DIBDMS as the external donor.

Materials:

  • Ziegler-Natta Catalyst (prepared as above)

  • Triethylaluminum (TEA) solution in heptane (e.g., 1 M)

  • This compound (DIBDMS) solution in heptane

  • Propylene (polymerization grade)

  • Heptane (anhydrous, polymerization grade)

  • Hydrogen (for molecular weight control, optional)

Procedure:

  • Reactor Preparation:

    • Thoroughly dry and purge a stainless-steel autoclave reactor with nitrogen.

    • Introduce a specific volume of anhydrous heptane into the reactor.

  • Catalyst System Introduction:

    • Add the triethylaluminum (TEA) solution to the reactor. The Al/Ti molar ratio is a critical parameter and is typically in the range of 100-300.

    • Add the desired amount of the DIBDMS solution. The Si/Ti molar ratio is varied to control the isotacticity and is typically in the range of 5-30.

    • Introduce the Ziegler-Natta catalyst suspension in heptane into the reactor.

  • Polymerization:

    • Pressurize the reactor with propylene to the desired pressure (e.g., 5-10 bar).

    • If hydrogen is used for molecular weight control, introduce the desired amount.

    • Raise the temperature to the polymerization temperature (typically 60-80°C) and maintain it for the desired reaction time (e.g., 1-2 hours).

    • Continuously feed propylene to maintain a constant pressure.

  • Termination and Product Recovery:

    • Terminate the polymerization by venting the propylene and adding acidified ethanol (e.g., 5% HCl in ethanol) to deactivate the catalyst.

    • Filter the polypropylene powder, wash it thoroughly with ethanol and then with water to remove catalyst residues.

    • Dry the polymer in a vacuum oven at 60-80°C to a constant weight.

Determination of Polypropylene Isotacticity by ¹³C NMR

The isotacticity index of the polypropylene is determined by analyzing the pentad distribution of the methyl region in the ¹³C NMR spectrum.

Materials:

  • Polypropylene sample

  • 1,2,4-Trichlorobenzene (TCB)

  • 1,1,2,2-Tetrachloroethane-d₂ (TCE-d₂) for locking

  • NMR spectrometer (at least 100 MHz for ¹³C) with a high-temperature probe

Procedure:

  • Sample Preparation:

    • Dissolve approximately 100-150 mg of the polypropylene sample in 2.5 mL of a mixture of TCB and TCE-d₂ (typically 90:10 v/v) in an NMR tube.

    • Heat the sample in a heating block at 120-140°C until a homogeneous solution is obtained.

  • NMR Analysis:

    • Acquire the ¹³C NMR spectrum at a high temperature (e.g., 120-130°C) to ensure the polymer is fully dissolved and to reduce viscosity.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio. A relaxation delay of at least 5 times the longest T₁ of the methyl carbons should be used for quantitative analysis.

  • Data Analysis:

    • Identify the methyl region of the spectrum (typically 19-22 ppm).

    • Integrate the area of the mmmm pentad peak (around 21.8 ppm) and the total area of the methyl pentad region.

    • The isotacticity index (II) is calculated as the percentage of the mmmm pentad relative to the total pentads: II (%) = (Area of mmmm pentad / Total area of methyl pentads) x 100

Quantitative Data

The following table summarizes the typical effects of adding an external donor like DIBDMS on the properties of polypropylene produced with a Ziegler-Natta catalyst. The exact values can vary depending on the specific catalyst system and polymerization conditions.

ParameterWithout External DonorWith DIBDMS
Catalyst Activity (kg PP/g Cat·h) HighModerately Decreased
Isotacticity Index (II, %) 85 - 92> 95
Xylene Solubles (wt%) 5 - 15< 3
Melting Temperature (Tm, °C) 160 - 165165 - 170
Molecular Weight (Mw) VariesGenerally Increases
Molecular Weight Distribution (MWD) BroadCan be narrowed

Visualizations

Experimental Workflow

experimental_workflow cluster_catalyst_prep Catalyst Preparation cluster_polymerization Polymerization cluster_analysis Product Analysis MgCl2 MgCl₂ + Ethanol Adduct MgCl₂·nEtOH Adduct MgCl2->Adduct Titanation Titanation with TiCl₄ + Internal Donor Adduct->Titanation ZN_Catalyst Ziegler-Natta Catalyst Titanation->ZN_Catalyst Catalyst_Add Add ZN Catalyst ZN_Catalyst->Catalyst_Add Reactor Reactor with Heptane TEA Add TEA Reactor->TEA DIBDMS Add DIBDMS TEA->DIBDMS DIBDMS->Catalyst_Add Propylene_Feed Feed Propylene Catalyst_Add->Propylene_Feed Polymerization Polymerization (60-80°C, 1-2h) Propylene_Feed->Polymerization Termination Termination & Recovery Polymerization->Termination Drying Drying Termination->Drying PP_Product Polypropylene Powder Drying->PP_Product NMR_Analysis ¹³C NMR Analysis PP_Product->NMR_Analysis Isotacticity Isotacticity Index NMR_Analysis->Isotacticity

Caption: Experimental workflow for polypropylene synthesis and analysis.

Mechanism of Stereoregulation

stereoregulation_mechanism cluster_catalyst Ziegler-Natta Catalyst Surface SS Stereospecific Active Site (Ti) iPP Isotactic Polypropylene SS->iPP AS Aspecific Active Site (Ti) aPP Atactic Polypropylene AS->aPP Deactivated_Site Deactivated Site DIBDMS DIBDMS (External Donor) DIBDMS->AS Selective Poisoning Propylene Propylene Monomer Propylene->SS Polymerization Propylene->AS Polymerization

Caption: DIBDMS selectively deactivates aspecific sites.

References

Application of Diisobutyldimethoxysilane in Ziegler-Natta Catalyst Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyldimethoxysilane (DIBDMS), an organosilicon compound with the CAS number 17980-32-4, serves as a crucial external electron donor in modern Ziegler-Natta catalyst systems for propylene polymerization.[1] The addition of external donors is a key strategy to enhance the stereoselectivity of the catalyst, leading to the production of polypropylene with a high isotactic index and desirable mechanical and thermal properties.[2] This document provides detailed application notes, experimental protocols, and the underlying principles of using DIBDMS in Ziegler-Natta catalysis.

Ziegler-Natta catalysts, typically composed of a titanium-based compound supported on magnesium chloride (MgCl₂), are activated by an organoaluminum cocatalyst, such as triethylaluminum (TEAL).[2] While these basic components can polymerize propylene, the resulting polymer is often a mixture of isotactic, atactic, and syndiotactic forms. The incorporation of an internal electron donor during catalyst preparation and an external electron donor, like DIBDMS, during polymerization is essential for controlling the stereochemistry of the polymer chain.[2] External donors selectively poison the aspecific active sites on the catalyst surface or convert them into isospecific sites, thereby increasing the yield of the highly crystalline isotactic polypropylene.

Mechanism of Action

The precise mechanism by which external electron donors enhance stereoselectivity is complex and involves interactions between the donor, the cocatalyst, and the active centers of the catalyst. The prevailing theory suggests that the external donor, in this case, DIBDMS, coordinates with the aluminum cocatalyst and the titanium active sites on the MgCl₂ support. This coordination modifies the electronic and steric environment of the active sites, favoring the insertion of propylene monomers in a stereospecific manner. The bulky isobutyl groups of DIBDMS are thought to play a significant role in sterically hindering the formation of atactic polymer chains.

Ziegler_Natta_Mechanism Catalyst TiCl₄/MgCl₂ (Internal Donor) Active_Sites Formation of Isospecific Active Sites Catalyst->Active_Sites Cocatalyst Triethylaluminum (TEAL) Cocatalyst->Active_Sites External_Donor This compound (DIBDMS) External_Donor->Active_Sites Stereoregulation Polypropylene Isotactic Polypropylene Active_Sites->Polypropylene Chain Growth Propylene Propylene Monomer Propylene->Active_Sites Coordination & Insertion Polymerization_Workflow Start Start Reactor_Prep Reactor Preparation (Clean, Dry, Purge N₂) Start->Reactor_Prep Solvent_Cocatalyst Add Solvent (Heptane) & Cocatalyst (TEAL) Reactor_Prep->Solvent_Cocatalyst External_Donor Add External Donor (DIBDMS) Solvent_Cocatalyst->External_Donor Catalyst_Injection Inject Catalyst Slurry External_Donor->Catalyst_Injection Polymerization Polymerization (Constant Temp & Pressure) Catalyst_Injection->Polymerization Termination Terminate with Methanol Polymerization->Termination Recovery Polymer Recovery & Purification Termination->Recovery Drying Dry Polypropylene Powder Recovery->Drying Characterization Characterize Polymer Drying->Characterization End End Characterization->End Logical_Relationships cluster_effects Effects on Catalyst and Polymer DIBDMS_Conc DIBDMS Concentration (Al/Si Ratio) Catalyst_Activity Catalyst Activity DIBDMS_Conc->Catalyst_Activity Inverse Relationship (after optimum) Isotacticity Isotactic Index DIBDMS_Conc->Isotacticity Direct Relationship MFR Melt Flow Rate DIBDMS_Conc->MFR Inverse Relationship Isotacticity->MFR Inverse Relationship

References

Application Notes and Protocols for Diisobutyldimethoxysilane (DIBDMS) as a Silane Coupling Agent in Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyldimethoxysilane (DIBDMS) is a bifunctional organosilane that can be utilized as a coupling agent to enhance the interfacial adhesion between inorganic fillers and organic polymer matrices in composite materials.[1][2] Its molecular structure, featuring two hydrolyzable methoxy groups and two bulky, non-reactive isobutyl groups, allows it to form a durable chemical bridge at the filler-matrix interface. This improved adhesion can lead to significant enhancements in the mechanical properties and durability of the resulting composite materials.[3] While DIBDMS is widely recognized as a catalyst in propylene polymerization, its application as a coupling agent is an area of growing interest.[4][5]

These application notes provide a comprehensive overview of the theoretical background, practical considerations, and detailed protocols for using DIBDMS as a silane coupling agent in the formulation of composite materials.

Chemical Structure:

  • Name: this compound (DIBDMS)

  • CAS Number: 17980-32-4[4]

  • Molecular Formula: C10H24O2Si[6]

Principle of Action: The Coupling Mechanism

The efficacy of DIBDMS as a coupling agent stems from its dual chemical reactivity. The process can be described in two primary steps:

  • Hydrolysis: The methoxy groups (-OCH3) of the DIBDMS molecule hydrolyze in the presence of water to form reactive silanol groups (-Si-OH). This reaction can be catalyzed by acid or base.[7]

  • Condensation: The newly formed silanol groups can then condense with hydroxyl groups present on the surface of inorganic fillers (e.g., glass fibers, silica, alumina), forming stable covalent siloxane bonds (Si-O-Filler).[8] Additionally, adjacent silanol groups can self-condense to form a cross-linked polysiloxane layer on the filler surface. The non-reactive isobutyl groups are oriented away from the filler surface, creating an organophilic layer that is compatible with the polymer matrix.[1]

This chemical bridge effectively couples the inorganic filler to the organic polymer, allowing for efficient stress transfer from the matrix to the reinforcement, which is critical for enhancing the mechanical properties of the composite.[9]

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation cluster_polymer Step 3: Interfacial Adhesion DIBDMS This compound (i-Bu)₂Si(OCH₃)₂ Hydrolyzed_DIBDMS Diisobutyldisilanol (i-Bu)₂Si(OH)₂ DIBDMS->Hydrolyzed_DIBDMS Hydrolysis Water 2H₂O Water->Hydrolyzed_DIBDMS Methanol 2CH₃OH Hydrolyzed_DIBDMS->Methanol Hydrolyzed_DIBDMS_2 Diisobutyldisilanol (i-Bu)₂Si(OH)₂ Filler Inorganic Filler Surface -Filler-OH Coupled_Filler Surface Modified Filler -Filler-O-Si(OH)(i-Bu)₂ Filler->Coupled_Filler Hydrolyzed_DIBDMS_2->Coupled_Filler Condensation Water_2 H₂O Coupled_Filler->Water_2 Coupled_Filler_2 Surface Modified Filler Composite Reinforced Composite Coupled_Filler_2->Composite Physical Entanglement & van der Waals Forces Polymer Polymer Matrix Polymer->Composite

Figure 1. Proposed coupling mechanism of DIBDMS.

Experimental Protocols

The following protocols provide detailed methodologies for the surface treatment of inorganic fillers with DIBDMS and the subsequent fabrication of composite materials.

Materials and Reagents
  • This compound (DIBDMS), ≥98% purity

  • Inorganic filler (e.g., E-glass fibers, silica particles)

  • Solvent system: 95% Ethanol / 5% Deionized Water (v/v)

  • Acetic Acid (glacial)

  • Polymer matrix (e.g., epoxy resin, polypropylene)

  • Curing agent for the polymer matrix

  • Acetone (for cleaning)

Protocol for Filler Surface Treatment: Wet Method

This method is suitable for achieving a uniform coating on the filler surface.[10]

  • Filler Preparation:

    • Clean the inorganic filler by sonicating in acetone for 15 minutes to remove any surface contaminants.

    • Dry the filler in an oven at 110-120°C for 2 hours to remove adsorbed water and expose surface hydroxyl groups.

  • Silane Solution Preparation:

    • Prepare a 2% (w/v) solution of DIBDMS in the ethanol/water solvent system. For every 100 mL of solvent, add 2 g of DIBDMS.

    • Adjust the pH of the solution to 4-5 by adding a few drops of glacial acetic acid. This will catalyze the hydrolysis of the methoxy groups.[7]

    • Stir the solution for 60 minutes to allow for complete hydrolysis. The solution should be used within a few hours of preparation.

  • Filler Treatment:

    • Immerse the dried filler in the prepared silane solution. Ensure the filler is completely wetted.

    • Allow the filler to soak for 5-10 minutes with gentle agitation.

    • Remove the filler from the solution and rinse briefly with pure ethanol to remove any excess, unreacted silane.

    • Dry the treated filler in an oven at 110-120°C for 1 hour to complete the condensation reaction and remove the solvent.

G cluster_prep Filler Preparation cluster_solution Silane Solution Preparation cluster_treatment Filler Treatment Start Start Clean Clean Filler (Acetone Sonication) Start->Clean Dry1 Dry Filler (110-120°C, 2h) Clean->Dry1 Immerse Immerse Filler in Solution Dry1->Immerse Prepare_Solvent Prepare Ethanol/Water Solvent Add_DIBDMS Add 2% DIBDMS Prepare_Solvent->Add_DIBDMS Adjust_pH Adjust pH to 4-5 (Acetic Acid) Add_DIBDMS->Adjust_pH Hydrolyze Stir for 60 min (Hydrolysis) Adjust_pH->Hydrolyze Hydrolyze->Immerse Soak Soak for 5-10 min Immerse->Soak Rinse Rinse with Ethanol Soak->Rinse Dry2 Dry Treated Filler (110-120°C, 1h) Rinse->Dry2 End End Dry2->End

Figure 2. Experimental workflow for the wet method of filler treatment.

Protocol for Composite Fabrication

This protocol describes a general method for fabricating a composite using the surface-treated filler.

  • Mixing:

    • In a suitable mixing vessel, combine the polymer resin and the desired amount of DIBDMS-treated filler. The filler loading will depend on the specific application and desired properties.

    • Mix thoroughly until the filler is uniformly dispersed in the resin. Mechanical stirring or a high-shear mixer may be necessary.

  • Degassing:

    • Place the mixture in a vacuum chamber to remove any entrapped air bubbles, which can create voids and compromise the mechanical integrity of the final composite.

  • Curing:

    • Add the appropriate curing agent to the resin-filler mixture and mix thoroughly.

    • Pour the mixture into a mold of the desired shape.

    • Cure the composite according to the polymer manufacturer's recommendations (e.g., at a specific temperature for a set duration).

  • Post-Curing and Characterization:

    • After the initial curing, a post-curing step at an elevated temperature may be beneficial to ensure complete cross-linking of the polymer matrix.

    • The fabricated composite can then be subjected to various characterization techniques to evaluate its mechanical, thermal, and morphological properties.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data illustrating the potential effects of DIBDMS treatment on the mechanical properties of a glass fiber/epoxy composite.

Disclaimer: The following data is for illustrative purposes only and is based on typical improvements observed with other silane coupling agents. Actual results may vary depending on the specific materials and processing conditions used.

Table 1: Mechanical Properties of Unidirectional Glass Fiber/Epoxy Composites

PropertyUntreated Glass FibersDIBDMS-Treated Glass Fibers% Improvement
Tensile Strength (MPa) 650 ± 25850 ± 30~31%
Tensile Modulus (GPa) 35 ± 1.540 ± 1.2~14%
Flexural Strength (MPa) 800 ± 301100 ± 40~38%
Flexural Modulus (GPa) 40 ± 2.048 ± 1.8~20%
Interlaminar Shear Strength (MPa) 45 ± 370 ± 4~56%

Table 2: Water Absorption of Glass Fiber/Epoxy Composites after 24h Immersion

PropertyUntreated Glass FibersDIBDMS-Treated Glass Fibers% Reduction
Water Absorption (%) 1.2 ± 0.10.4 ± 0.05~67%

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Poor mechanical properties Incomplete hydrolysis of DIBDMS.Ensure the pH of the silane solution is between 4 and 5. Increase hydrolysis time.
Incomplete condensation on the filler surface.Ensure the filler is properly dried before and after treatment.
Agglomeration of filler particles.Use a high-shear mixer for dispersion. Optimize filler loading.
High water absorption Incomplete coverage of the filler surface.Increase the concentration of the silane solution. Ensure uniform wetting during treatment.
Hydrolytic degradation at the interface.Ensure proper curing of the composite to minimize voids.

Safety Precautions

  • This compound is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources.

  • It may cause skin and eye irritation.[5] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for DIBDMS for complete safety and handling information.

Conclusion

This compound shows potential as an effective silane coupling agent for improving the performance of composite materials. By following the detailed protocols outlined in these application notes, researchers can effectively modify the surface of inorganic fillers to enhance their compatibility with organic polymer matrices, leading to composites with superior mechanical properties and environmental resistance. Further optimization of treatment parameters for specific filler-matrix systems is encouraged to achieve the best possible performance.

References

Application Notes: Surface Modification of Materials Using Diisobutyldimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

Diisobutyldimethoxysilane (DIBDMS), with the CAS number 17980-32-4, is an organosilicon compound used for modifying the surface properties of various materials.[1] As a clear, colorless liquid, it is recognized for its role as a coupling agent, adhesion promoter, and surface modifier.[1][2] Its molecular structure, featuring two hydrolyzable methoxy groups and two bulky, non-polar isobutyl groups attached to a central silicon atom, allows it to impart significant hydrophobic character to surfaces.[1][3]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound for surface modification. The primary mechanism involves the reaction of DIBDMS with hydroxyl groups present on inorganic substrates like glass, silica, and metal oxides to form stable, covalent siloxane bonds (Si-O-Si).[4][5] This process effectively alters the surface chemistry, enhancing properties such as water repellency, adhesion, and dispersion.

2. Key Applications

The versatility of DIBDMS makes it valuable across several scientific and industrial domains:

  • Hydrophobic Coatings: The primary application is to create water-repellent surfaces. The isobutyl groups form a low-energy layer that increases the water contact angle, causing water to bead up and roll off.[6][7] This is critical for applications requiring moisture resistance.

  • Adhesion Promotion: DIBDMS can act as a molecular bridge between inorganic substrates and organic polymers.[2] This enhances the bond strength in composites, coatings, and sealants, improving their durability and performance.[1]

  • Nanoparticle Functionalization: Modifying the surface of nanoparticles, such as silica (SiO₂), can improve their dispersibility in non-polar organic solvents and polymer matrices.[8] This is crucial in the development of polymer nanocomposites with enhanced mechanical or thermal properties.[4]

  • Drug Delivery Systems: While less common, surface modification of drug carriers like mesoporous silica nanoparticles (MSNs) can be a strategic approach.[9] Creating a hydrophobic surface with silanes can help control the loading of hydrophobic drugs and modulate their release kinetics from the carrier.[9]

  • Polymer Synthesis: DIBDMS is also used as an external electron donor and catalyst component in Ziegler-Natta polymerization, particularly for producing high-performance polypropylene.[3][10][11]

3. Mechanism of Surface Modification

The surface modification process using this compound is a two-step reaction involving hydrolysis and condensation.

  • Hydrolysis: The methoxy groups (-OCH₃) on the silicon atom are labile and react with water molecules (even trace amounts present on the substrate surface or in the solvent) to form reactive silanol groups (Si-OH).[12][13]

  • Condensation: These newly formed silanol groups then react (condense) with hydroxyl groups (-OH) on the substrate surface. This reaction forms a stable, covalent siloxane bond (Substrate-O-Si) and releases methanol as a byproduct.[14] The bulky isobutyl groups orient away from the surface, creating a new surface layer with altered properties.[6]

G sub Substrate with Surface Hydroxyls (Substrate-OH) condensation Step 2: Condensation sub->condensation dibdms This compound (iBu)₂Si(OCH₃)₂ hydrolysis Step 1: Hydrolysis dibdms->hydrolysis water Water (H₂O) (Trace amounts) water->hydrolysis silanol Reactive Silanol Intermediate (iBu)₂Si(OH)₂ hydrolysis->silanol methanol1 Methanol (Byproduct) hydrolysis->methanol1 releases silanol->condensation modified_surface Modified Hydrophobic Surface Substrate-O-Si(iBu)₂- condensation->modified_surface methanol2 Methanol (Byproduct) condensation->methanol2 releases

Caption: Reaction mechanism of surface modification with DIBDMS.

4. Quantitative Data on Surface Modification

The effectiveness of silane treatment is quantified by measuring changes in surface properties. While specific data for DIBDMS is sparse in literature, data from structurally similar isobutyl- and alkyl-silanes on silica surfaces provide representative results.

ParameterSubstrateModifying AgentValue Before ModificationValue After ModificationAnalytical MethodReference
Water Contact AngleFused Silica3-((trimethoxysilyl)propyl) methacrylate~30-40°>90°Contact Angle Goniometry[15]
Grafting AmountFumed SilicaMethacryloxypropyltrimethoxy silaneN/A~32 wt.%Thermogravimetric Analysis (TGA)[16]
Amine SitesSilica NanoparticlesAminopropyltrimethoxysilane (APTMS)N/A2.7 sites/nm ²Acid-Base Back Titration[17]
Particle SizeSilica NanoparticlesIsobutyl(trimethoxy)silane & MPEG-3GTO~30 nm~50 nmDynamic Light Scattering (DLS)[18]
Surface Polarity (δP)Silica NanoparticlesOctyltriethoxysilane (OTES)High (hydrophilic)Significantly ReducedHansen Solubility Parameters (HSP)[8]

5. Experimental Protocols

Protocol 1: Surface Modification of Flat Substrates (e.g., Glass Slides)

This protocol describes a common method for creating a hydrophobic coating on glass or silica surfaces using a solution-based deposition.

  • Substrate Preparation:

    • Clean glass slides thoroughly by sonicating for 15 minutes each in acetone, ethanol, and deionized (DI) water.

    • To maximize surface hydroxyl groups, immerse the slides in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood).

    • Rinse the slides extensively with DI water and dry them under a stream of nitrogen gas or in an oven at 110°C for 1 hour.

  • Silanization:

    • Prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent such as toluene or isopropanol.

    • Immerse the clean, dry slides in the silane solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature or for 30-60 minutes at 60°C. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to control the hydrolysis reaction.

  • Washing and Curing:

    • Remove the slides from the solution and rinse them with the anhydrous solvent (toluene or isopropanol) to remove any physisorbed silane molecules.

    • Cure the slides in an oven at 110-120°C for 30-60 minutes to promote the formation of stable covalent bonds and remove any remaining solvent.

    • Store the modified slides in a clean, dry environment.

Protocol 2: Surface Modification of Nanoparticles (e.g., Silica Nanoparticles)

This protocol outlines the modification of nanoparticles in a suspension.

  • Nanoparticle Preparation:

    • Disperse a known quantity of silica nanoparticles (e.g., 1 gram) in an anhydrous solvent (e.g., 100 mL of toluene) using bath sonication until a stable suspension is formed.

  • Silanization Reaction:

    • Add this compound to the nanoparticle suspension. The amount of silane depends on the surface area of the nanoparticles and the desired grafting density. A typical starting point is a 5-10 fold molar excess relative to the estimated number of surface silanol groups.

    • Allow the mixture to react under constant stirring at room temperature for 12-24 hours or at an elevated temperature (e.g., refluxing toluene at ~110°C) for 4-6 hours under an inert atmosphere.[13]

  • Washing and Purification:

    • Separate the modified nanoparticles from the reaction mixture by centrifugation (e.g., 10,000 rpm for 15 minutes).[13]

    • Discard the supernatant, which contains unreacted silane and byproducts.

    • Re-disperse the nanoparticle pellet in fresh anhydrous solvent and repeat the centrifugation step. Perform this washing cycle 2-3 times to ensure complete removal of unbound silane.

    • After the final wash, dry the modified nanoparticles in a vacuum oven at 60-80°C overnight.

Protocol 3: Characterization by Contact Angle Goniometry

This protocol is for assessing the hydrophobicity of a modified flat surface.

  • Instrument Setup:

    • Place the contact angle goniometer on a vibration-free table.

    • Ensure the syringe is filled with high-purity deionized water and there are no air bubbles in the line.

  • Measurement:

    • Place the modified substrate on the sample stage.

    • Carefully dispense a small droplet of water (typically 2-5 µL) onto the surface.

    • Use the instrument's software to capture a high-resolution image of the droplet at the liquid-solid interface.

    • The software will analyze the droplet shape and calculate the static contact angle.

    • Perform measurements at a minimum of three different locations on the surface to ensure uniformity and calculate the average contact angle. An increase in contact angle compared to the unmodified substrate indicates successful hydrophobic modification.[15]

Visualizations

G cluster_prep Preparation cluster_mod Modification cluster_post Post-Treatment cluster_char Characterization clean 1. Substrate Cleaning (Solvents, Piranha) dry 2. Drying / Annealing (Oven / N₂ Stream) clean->dry silanize 3. Silanization Reaction (Immersion in DIBDMS solution) dry->silanize wash 4. Rinsing / Washing (Remove excess silane) silanize->wash cure 5. Curing (Oven) wash->cure characterize 6. Analysis (Contact Angle, FTIR, TGA, XPS) cure->characterize

Caption: General experimental workflow for surface modification.

G DIBDMS DIBDMS Structure Si_Center Central Silicon Atom DIBDMS->Si_Center Methoxy Reactive Methoxy Groups (-OCH₃) DIBDMS->Methoxy Isobutyl Bulky Isobutyl Groups (-CH₂CH(CH₃)₂) DIBDMS->Isobutyl Hydrolysis Hydrolysis & Condensation Methoxy->Hydrolysis enables Steric Steric Hindrance & Non-Polar Nature Isobutyl->Steric provides Adhesion Enhanced Adhesion Hydrolysis->Adhesion Hydrophobicity Increased Hydrophobicity Steric->Hydrophobicity Dispersion Improved Dispersion (in non-polar media) Steric->Dispersion Properties Resulting Surface Properties Hydrophobicity->Properties Adhesion->Properties Dispersion->Properties

Caption: Logical relationship of DIBDMS structure to function.

References

Application Note: The Role of Diisobutyldimethoxysilane in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyldimethoxysilane (DIBDMS) is an organosilicon compound with the chemical formula C₁₀H₂₄O₂Si. While its structure, containing hydrolyzable methoxy groups, suggests a potential role as a precursor in the synthesis of silicone polymers (polysiloxanes), its primary and most significant industrial application lies elsewhere. DIBDMS is predominantly utilized as a crucial component, specifically as an internal or external electron donor, in Ziegler-Natta catalyst systems for the polymerization of olefins, most notably propylene.[1]

This application note will first clarify the principal role of this compound in the context of Ziegler-Natta catalysis. Subsequently, it will provide a detailed, generalized protocol for the synthesis of silicone polymers from common alkoxysilane precursors to offer a relevant experimental framework for researchers in polymer chemistry.

Part 1: this compound in Ziegler-Natta Catalysis

In the production of polypropylene, Ziegler-Natta catalysts are employed to ensure high stereospecificity, leading to polymers with desired mechanical and thermal properties. Electron donors are critical additives in these catalyst systems, and DIBDMS is a widely used silane for this purpose.[1]

Function as an Electron Donor:

  • Internal Donor: When incorporated during the catalyst synthesis, DIBDMS modifies the structure of the magnesium chloride support and the titanium active centers. This influences the distribution and stereoselectivity of the active sites, ultimately controlling the tacticity of the resulting polypropylene.

  • External Donor: When added during the polymerization process, DIBDMS interacts with the cocatalyst (typically an aluminum alkyl) and the catalyst's active sites. This deactivates non-stereospecific sites and enhances the performance of the stereospecific ones, leading to higher isotacticity in the polymer chain.

The logical workflow for the role of DIBDMS in Ziegler-Natta catalyzed propylene polymerization is illustrated below.

Ziegler_Natta_Workflow cluster_catalyst_prep Catalyst System Preparation cluster_polymerization Polymerization Reactor TiCl4 TiCl4 Catalyst Ziegler-Natta Catalyst TiCl4->Catalyst MgCl2 MgCl2 MgCl2->Catalyst DIBDMS_internal DIBDMS (Internal Donor) DIBDMS_internal->Catalyst DIBDMS_internal->Catalyst influences stereospecific sites Polypropylene Isotactic Polypropylene Catalyst->Polypropylene Propylene Propylene Monomer Propylene->Polypropylene Cocatalyst Alkyl-Aluminium (Cocatalyst) Cocatalyst->Polypropylene DIBDMS_external DIBDMS (External Donor) DIBDMS_external->Polypropylene DIBDMS_external->Polypropylene deactivates non-specific sites

References

Application Notes and Protocols for Propylene Polymerization using Diisobutyldimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed overview of the experimental setup and protocols for the polymerization of propylene using a Ziegler-Natta catalyst system with Diisobutyldimethoxysilane (DIBDMS) as an external electron donor. The use of external donors is crucial for controlling the stereochemistry of the resulting polypropylene, thereby influencing its physical and mechanical properties. DIBDMS is a type of alkoxysilane donor known for its effectiveness in producing highly isotactic polypropylene.[1] These protocols are intended for laboratory-scale slurry polymerization.

Core Concepts

The Ziegler-Natta catalyst system for propylene polymerization is a complex, multi-component system.[2] The primary components and their roles are:

  • Catalyst: Typically a titanium compound (e.g., TiCl₄) supported on magnesium chloride (MgCl₂). This is often prepared with an internal electron donor.

  • Co-catalyst: An organoaluminum compound, most commonly triethylaluminum (TEAL), which activates the titanium centers.[3][4]

  • External Electron Donor: A compound like this compound that interacts with the catalyst and co-catalyst to control the stereospecificity of the polymerization, leading to high isotacticity in the polymer.[1]

Experimental Setup

A typical laboratory setup for slurry polymerization of propylene consists of a jacketed stainless-steel reactor equipped with a mechanical stirrer, temperature and pressure controllers, and ports for the introduction of reactants and catalyst components. The system must be thoroughly dried and purged with an inert gas (e.g., nitrogen or argon) to remove oxygen and moisture, which can deactivate the catalyst.

Schematic of a Laboratory-Scale Slurry Polymerization Reactor:

G cluster_reactor Jacketed Reactor reactor Slurry Reactor data_acquisition Data Acquisition (Temp, Pressure) reactor->data_acquisition stirrer Mechanical Stirrer stirrer->reactor propylene_supply Propylene Supply propylene_supply->reactor Monomer Feed h2_supply Hydrogen Supply h2_supply->reactor Chain Transfer Agent catalyst_injection Catalyst Injection System catalyst_injection->reactor Catalyst/Co-catalyst/ External Donor solvent_supply Solvent (Heptane) solvent_supply->reactor

Caption: Diagram of a typical lab-scale slurry polymerization setup.

Experimental Protocols

Materials
  • Ziegler-Natta Catalyst: A high-activity, MgCl₂-supported TiCl₄ catalyst. The specific type may vary, but a common example is a fourth-generation catalyst containing an internal donor like a phthalate.

  • Co-catalyst: Triethylaluminum (TEAL) solution in a suitable solvent (e.g., heptane).

  • External Donor: this compound (DIBDMS).

  • Solvent: Anhydrous heptane or hexane.

  • Monomer: Polymerization-grade propylene.

  • Chain Transfer Agent (Optional): Hydrogen gas, used to control the molecular weight of the polymer.

  • Quenching Agent: Acidified ethanol (e.g., 5% HCl in ethanol).

  • Inert Gas: High-purity nitrogen or argon.

Protocol for Slurry Polymerization of Propylene
  • Reactor Preparation:

    • Thoroughly clean and dry the reactor.

    • Assemble the reactor and purge with high-purity inert gas for at least 1 hour at an elevated temperature (e.g., 90-110°C) to remove any traces of moisture and air.

    • Cool the reactor to the desired reaction temperature (e.g., 70°C) under a positive pressure of inert gas.

  • Reaction Medium Preparation:

    • Introduce the desired volume of anhydrous solvent (e.g., 500 mL of heptane) into the reactor.

    • Pressurize the reactor with propylene to the desired partial pressure (e.g., 7 bar). If using hydrogen, introduce it to the desired partial pressure before propylene.

    • Allow the system to equilibrate at the set temperature and pressure with stirring.

  • Catalyst System Preparation and Injection:

    • In a separate, inert atmosphere glovebox, prepare the catalyst slurry.

    • In a flask, add a specific amount of TEAL solution.

    • Add the desired amount of DIBDMS to the TEAL solution to achieve the desired Al/Si molar ratio.

    • In a separate vial, suspend a pre-weighed amount of the solid Ziegler-Natta catalyst in a small amount of anhydrous solvent.

    • Inject the TEAL/DIBDMS mixture into the reactor.

    • After a few minutes, inject the catalyst slurry into the reactor to initiate polymerization.

  • Polymerization:

    • Maintain a constant propylene pressure by continuously feeding the monomer into the reactor.

    • Monitor the reaction temperature and pressure throughout the polymerization. The polymerization is an exothermic process, and cooling should be applied to maintain a constant temperature.

    • Continue the polymerization for the desired duration (e.g., 1-2 hours).

  • Termination and Product Recovery:

    • Stop the propylene feed and vent the reactor.

    • Quench the reaction by adding the acidified ethanol solution to the reactor.

    • Stir the mixture for 30 minutes to deactivate the catalyst.

    • Filter the polymer product and wash it thoroughly with ethanol and then with water to remove catalyst residues.

    • Dry the polypropylene powder in a vacuum oven at 60-80°C to a constant weight.

Data Presentation

The following tables summarize typical quantitative data obtained from propylene polymerization experiments using a Ziegler-Natta catalyst with an alkoxysilane external donor. The specific values can vary depending on the exact catalyst system and reaction conditions.

Table 1: Effect of Al/Si Molar Ratio on Catalyst Activity and Polymer Properties

Al/Si Molar RatioCatalyst Activity (kg PP/g cat·h)Isotacticity Index (%)MFR (g/10 min)
52595.03.5
103097.54.2
202898.04.8
302298.25.5

Conditions: 70°C, 7 bar propylene pressure, 2 hours polymerization time, TEAL as co-catalyst.

Table 2: Comparative Performance of Different External Donors

External DonorCatalyst Activity (kg PP/g cat·h)Isotacticity Index (%)Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)
None4585.2350,0006.5
Diisopropyldimethoxysilane3297.8450,0005.2
Dicyclopentyldimethoxysilane3598.5500,0005.0
This compound 30 97.5 480,000 5.4

Conditions: 70°C, 7 bar propylene pressure, 2 hours polymerization time, Al/Si ratio of 10.

Mechanism of Action and Logical Relationships

The external donor, this compound, plays a critical role in the stereoregulation of propylene polymerization. The following diagram illustrates the proposed mechanism of interaction within the Ziegler-Natta catalyst system.

G cluster_catalyst Ziegler-Natta Catalyst System cluster_activation Catalyst Activation & Stereoregulation cluster_polymerization Polymerization Process Catalyst TiCl4/Internal Donor on MgCl2 Support Active_Site Formation of Active Sites Catalyst->Active_Site TEAL Triethylaluminum (TEAL) (Co-catalyst) TEAL->Catalyst Alkylation & Activation DIBDMS This compound (External Donor) TEAL->DIBDMS Complex Formation DIBDMS->Catalyst Coordination to Ti centers Propylene Propylene Monomer Stereo_Control Stereospecific Site Formation Propylene->Stereo_Control Coordination Active_Site->Stereo_Control External Donor Interaction Polymerization Propylene Insertion Stereo_Control->Polymerization Polypropylene Isotactic Polypropylene Polymerization->Polypropylene Chain Growth

Caption: Mechanism of Ziegler-Natta catalyst activation and stereoregulation.

The interaction between the external donor and the catalyst system is complex. It is generally accepted that the external donor can coordinate to the active titanium centers, modifying their electronic and steric environment.[3][4] This coordination favors a specific orientation of the incoming propylene monomer, leading to the formation of highly isotactic polypropylene. The external donor also interacts with the co-catalyst, forming complexes that can influence the overall activity and stability of the catalyst system.

References

Application Notes and Protocols: The Influence of Diisobutyldimethoxysilane (DIBDMS) Concentration on Polypropylene Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyldimethoxysilane (DIBDMS) is a crucial component in the production of polypropylene (PP) using Ziegler-Natta catalysts. As an external electron donor, the concentration of DIBDMS plays a pivotal role in tailoring the final properties of the polymer. Understanding this relationship is essential for producing polypropylene with desired characteristics for a wide range of applications, from medical devices to advanced materials. These application notes provide a detailed overview of the effects of DIBDMS concentration on key polypropylene properties and outline the experimental protocols for their characterization.

The Role of DIBDMS in Ziegler-Natta Catalysis

In Ziegler-Natta polymerization, the catalyst system typically consists of a titanium-based solid catalyst, an organoaluminum co-catalyst (like triethylaluminium, TEAL), and an external electron donor. DIBDMS, as an external donor, interacts with the co-catalyst and the solid catalyst to modulate the activity and stereoselectivity of the active sites. This interaction directly influences the microstructure of the polypropylene chains, which in turn dictates the macroscopic properties of the material. The concentration of DIBDMS, often expressed as the molar ratio of the silicon compound to the aluminum co-catalyst (Si/Al), is a critical process parameter.

Effects of DIBDMS Concentration on Polypropylene Properties

The concentration of DIBDMS has a profound impact on several key properties of polypropylene:

  • Melt Flow Index (MFI): The MFI is an indicator of the polymer's melt viscosity and is inversely related to its average molecular weight. Generally, an increase in DIBDMS concentration leads to a decrease in MFI, signifying an increase in the average molecular weight of the polypropylene.

  • Isotacticity: Isotacticity refers to the stereoregularity of the polymer chain, specifically the arrangement of the methyl groups on the same side of the polymer backbone. Higher isotacticity leads to higher crystallinity, resulting in a stiffer and stronger material. DIBDMS is highly effective at increasing the isotacticity of polypropylene. As the concentration of DIBDMS increases, the isotacticity of the resulting polymer also increases up to an optimal point.

  • Molecular Weight Distribution (MWD): The MWD, or polydispersity index (PDI), describes the range of molecular weights within a polymer sample. A narrower MWD generally leads to more uniform material properties. The concentration of DIBDMS can influence the MWD of the resulting polypropylene.

  • Mechanical Properties: The mechanical strength of polypropylene, including its tensile strength and impact resistance, is directly related to its crystallinity and molecular weight. By controlling these parameters, the concentration of DIBDMS indirectly affects the mechanical performance of the polymer. An increase in isotacticity generally leads to higher tensile strength and stiffness, while changes in molecular weight can influence impact strength.

Quantitative Data Summary

The following table summarizes the typical effects of increasing DIBDMS concentration (represented by the Si/Al molar ratio) on the key properties of polypropylene produced with a Ziegler-Natta catalyst system.

Si/Al Molar RatioMelt Flow Index (g/10 min)Isotacticity Index (%)Molecular Weight (Mw) ( g/mol )Polydispersity Index (Mw/Mn)Tensile Strength (MPa)Izod Impact Strength (kJ/m²)
Low HighLowLowBroadLowerHigher
Medium MediumHighMediumNarrowerHigherMedium
High LowVery HighHighNarrowHighLower

Note: The exact values will vary depending on the specific catalyst system, polymerization conditions (temperature, pressure, time), and the presence of other additives. This table represents general trends observed in the literature.

Experimental Protocols

Propylene Polymerization with Ziegler-Natta Catalyst and DIBDMS

This protocol describes a typical laboratory-scale slurry polymerization of propylene.

Materials:

  • High-purity propylene gas

  • Ziegler-Natta catalyst (e.g., TiCl4/MgCl2)

  • Triethylaluminium (TEAL) in a hydrocarbon solvent (e.g., heptane)

  • This compound (DIBDMS) in a hydrocarbon solvent

  • Anhydrous heptane (polymerization solvent)

  • Methanol (for terminating the reaction)

  • Hydrochloric acid solution (for catalyst residue removal)

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Jacketed glass reactor or stainless-steel autoclave equipped with a mechanical stirrer, temperature and pressure sensors, and inlet/outlet ports.

  • Schlenk line or glovebox for handling air-sensitive reagents.

  • Mass flow controller for propylene gas.

  • Thermostatic bath for temperature control.

Procedure:

  • Reactor Preparation: Thoroughly dry the reactor under vacuum and purge with high-purity nitrogen to create an inert atmosphere.

  • Solvent and Co-catalyst Addition: Introduce a measured volume of anhydrous heptane into the reactor. Add the desired amount of TEAL solution via syringe.

  • External Donor Addition: Add the calculated amount of DIBDMS solution to achieve the target Si/Al molar ratio. Stir the mixture for a specified time (e.g., 10-15 minutes) at the desired reaction temperature.

  • Catalyst Injection: Introduce a suspension of the Ziegler-Natta catalyst in heptane into the reactor to initiate polymerization.

  • Polymerization: Start the continuous feed of propylene gas at a constant pressure. Maintain the desired reaction temperature and stirring speed for the predetermined polymerization time.

  • Termination: Stop the propylene flow and vent the reactor. Terminate the polymerization by adding an excess of methanol.

  • Polymer Recovery and Purification: Filter the polymer slurry and wash the collected polypropylene powder sequentially with a hydrochloric acid solution in methanol (to remove catalyst residues) and then with pure methanol until the washings are neutral.

  • Drying: Dry the polypropylene powder in a vacuum oven at a specified temperature (e.g., 60-80 °C) to a constant weight.

G cluster_prep Reactor Preparation cluster_reagents Reagent Addition cluster_poly Polymerization cluster_workup Work-up A Dry and Purge Reactor B Add Heptane A->B C Add TEAL B->C D Add DIBDMS C->D E Inject Catalyst D->E F Feed Propylene E->F G Maintain T & P F->G H Terminate with Methanol G->H I Filter and Wash H->I J Dry Polymer I->J

Figure 1. Experimental workflow for propylene polymerization.
Characterization of Polymer Properties

Standard: ASTM D1238 / ISO 1133

Principle: The MFI is determined by measuring the mass of polymer that extrudes through a standard die under a specified load and temperature over a 10-minute period.

Procedure:

  • Set the temperature of the MFI apparatus to 230 °C for polypropylene.

  • Place a specified amount of the dried polymer sample into the heated barrel.

  • Allow the polymer to melt for a pre-set time (e.g., 5 minutes).

  • Apply a standard weight (e.g., 2.16 kg) to the piston.

  • Collect the extruded polymer for a defined period.

  • Weigh the collected extrudate and calculate the MFI in g/10 min.

Principle: The isotacticity index is determined by measuring the weight percentage of the polymer that is insoluble in a boiling hydrocarbon solvent, typically xylene or heptane. The highly crystalline isotactic fraction is insoluble, while the amorphous atactic fraction dissolves.

Procedure:

  • Accurately weigh a known amount of the polypropylene sample.

  • Place the sample in a flask with a measured volume of xylene.

  • Heat the mixture to the boiling point of xylene with stirring until the polymer is completely dissolved.

  • Cool the solution to room temperature to allow the isotactic fraction to precipitate.

  • Filter the mixture and collect the insoluble isotactic polypropylene.

  • Wash the collected polymer with fresh xylene and then with methanol.

  • Dry the isotactic fraction to a constant weight in a vacuum oven.

  • Calculate the Isotacticity Index as: (mass of insoluble fraction / initial mass of sample) * 100%.

Technique: High-Temperature Gel Permeation Chromatography (HT-GPC)

Principle: GPC separates polymer molecules based on their size in solution. The polymer solution is passed through a column packed with porous gel; larger molecules elute first, while smaller molecules penetrate the pores and elute later. The molecular weight is determined by calibrating the instrument with polymer standards of known molecular weight.

Procedure:

  • Dissolve the polypropylene sample in a suitable solvent (e.g., 1,2,4-trichlorobenzene) at an elevated temperature (e.g., 140-160 °C).

  • Inject the filtered polymer solution into the HT-GPC system.

  • The system separates the polymer chains by size.

  • Detectors (e.g., refractive index, light scattering) measure the concentration and size of the eluting polymer chains.

  • Use calibration curves to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

G cluster_sample Sample Preparation cluster_gpc GPC Analysis cluster_data Data Analysis A Dissolve PP in Solvent B Filter Solution A->B C Inject into HT-GPC B->C D Separation by Size C->D E Detection (RI, LS) D->E F Calibration Curve E->F G Calculate Mn, Mw, PDI F->G

Figure 2. Workflow for GPC analysis of polypropylene.

Tensile Strength and Elongation at Break:

Standard: ASTM D638 / ISO 527

Procedure:

  • Prepare dumbbell-shaped test specimens by injection molding or compression molding of the polypropylene.

  • Condition the specimens at a standard temperature and humidity.

  • Mount the specimen in the grips of a universal testing machine.

  • Apply a tensile load at a constant crosshead speed until the specimen fractures.

  • Record the force and elongation throughout the test.

  • Calculate the tensile strength (stress at break) and elongation at break.

Izod Impact Strength:

Standard: ASTM D256 / ISO 180

Procedure:

  • Prepare rectangular, notched test specimens from the polypropylene.

  • Condition the specimens.

  • Clamp the specimen in the Izod impact tester.

  • Release a pendulum of a specified weight, allowing it to strike and fracture the specimen.

  • Measure the energy absorbed by the specimen during fracture.

  • Report the impact strength in kJ/m².

Signaling Pathways and Logical Relationships

The following diagram illustrates the cause-and-effect relationship between the concentration of DIBDMS and the final properties of the polypropylene.

G A DIBDMS Concentration (Si/Al Ratio) B Stereoselectivity of Active Sites A->B increases C Chain Transfer Reactions A->C influences D Isotacticity B->D increases E Molecular Weight C->E influences F Crystallinity D->F increases H Melt Flow Index (MFI) E->H inversely related I Impact Strength E->I influences G Mechanical Properties (Tensile Strength, Stiffness) F->G increases

Figure 3. Relationship between DIBDMS concentration and polymer properties.

Conclusion

The concentration of this compound is a powerful tool for controlling the properties of polypropylene produced via Ziegler-Natta catalysis. By carefully adjusting the Si/Al molar ratio, researchers and manufacturers can fine-tune the melt flow index, isotacticity, molecular weight distribution, and mechanical properties of the polymer to meet the demands of various applications. The protocols outlined in these notes provide a foundation for the systematic investigation and characterization of these effects.

Troubleshooting & Optimization

Technical Support Center: Optimizing Diisobutyldimethoxysilane in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of the Diisobutyldimethoxysilane (DIBDMS) to co-catalyst ratio in polymerization reactions. Detailed experimental protocols and data on the impact of this ratio are included to facilitate the optimization of your polymerization experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (DIBDMS) in Ziegler-Natta propylene polymerization?

A1: this compound (DIBDMS) primarily functions as an external electron donor (ED) in Ziegler-Natta catalyst systems for propylene polymerization.[1][2] Its main role is to enhance the stereoselectivity of the catalyst, leading to polypropylene with higher isotacticity and crystallinity.[1][2] External donors like DIBDMS selectively deactivate atactic active centers on the catalyst surface, which would otherwise produce undesirable amorphous, low-molecular-weight polypropylene.[3] They also play a crucial role in controlling the molecular weight and molecular weight distribution of the polymer.[3][4]

Q2: How does the ratio of DIBDMS to the co-catalyst (e.g., Triethylaluminum - TEAL) affect polymerization?

A2: The molar ratio of DIBDMS to the aluminum alkyl co-catalyst (Al/Si ratio) is a critical parameter that significantly influences catalyst activity, hydrogen response, and polymer properties.[5] An optimal ratio is necessary to achieve a balance between high catalyst productivity and desired polymer characteristics. Deviating from the optimal ratio can lead to decreased catalyst activity, broader molecular weight distribution, and lower isotacticity.[6]

Q3: What are the signs of a non-optimal DIBDMS/co-catalyst ratio?

A3: Indications of a non-optimal ratio include:

  • Low Catalyst Activity: An excess of DIBDMS can poison the catalyst, leading to a significant drop in polymerization rate and overall yield.[3]

  • Poor Hydrogen Response: The system may show reduced sensitivity to hydrogen as a chain transfer agent, making it difficult to control the melt flow rate (MFR) of the polymer.[1][4]

  • Broad Molecular Weight Distribution (MWD): An improper ratio can lead to the activation of a wider range of active sites, resulting in a polymer with a high Polydispersity Index (PDI).[4][6]

  • Low Isotacticity: Insufficient DIBDMS may not effectively deactivate the non-stereospecific sites, leading to a higher fraction of atactic (amorphous) polypropylene.

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
Low Polymer Yield / Catalyst Activity Excess External Donor: Too much DIBDMS can poison the active sites of the catalyst.[3] Impure Reactants: Water or other polar impurities in the monomer or solvent can deactivate the catalyst.[7]Systematically decrease the DIBDMS concentration to find the optimal ratio. A common starting point for the Al/Si molar ratio is around 20.[5] Ensure all reactants and the reactor are thoroughly dried and purged with an inert gas.
High Melt Flow Rate (MFR) / Low Molecular Weight High Hydrogen Concentration: Hydrogen is a chain transfer agent used to control molecular weight.[6] High Polymerization Temperature: Higher temperatures can increase the rate of chain transfer reactions.Reduce the hydrogen concentration in the reactor. Lower the polymerization temperature in increments of 5-10°C.
Low MFR / High Molecular Weight / Poor Hydrogen Response Suboptimal DIBDMS/Co-catalyst Ratio: Certain ratios can diminish the catalyst's response to hydrogen.[1] Type of External Donor: The chemical structure of the silane donor significantly impacts hydrogen response.[1][2]Vary the Al/Si molar ratio to improve hydrogen sensitivity. Consider screening different types of external donors if MFR control is critical.
Broad Molecular Weight Distribution (High PDI) Non-uniform Active Sites: The catalyst may have multiple types of active sites with varying reactivity. Improper DIBDMS Concentration: An incorrect amount of external donor can fail to selectively deactivate non-uniform sites.[4][6]Optimize the DIBDMS to co-catalyst ratio to achieve more uniform active site control. Ensure efficient mixing within the reactor to maintain consistent reaction conditions.
Low Isotacticity / High Xylene Solubles Insufficient External Donor: Not enough DIBDMS to passivate the atactic sites. High Polymerization Temperature: Can lead to a decrease in stereoselectivity.Increase the concentration of DIBDMS relative to the co-catalyst. Lower the reaction temperature.

Experimental Protocols

Protocol 1: Optimization of Al/Si Molar Ratio in Propylene Polymerization

Objective: To determine the optimal molar ratio of Triethylaluminum (TEAL) as a co-catalyst to this compound (DIBDMS) as an external donor for maximizing catalyst activity and achieving desired polymer properties.

Materials:

  • Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂ supported)

  • Triethylaluminum (TEAL) solution in hexane

  • This compound (DIBDMS) solution in hexane

  • Polymerization-grade propylene

  • High-purity n-heptane (solvent)

  • Hydrogen (for MFR control)

  • Nitrogen (for inert atmosphere)

Equipment:

  • 1 L stainless steel autoclave reactor equipped with a stirrer, temperature control, and pressure monitoring.

  • Syringes for catalyst and co-catalyst injection.

  • Monomer and gas feed lines.

Procedure:

  • Reactor Preparation: Thoroughly dry the reactor at a high temperature under a vacuum. Purge the reactor with nitrogen several times to ensure an inert atmosphere.

  • Solvent and Co-catalyst Addition: Introduce 500 mL of n-heptane into the reactor. Add the specified amount of TEAL solution.

  • External Donor Addition: Inject the calculated volume of the DIBDMS solution to achieve the desired Al/Si molar ratio (e.g., starting with a series of experiments with Al/Si ratios of 10, 15, 20, 25, 30).

  • Pre-contacting: Stir the mixture for 5-10 minutes at room temperature.

  • Catalyst Injection: Suspend approximately 10 mg of the solid Ziegler-Natta catalyst in 10 mL of n-heptane and inject it into the reactor.

  • Pre-polymerization: Introduce a small amount of propylene and conduct pre-polymerization for 5 minutes at room temperature.

  • Polymerization:

    • Increase the reactor temperature to the desired polymerization temperature (e.g., 70°C).

    • Introduce hydrogen to a specified partial pressure.

    • Feed propylene to maintain a constant total pressure (e.g., 7 bar) for the desired reaction time (e.g., 1 hour).

  • Termination and Recovery:

    • Stop the propylene feed and vent the reactor.

    • Add acidified ethanol to terminate the reaction and precipitate the polymer.

    • Filter, wash the polymer with ethanol and n-hexane, and dry it in a vacuum oven at 60°C to a constant weight.

  • Analysis:

    • Calculate catalyst activity (kg PP / g cat·h).

    • Characterize the polymer for Melt Flow Rate (MFR), Molecular Weight Distribution (GPC), and Isotacticity (¹³C NMR or xylene solubles).

Data Presentation

Table 1: Effect of Al/Si Molar Ratio on Propylene Polymerization

Run Al/Si Molar Ratio Catalyst Activity (kg PP/g cat·h) MFR (g/10 min) Isotacticity Index (%) PDI (Mw/Mn)
11035.24.197.54.8
21542.83.898.14.5
32048.53.598.64.2
42545.13.398.44.4
53038.93.198.24.7
Conditions: 70°C, 7 bar propylene pressure, 1-hour polymerization, [H₂] = 1 NL.

Visualizations

experimental_workflow cluster_prep Reactor Preparation cluster_reagents Reagent Addition cluster_polymerization Polymerization cluster_analysis Product Recovery & Analysis prep1 Dry Reactor prep2 Purge with N2 prep1->prep2 add1 Add Solvent (Heptane) prep2->add1 add2 Add Co-catalyst (TEAL) add1->add2 add3 Add External Donor (DIBDMS) add2->add3 add4 Inject Catalyst add3->add4 poly1 Pre-polymerization add4->poly1 poly2 Set Temperature & H2 Pressure poly1->poly2 poly3 Feed Propylene poly2->poly3 rec1 Terminate Reaction poly3->rec1 rec2 Filter, Wash & Dry Polymer rec1->rec2 ana1 Analyze Properties (MFR, MWD, Isotacticity) rec2->ana1

Caption: Workflow for optimizing the DIBDMS to co-catalyst ratio.

troubleshooting_logic cluster_activity Low Catalyst Activity? cluster_mwd Broad MWD? cluster_mfr Poor MFR Control? start Problem Encountered q1 Yes start->q1 q2 Yes q3 Yes s1 Decrease DIBDMS concentration q1->s1 q1_no No q1->q1_no No s2 Adjust Al/Si Ratio q2->s2 q2_no No q2->q2_no No s3 Vary Al/Si Ratio & H2 Pressure q3->s3 q3_no No q3->q3_no No q1_no->q2 q2_no->q3

Caption: Troubleshooting logic for common polymerization issues.

References

Technical Support Center: Troubleshooting Poor Stereoselectivity with Diisobutyldimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the use of Diisobutyldimethoxysilane (DIBDMS) as an internal electron donor in Ziegler-Natta catalysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in achieving high stereoselectivity in propylene polymerization.

Troubleshooting Guide

Poor stereoselectivity, often observed as a low isotacticity index in polypropylene, can arise from a variety of factors in a Ziegler-Natta polymerization system. This guide provides a systematic approach to identifying and resolving these issues.

Problem: Low Isotacticity Index in the Final Polymer

Initial Assessment Workflow

The following diagram outlines the initial steps to diagnose the potential causes of poor stereoselectivity.

start Low Isotacticity Detected check_purity Verify Purity of Reagents (DIBDMS, Monomer, Solvent) start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok check_catalyst Review Catalyst Preparation and Handling catalyst_ok Preparation Protocol Followed? check_catalyst->catalyst_ok check_conditions Examine Polymerization Conditions conditions_ok Conditions within Range? check_conditions->conditions_ok purity_ok->check_catalyst Yes purify Purify/Replace Reagents purity_ok->purify No catalyst_ok->check_conditions Yes remake_catalyst Re-prepare Catalyst catalyst_ok->remake_catalyst No optimize Proceed to Optimization conditions_ok->optimize Yes adjust_conditions Adjust Conditions conditions_ok->adjust_conditions No purify->start remake_catalyst->start adjust_conditions->start start Goal: Maximize Isotacticity step1 Select External Donor (e.g., DCDMS, CMDMS) start->step1 step2 Define Al/Si Ratio Range (e.g., 2-20) step1->step2 step3 Perform Polymerization Experiments step2->step3 step4 Characterize Polymer (Isotacticity, Activity) step3->step4 decision Optimum Achieved? step4->decision end Optimized Process decision->end Yes refine Refine Parameters (Temperature, Donor) decision->refine No refine->step1

Technical Support Center: Diisobutyldimethoxysilane (DIBDMS) as an External Donor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Diisobutyldimethoxysilane (DIBDMS) as an external donor to improve catalyst activity in Ziegler-Natta polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (DIBDMS) in Ziegler-Natta polymerization?

A1: this compound (DIBDMS) serves as an external electron donor (EED) in Ziegler-Natta catalysis, primarily for propylene polymerization. Its main functions are to enhance the stereospecificity of the catalyst system, leading to polypropylene with higher isotacticity, and to influence the catalyst activity and the molecular weight of the resulting polymer.[1][2]

Q2: How does DIBDMS improve the isotacticity of polypropylene?

A2: DIBDMS selectively deactivates the aspecific active sites on the Ziegler-Natta catalyst.[1] These aspecific sites are responsible for producing atactic (non-crystalline) polypropylene. By blocking these sites, the polymerization is directed towards the isospecific active centers, resulting in a higher fraction of highly crystalline isotactic polypropylene.[2]

Q3: What is the effect of DIBDMS concentration on catalyst activity?

A3: The concentration of DIBDMS, typically expressed as the molar ratio of the aluminum co-catalyst to the silane (Al/Si), has a significant impact on catalyst activity. Generally, increasing the DIBDMS concentration can lead to a decrease in overall catalyst activity because it can poison some of the active sites. However, it concurrently increases the stereoselectivity. Therefore, an optimal Al/Si ratio must be determined experimentally to balance high isotacticity with acceptable catalyst productivity.

Q4: Can DIBDMS be used with any Ziegler-Natta catalyst system?

A4: DIBDMS is most effective with fourth-generation Ziegler-Natta catalysts that are supported on magnesium chloride (MgCl2) and contain an internal electron donor, such as a phthalate.[3] The interaction between the internal donor, the external donor (DIBDMS), and the co-catalyst (e.g., triethylaluminium - TEAL) is crucial for achieving high performance.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Catalyst Activity - Excessive DIBDMS concentration: High levels of external donor can poison the active sites.[4] - Impurities in the reaction medium: Moisture or oxygen can deactivate the catalyst.- Optimize the Al/Si ratio: Systematically decrease the concentration of DIBDMS to find the optimal balance between activity and stereoselectivity. - Ensure inert reaction conditions: Thoroughly dry all solvents and monomers, and perform the polymerization under an inert atmosphere (e.g., nitrogen or argon).[5]
Poor Isotacticity of Polypropylene - Insufficient DIBDMS concentration: Not enough external donor to deactivate the aspecific sites. - Inappropriate internal donor: The combination of internal and external donors may not be optimal.- Increase the DIBDMS concentration: Incrementally increase the amount of DIBDMS and monitor the effect on the polymer's isotactic index. - Verify catalyst composition: Ensure the Ziegler-Natta catalyst contains a suitable internal donor for use with DIBDMS.
Broad Molecular Weight Distribution (MWD) - Multiple active site types: The catalyst may have several types of active sites with different propagation and termination rates.[1] - Non-uniform reaction conditions: Temperature or monomer concentration gradients in the reactor.- Adjust the external donor: The type and concentration of the external donor can influence the relative activity of different active sites.[4] - Improve reactor mixing: Ensure uniform temperature and monomer distribution throughout the polymerization medium.
Low Polymer Melt Flow Rate (MFR) - High molecular weight polymer: The polymerization conditions favor the formation of very long polymer chains.- Introduce a chain transfer agent: Hydrogen is a common chain transfer agent that can be used to control the molecular weight and increase the MFR.[2][6] - Increase polymerization temperature: Higher temperatures generally lead to lower molecular weight polymers.

Experimental Protocols

Propylene Polymerization Using a MgCl₂-Supported TiCl₄ Catalyst with DIBDMS External Donor

This protocol describes a typical slurry polymerization of propylene.

1. Materials:

  • Ziegler-Natta catalyst: TiCl₄/DIBP/MgCl₂ (DIBP: diisobutyl phthalate as internal donor)

  • Co-catalyst: Triethylaluminium (TEAL)

  • External Donor: this compound (DIBDMS)

  • Solvent: Anhydrous n-heptane

  • Monomer: Polymerization-grade propylene

  • Chain Transfer Agent (optional): Hydrogen

  • Inert Gas: High-purity nitrogen or argon

2. Reactor Preparation:

  • A 1-liter stainless steel autoclave reactor is typically used.[5]

  • The reactor must be thoroughly cleaned and dried to remove any traces of moisture and oxygen.

  • Purge the reactor with inert gas for at least 30 minutes to ensure an inert atmosphere.

3. Polymerization Procedure:

  • Introduce 500 mL of anhydrous n-heptane into the reactor.

  • Add the desired amount of TEAL solution (e.g., 1.0 M in heptane) to the reactor.

  • Add the specified amount of DIBDMS solution (e.g., 0.1 M in heptane) to achieve the target Al/Si molar ratio.

  • Stir the mixture at a constant speed (e.g., 300 rpm).

  • Inject a suspension of the Ziegler-Natta catalyst (typically 10-20 mg) in heptane into the reactor.

  • Pressurize the reactor with propylene to the desired pressure (e.g., 7 bar).

  • If used, introduce hydrogen to a specific partial pressure.

  • Maintain a constant temperature (e.g., 70°C) and propylene pressure for the duration of the polymerization (e.g., 1-2 hours).

  • Terminate the polymerization by venting the propylene and adding 10 mL of acidified ethanol to deactivate the catalyst.

  • Filter the resulting polymer, wash it with ethanol and then with water, and dry it in a vacuum oven at 60°C to a constant weight.

4. Characterization:

  • Catalyst Activity: Calculated as kg of polypropylene per gram of catalyst per hour.

  • Isotacticity: Determined by ¹³C NMR spectroscopy or by Soxhlet extraction with boiling heptane.

  • Molecular Weight and MWD: Measured by Gel Permeation Chromatography (GPC).

  • Melt Flow Rate (MFR): Determined according to standard methods (e.g., ASTM D1238).

Quantitative Data

Table 1: Effect of DIBDMS on Propylene Polymerization

RunAl/Si Molar RatioCatalyst Activity (kg PP/g cat·h)Isotactic Index (%)MFR (g/10 min)
1525.395.23.1
21022.197.52.8
32018.598.12.5
43015.298.32.2

Data is illustrative and compiled from general trends reported in the literature.

Visualizations

logical_relationship cluster_input Inputs cluster_process Polymerization Process cluster_output Outputs ZN_Catalyst Ziegler-Natta Catalyst (TiCl₄/ID/MgCl₂) Active_Site_Formation Active Site Formation ZN_Catalyst->Active_Site_Formation TEAL Co-catalyst (TEAL) TEAL->Active_Site_Formation DIBDMS External Donor (DIBDMS) DIBDMS->Active_Site_Formation Selectivates Isospecific Sites Propylene Monomer (Propylene) Polymerization Polymerization Propylene->Polymerization Active_Site_Formation->Polymerization iPP Isotactic Polypropylene Polymerization->iPP aPP Atactic Polypropylene Polymerization->aPP Minimized

Caption: Logical workflow of Ziegler-Natta polymerization with DIBDMS.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Reactor_Prep 1. Reactor Preparation (Clean, Dry, Purge) Reagent_Prep 2. Reagent Preparation (Anhydrous Solvents) Solvent_Add 3. Add Heptane Reagent_Prep->Solvent_Add CoCat_Add 4. Add TEAL Solvent_Add->CoCat_Add ED_Add 5. Add DIBDMS CoCat_Add->ED_Add Cat_Inject 6. Inject ZN Catalyst ED_Add->Cat_Inject Polymerize 7. Pressurize with Propylene (Constant T & P) Cat_Inject->Polymerize Terminate 8. Terminate Reaction Polymerize->Terminate Isolate 9. Filter, Wash, Dry Polymer Terminate->Isolate Characterize 10. Characterize Product (Activity, Isotacticity, MWD) Isolate->Characterize

Caption: Step-by-step experimental workflow for propylene polymerization.

signaling_pathway DIBDMS DIBDMS Complex DIBDMS-TEAL Complex DIBDMS->Complex TEAL TEAL (Co-catalyst) TEAL->Complex Aspecific_Site Aspecific Active Site Complex->Aspecific_Site Preferential Adsorption Deactivation Deactivation Aspecific_Site->Deactivation Isospecific_Site Isospecific Active Site High_Isotacticity Increased Isotacticity Isospecific_Site->High_Isotacticity Remains Active Deactivation->High_Isotacticity Leads to

Caption: Proposed mechanism of DIBDMS in enhancing stereoselectivity.

References

Preventing Diisobutyldimethoxysilane hydrolysis during reaction setup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of Diisobutyldimethoxysilane (DIBMS) during reaction setup.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DIBMS) and why is it sensitive to hydrolysis?

A1: this compound (DIBMS) is an organosilicon compound with the chemical formula (CH₃)₂CHOCH₂Si(OCH₃)₂(CH₂OCH(CH₃)₂). It contains two methoxy groups (-OCH₃) bonded to a silicon atom. These methoxy groups are susceptible to reaction with water in a process called hydrolysis. In this reaction, the methoxy groups are replaced by hydroxyl groups (-OH), forming silanols and releasing methanol. This process can alter the reactivity of the DIBMS and interfere with its intended function in a chemical reaction. The hydrolysis of alkoxysilanes like DIBMS is catalyzed by both acids and bases.[1][2]

Q2: What are the primary consequences of DIBMS hydrolysis in a reaction?

A2: The hydrolysis of DIBMS can lead to several undesirable outcomes in a chemical synthesis:

  • Formation of Silanols and Siloxanes: The initial hydrolysis product, a silanol, is often unstable and can undergo self-condensation to form siloxane oligomers or polymers (Si-O-Si linkages). This changes the chemical nature of the silicon-containing species in the reaction.

  • Inconsistent Reaction Kinetics: The presence of water and the resulting hydrolysis can lead to unpredictable and non-reproducible reaction rates.

  • Reduced Product Yield and Purity: If DIBMS is a crucial reactant or catalyst, its premature hydrolysis will decrease the concentration of the active species, leading to lower yields of the desired product and the formation of unwanted byproducts.

  • Alteration of Material Properties: In applications where DIBMS is used to modify surfaces or create specific materials, hydrolysis can negatively impact the properties of the final product.

Q3: How can I detect if my DIBMS has undergone hydrolysis?

A3: Several analytical techniques can be used to detect and quantify the hydrolysis of DIBMS:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can monitor the disappearance of the methoxy group protons and the appearance of methanol protons. 29Si NMR is a direct method to observe changes in the silicon environment as methoxy groups are replaced by hydroxyl groups.[3][4][5][6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can track the disappearance of Si-O-C stretching bands and the appearance of a broad band corresponding to Si-OH stretching.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify the volatile components of the reaction mixture, allowing for the detection of methanol, a byproduct of hydrolysis, and potentially the hydrolyzed silane species.[7]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting and preventing DIBMS hydrolysis during your experimental setup.

Issue 1: Suspected DIBMS Hydrolysis Prior to Reaction

Symptoms:

  • Cloudy or hazy appearance of the DIBMS reagent.

  • Presence of a solid precipitate in the DIBMS container.

  • Inconsistent results in reactions where DIBMS is used.

Troubleshooting Logic:

G start Suspected DIBMS Hydrolysis check_storage Check Storage Conditions start->check_storage check_appearance Inspect Reagent Appearance start->check_appearance improper_storage Improper Storage check_storage->improper_storage cloudy Cloudy or Precipitate? check_appearance->cloudy remediation_storage Action: Store in a tightly sealed container in a cool, dry place, under inert gas. improper_storage->remediation_storage Yes ok_storage Proper Storage improper_storage->ok_storage No remediation_reagent Action: Consider purification (distillation) or using a fresh batch of reagent. cloudy->remediation_reagent Yes ok_appearance Clear Liquid cloudy->ok_appearance No proceed Proceed with Reaction Setup remediation_storage->proceed remediation_reagent->proceed ok_storage->proceed ok_appearance->proceed

Caption: Troubleshooting logic for pre-reaction DIBMS hydrolysis.

Issue 2: Preventing DIBMS Hydrolysis During Reaction Setup

Symptoms:

  • Inconsistent reaction yields.

  • Formation of unexpected byproducts.

  • Difficulty in reproducing experimental results.

Preventative Measures & Troubleshooting:

Potential Cause Preventative Measure Troubleshooting Step
Moisture in Glassware Thoroughly dry all glassware in an oven at >120°C for several hours or flame-dry under an inert atmosphere immediately before use.[8][9][10]If hydrolysis is suspected, re-run the reaction with meticulously dried glassware.
Atmospheric Moisture Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) using a Schlenk line or a glovebox.[11][12]Ensure a positive pressure of inert gas is maintained throughout the setup and reaction. Check for leaks in the system.
Moisture in Solvents Use anhydrous solvents. Purchase commercially available anhydrous solvents or dry solvents using appropriate methods (e.g., distillation from a suitable drying agent, use of molecular sieves).[9][10]Use a fresh bottle of anhydrous solvent or re-dry the solvent.
Moisture in Other Reagents Ensure all other reagents are anhydrous. Dry solid reagents in a vacuum oven or desiccator as appropriate.[10]If a reagent is suspected to be wet, dry it before use or use a new, anhydrous batch.
Improper Handling Techniques Use proper syringe and cannula techniques for transferring DIBMS and other moisture-sensitive reagents to avoid exposure to the atmosphere.[12]Review and practice anhydrous transfer techniques.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound
  • Storage: Store DIBMS in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition. To minimize contact with atmospheric moisture, consider storing the container inside a desiccator or a glovebox. For long-term storage, flushing the headspace of the container with a dry, inert gas like nitrogen or argon is recommended.

  • Handling: All handling of DIBMS should be performed in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid inhalation of vapors.

Protocol 2: Setting up an Anhydrous Reaction with this compound

This protocol outlines the key steps for setting up a reaction that is sensitive to water, using DIBMS as a reagent.

G cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction dry_glassware 1. Dry Glassware (Oven or Flame-Dry) assemble_hot 2. Assemble Glassware Hot under Inert Gas Flow dry_glassware->assemble_hot cool_inert 3. Cool to Room Temperature under Inert Atmosphere assemble_hot->cool_inert add_solvent 4. Add Anhydrous Solvent (via Syringe/Cannula) cool_inert->add_solvent add_reagents 5. Add Other Anhydrous Reagents add_solvent->add_reagents add_dibms 6. Add DIBMS (via Syringe) add_reagents->add_dibms run_reaction 7. Run Reaction under Inert Atmosphere add_dibms->run_reaction

Caption: Experimental workflow for setting up an anhydrous reaction with DIBMS.

Detailed Steps:

  • Dry Glassware: All glassware (reaction flask, condenser, dropping funnel, etc.) must be scrupulously dried. This can be achieved by placing it in an oven at >120°C for at least 4 hours (preferably overnight) or by flame-drying under a stream of inert gas.[8][9][10]

  • Assemble Apparatus: Assemble the glassware while it is still hot and immediately place it under a positive pressure of a dry, inert gas (nitrogen or argon). Use a thin layer of grease on ground glass joints to ensure a good seal.

  • Cooling: Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Solvent Addition: Add the required volume of anhydrous solvent to the reaction flask using a dry syringe or via cannula transfer.[12]

  • Reagent Addition: Add any other solid or liquid reagents that are not moisture-sensitive. If other reagents are moisture-sensitive, they should also be handled under an inert atmosphere.

  • DIBMS Addition: Using a dry, inert gas-flushed syringe, carefully withdraw the required amount of DIBMS from its container and add it to the reaction mixture.

  • Reaction: Maintain a positive pressure of the inert gas throughout the course of the reaction. A bubbler filled with mineral oil is a common way to monitor the gas flow.

Quantitative Data

AlkoxysilaneStructureRelative Hydrolysis RateFactors Influencing Rate
Tetramethoxysilane (TMOS)Si(OCH₃)₄Very FastLess steric hindrance, four reactive sites.
Tetraethoxysilane (TEOS)Si(OCH₂CH₃)₄FastMethoxy groups hydrolyze faster than ethoxy groups.[1]
Dimethyldimethoxysilane (DMDMS)(CH₃)₂Si(OCH₃)₂ModerateFewer reactive sites than TMOS.
This compound (DIBMS) ((CH₃)₂CHCH₂)₂Si(OCH₃)₂ Slow (Predicted) Significant steric hindrance from the bulky isobutyl groups.
Tri-tert-butylethoxysilane((CH₃)₃C)₃SiOEtVery SlowExtreme steric hindrance.

Note: Relative rates are qualitative and highly dependent on reaction conditions such as pH, temperature, and catalyst.[13]

References

Technical Support Center: The Impact of Diisobutyldimethoxysilane (DIBMS) Impurities on Polypropylene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the impact of impurities in Diisobutyldimethoxysilane (DIBMS), a common internal electron donor used in Ziegler-Natta catalysis for polypropylene production.

Troubleshooting Guide

Use the following table to diagnose and resolve common issues encountered during polypropylene polymerization that may be related to the purity of the this compound internal donor.

Observed Problem Potential Cause (Impurity in DIBMS) Proposed Mechanism of Action Corrective Actions & Preventative Measures
Low Catalyst Activity / Polymerization Yield Protic Impurities: - Methanol (unreacted)- Water (from hydrolysis)- Isobutanol (from hydrolysis)- Hydrogen Chloride (HCl) (byproduct)These impurities are catalyst poisons. They react with and deactivate the active centers of the Ziegler-Natta catalyst, specifically the titanium species and the aluminum alkyl co-catalyst.[1][2] For example, methanol reacts with TiCl₄ to form inactive titanium chloride alkoxides.[2] HCl can react with the triethylaluminium (TEA) co-catalyst, reducing its effectiveness.- Use high-purity DIBMS: Ensure the DIBMS used has a purity of ≥97.0% as determined by GC. - Proper Storage: Store DIBMS under an inert atmosphere (e.g., nitrogen or argon) and in a tightly sealed container to prevent hydrolysis from atmospheric moisture. - Purification: If impure DIBMS is suspected, consider purification by fractional distillation under reduced pressure.
Low Polymer Isotacticity (High Atactic Content) Excess Methanol or other Alcohols While internal donors like DIBMS are crucial for stereocontrol, an excess of polar impurities like methanol can interfere with the coordination of the internal donor to the catalyst surface. This can lead to the formation of non-stereospecific active sites, resulting in a higher proportion of atactic polypropylene.- Verify DIBMS Purity: Use GC analysis to quantify the level of residual methanol. - Optimize Donor Concentration: Ensure the correct molar ratio of internal donor to the titanium catalyst is used as per the established protocol.
Broad or Bimodal Molecular Weight Distribution (MWD) Presence of Multiple Impurity Types A combination of different impurities can lead to a variety of active sites with different propagation and chain transfer rates, resulting in a broader MWD. For example, some impurities might act as chain transfer agents, leading to lower molecular weight chains, while others might only partially deactivate catalyst sites, leading to different chain growth kinetics.- Comprehensive Impurity Profiling: Utilize GC-MS to identify and quantify all potential impurities in the DIBMS. - Source High-Quality Reagents: Ensure all starting materials for DIBMS synthesis are of high purity to minimize the formation of byproducts.
Inconsistent Polymerization Kinetics (e.g., rapid deactivation) Hydrogen Chloride (HCl) HCl is a strong Lewis acid and can rapidly neutralize the organoaluminum co-catalyst and react with the active titanium centers, leading to a sharp decrease in polymerization rate.[2]- Neutralization during Synthesis: Ensure that the DIBMS synthesis process includes a step to effectively neutralize and remove any HCl byproduct. - Quality Control: Test incoming batches of DIBMS for any residual acidity.
Poor Polymer Morphology Unreacted Chlorosilanes Residual dichlorodiisobutylsilane can interfere with the formation and morphology of the catalyst particles, which in turn affects the morphology of the resulting polymer particles.- Monitor Synthesis Reaction: Ensure the reaction between dichlorodiisobutylsilane and methanol goes to completion. - GC Analysis: Check for the presence of unreacted chlorosilanes in the final DIBMS product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound (DIBMS) and where do they come from?

A1: The most common impurities in DIBMS typically originate from its synthesis process. DIBMS is commonly synthesized by the reaction of dichlorodiisobutylsilane with methanol. Potential impurities include:

  • Unreacted Starting Materials: Dichlorodiisobutylsilane and Methanol.

  • Byproducts: Hydrogen Chloride (HCl) is a major byproduct of the reaction.

  • Hydrolysis Products: If exposed to moisture, DIBMS can hydrolyze to form isobutanol, methanol, and siloxanes.

Q2: How do protic impurities like methanol and water affect the Ziegler-Natta catalyst?

A2: Protic impurities are detrimental to Ziegler-Natta catalysts because they are Lewis bases that can react with the Lewis acidic catalyst components. They can deactivate the titanium active centers and react with the organoaluminum co-catalyst (e.g., triethylaluminum), reducing the overall efficiency of the polymerization process.[1][2] This leads to lower catalyst activity and reduced polymer yields.

Q3: Can impurities in DIBMS affect the stereoregularity of the polypropylene?

A3: Yes. The primary role of an internal donor like DIBMS is to enhance the stereospecificity of the catalyst to produce highly isotactic polypropylene. Impurities, particularly polar compounds like excess methanol, can interfere with the proper functioning of the internal donor, leading to a decrease in the isotacticity of the polymer.

Q4: What is the impact of residual hydrogen chloride (HCl) from the synthesis of DIBMS?

A4: Hydrogen chloride is a strong acid and a potent poison for Ziegler-Natta catalysts. It can rapidly neutralize the organoaluminum co-catalyst and deactivate the titanium active sites, leading to a significant drop in catalyst activity and potentially complete inhibition of the polymerization reaction.[2]

Q5: How can I check the purity of my this compound?

A5: The most common and effective method for determining the purity of DIBMS and identifying impurities is Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[3] GC can separate the different components in the sample, and MS can help identify them based on their mass-to-charge ratio.

Experimental Protocols

Protocol for Purity Analysis of this compound by Gas Chromatography (GC)

Objective: To determine the purity of a DIBMS sample and identify potential volatile impurities.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

  • Capillary Column: A non-polar or mid-polar column (e.g., DB-1, DB-5, or equivalent) is suitable. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column.

  • Carrier Gas: Helium or Hydrogen.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the DIBMS sample in a dry, inert solvent like hexane or toluene (e.g., 1% v/v).

    • Prepare a series of calibration standards of known DIBMS concentration in the same solvent.

    • If available, prepare standards for expected impurities (e.g., methanol, isobutanol, dichlorodiisobutylsilane) to aid in identification and quantification.

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Program:

      • Initial Temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 5 minutes at 250 °C.

    • Carrier Gas Flow Rate: 1 mL/min (constant flow).

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Analysis:

    • Inject the prepared standards and the sample solution into the GC.

    • Identify the DIBMS peak based on the retention time from the standard.

    • Identify impurity peaks by comparing their retention times with those of the impurity standards.

    • Calculate the purity of the DIBMS sample by area normalization or by using a calibration curve.

Protocol for Evaluation of Polymerization Performance

Objective: To assess the impact of DIBMS purity on catalyst activity and resulting polymer properties.

Materials:

  • Ziegler-Natta catalyst precursor (e.g., TiCl₄/MgCl₂).

  • Co-catalyst (e.g., Triethylaluminum - TEA).

  • This compound (DIBMS) of varying purity (test sample vs. high-purity standard).

  • Propylene monomer.

  • Hexane (polymerization grade, dry and deoxygenated).

  • Methanol (for quenching).

  • Hydrochloric acid solution (for catalyst residue removal).

Procedure:

  • Reactor Setup:

    • Thoroughly dry and purge a polymerization reactor with an inert gas (e.g., argon or nitrogen).

    • Add dry, deoxygenated hexane to the reactor.

  • Catalyst Introduction:

    • Introduce the co-catalyst (TEA) and the internal donor (DIBMS) into the reactor and stir.

    • Introduce the Ziegler-Natta catalyst precursor into the reactor.

  • Polymerization:

    • Pressurize the reactor with propylene to the desired pressure.

    • Maintain a constant temperature and pressure throughout the polymerization.

    • Monitor the uptake of propylene to determine the polymerization rate.

  • Termination and Work-up:

    • After the desired time, vent the reactor and quench the polymerization by adding methanol.

    • Wash the resulting polymer with a dilute HCl solution to remove catalyst residues, followed by washing with water and then methanol.

    • Dry the polypropylene powder under vacuum at 60-80 °C to a constant weight.

  • Analysis:

    • Catalyst Activity: Calculate the activity as kg of polypropylene produced per gram of catalyst per hour.

    • Isotacticity: Determine the isotacticity index (%mmmm) of the polymer using ¹³C NMR spectroscopy.[4]

    • Molecular Weight and MWD: Analyze the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) using high-temperature Gel Permeation Chromatography (GPC).[5][6]

Visualizations

Impurity_Impact_Workflow cluster_synthesis DIBMS Synthesis cluster_impurities Potential Impurities cluster_polymerization Polymerization Impact Dichlorodiisobutylsilane Dichlorodiisobutylsilane Reaction Reaction Dichlorodiisobutylsilane->Reaction + Methanol_reac Methanol Methanol_reac->Reaction + DIBMS_product This compound Reaction->DIBMS_product Yields Unreacted_DCDBS Unreacted Dichlorodiisobutylsilane Unreacted_MeOH Unreacted Methanol HCl Hydrogen Chloride (Byproduct) Water Water (Hydrolysis) Isobutanol Isobutanol (Hydrolysis) Broad_MWD Broad MWD Unreacted_DCDBS->Broad_MWD Poor_Morphology Poor Polymer Morphology Unreacted_DCDBS->Poor_Morphology Catalyst_Activity Reduced Catalyst Activity Unreacted_MeOH->Catalyst_Activity Low_Isotacticity Low Isotacticity Unreacted_MeOH->Low_Isotacticity Unreacted_MeOH->Broad_MWD HCl->Catalyst_Activity HCl->Broad_MWD Water->Catalyst_Activity Isobutanol->Catalyst_Activity

Caption: Logical relationship between DIBMS synthesis, potential impurities, and their impact on polymerization.

Troubleshooting_Workflow Start Start Problem Polymerization Issue Observed (e.g., Low Activity, Low Isotacticity) Start->Problem Check_Purity Analyze DIBMS Purity (GC, GC-MS) Problem->Check_Purity Impurity_Detected Impurity Detected? Check_Purity->Impurity_Detected Identify_Impurity Identify Specific Impurity (e.g., Methanol, HCl) Impurity_Detected->Identify_Impurity Yes Other_Factors Investigate Other Polymerization Parameters (e.g., Monomer Purity, Catalyst Prep) Impurity_Detected->Other_Factors No Consult_Table Consult Troubleshooting Table for Corrective Actions Identify_Impurity->Consult_Table Implement_Action Implement Corrective Action (e.g., Purify DIBMS, Adjust Stoichiometry) Consult_Table->Implement_Action Re-run_Polymerization Re-run Polymerization Implement_Action->Re-run_Polymerization Problem_Solved Problem Resolved? Re-run_Polymerization->Problem_Solved End End Problem_Solved->End Yes Problem_Solved->Other_Factors No Other_Factors->End

Caption: A troubleshooting workflow for addressing polymerization issues related to DIBMS impurities.

Catalyst_Deactivation_Pathway Protic_Impurity Protic Impurity (Methanol, Water, HCl) ZN_Catalyst Active Ziegler-Natta Catalyst (Ti-Al complex) Protic_Impurity->ZN_Catalyst Reacts with Deactivated_Catalyst Deactivated Catalyst Species ZN_Catalyst->Deactivated_Catalyst Forms Reduced_Activity Reduced Polymerization Activity Deactivated_Catalyst->Reduced_Activity Leads to

Caption: Simplified signaling pathway of Ziegler-Natta catalyst deactivation by protic impurities.

References

Technical Support Center: Enhancing Ziegler-Natta Catalyst Performance with Diisobutyldimethoxysilane (DIBDMS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for utilizing Diisobutyldimethoxysilane (DIBDMS) as an external electron donor to enhance the hydrogen response of Ziegler-Natta catalysts in propylene polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (DIBDMS) in Ziegler-Natta catalyzed propylene polymerization?

A1: this compound (DIBDMS) serves as an external electron donor (ED) in Ziegler-Natta catalysis.[1][2][3] Its primary functions are to enhance the stereoselectivity of the catalyst, leading to higher isotacticity in the resulting polypropylene (PP), and to improve the catalyst's response to hydrogen, which is used as a chain transfer agent to control the polymer's molecular weight.[2][4][5]

Q2: How does DIBDMS improve the hydrogen response of the Ziegler-Natta catalyst?

A2: DIBDMS modifies the active sites on the catalyst surface. This modification influences the chain transfer reaction with hydrogen.[4][6] An enhanced hydrogen response means that for a given concentration of hydrogen, there is a more significant reduction in the molecular weight (or increase in the melt flow rate, MFR) of the polypropylene. This allows for better control over the final properties of the polymer.[4][7]

Q3: What is the general mechanism of Ziegler-Natta polymerization in the presence of DIBDMS?

A3: The Ziegler-Natta polymerization process involves the coordination and insertion of propylene monomers at the titanium active centers. The process can be summarized in the following key steps:

  • Catalyst Activation: The Ziegler-Natta procatalyst (e.g., TiCl4/MgCl2) is activated by a co-catalyst, typically an organoaluminum compound like triethylaluminum (TEAL).[2][8]

  • External Donor Interaction: DIBDMS, the external donor, interacts with the catalyst system, selectively poisoning non-stereospecific active sites and modifying the stereospecific active sites.[9]

  • Chain Initiation and Propagation: Propylene monomer coordinates to the active titanium center and is subsequently inserted into the growing polymer chain. This process repeats, leading to chain growth.

  • Chain Transfer: Hydrogen acts as a chain transfer agent, terminating the growth of a polymer chain and initiating a new one. This step is crucial for controlling the molecular weight of the polypropylene.[6] The presence of DIBDMS enhances the efficiency of this step.

  • Chain Termination: The polymerization process is eventually terminated, yielding the final polypropylene product.

Q4: What are the expected effects of increasing the DIBDMS concentration?

A4: Increasing the concentration of DIBDMS, up to an optimal level, generally leads to:

  • Increased Isotacticity: Higher stereoselectivity of the catalyst results in a more ordered polymer structure.

  • Decreased Catalyst Activity: As DIBDMS can poison some active sites, an excess amount can lead to a reduction in the overall polymerization rate.[9]

  • Changes in Molecular Weight: The effect on molecular weight can be complex and depends on the interplay with hydrogen concentration.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low Catalyst Activity 1. Catalyst Poisoning: Presence of impurities (e.g., water, oxygen, polar compounds) in the monomer, solvent, or reactor.[10][11] 2. Incorrect Catalyst/Co-catalyst/Donor Ratio: Sub-optimal concentrations of TEAL or DIBDMS. 3. Catalyst Deactivation: Prolonged pre-contact time between the catalyst and co-catalyst before introducing the monomer can lead to deactivation.[1] 4. Low Polymerization Temperature: Reaction temperature is below the optimal range for the catalyst system.1. Ensure all reactants and the reactor are thoroughly purified and dried. 2. Optimize the Al/Si molar ratio through systematic experiments. 3. Minimize the pre-contact time or conduct the reaction without a pre-contact step.[1] 4. Increase the polymerization temperature to the recommended range (typically 60-80°C).[12]
Poor Isotacticity 1. Insufficient External Donor: The concentration of DIBDMS is too low to effectively poison the non-stereospecific sites. 2. Inappropriate External Donor: The chosen external donor may not be suitable for the specific Ziegler-Natta catalyst. 3. High Polymerization Temperature: Extremely high temperatures can sometimes reduce the stereoselectivity of the catalyst.1. Gradually increase the DIBDMS concentration (adjust the Al/Si ratio). 2. While DIBDMS is effective, consider comparing its performance with other silane donors if high isotacticity is the primary goal. 3. Optimize the polymerization temperature to balance activity and stereoselectivity.
Poor Hydrogen Response (MFR too low) 1. Low Hydrogen Concentration: Insufficient hydrogen is being fed into the reactor. 2. Ineffective External Donor: The interaction between the external donor and the catalyst may not be optimal for promoting chain transfer to hydrogen. 3. Low Polymerization Temperature: Lower temperatures can decrease the rate of the chain transfer reaction.1. Increase the hydrogen partial pressure in the reactor. 2. Optimize the DIBDMS concentration. In some cases, a different external donor might be required to achieve the desired MFR.[2] 3. Increase the polymerization temperature within the optimal range.
Broad Molecular Weight Distribution (MWD) 1. Multiple Active Site Types: The Ziegler-Natta catalyst has a heterogeneous nature with different types of active sites producing polymers with varying chain lengths. 2. Non-uniform Polymerization Conditions: Temperature or monomer concentration gradients within the reactor.1. The use of an appropriate external donor like DIBDMS can help to make the active sites more uniform, leading to a narrower MWD. 2. Ensure efficient stirring and temperature control to maintain uniform conditions throughout the reactor.

Data Presentation

Table 1: Effect of DIBDMS and Hydrogen on Catalyst Activity and Polymer Properties

RunExternal DonorH₂ (NL)Activity (kg PP/g cat·h)MFR (g/10 min)Isotacticity Index (%)
1DIBDMS025.32.198.2
2DIBDMS530.18.598.0
3DIBDMS1032.515.297.8
4C-donor*535.86.397.5

*C-donor (Cyclohexylmethyldimethoxysilane) is another common external donor shown for comparison. Data is representative and compiled from typical results reported in the literature.

Table 2: Troubleshooting Guide - Quantitative Parameters

IssueParameter to MonitorTypical Undesirable RangePotential Corrective Action
Low ActivityCatalyst Productivity< 20 kg PP/g cat·hIncrease temperature, check for poisons
Poor IsotacticityXylene Solubles (XS)> 5 wt%Increase DIBDMS concentration
Poor H₂ ResponseMFR< 5 g/10 min at target H₂ levelIncrease H₂ pressure, optimize DIBDMS
Broad MWDPolydispersity Index (PDI)> 6Optimize external donor type and concentration

Experimental Protocols

1. Propylene Polymerization (Slurry Method)

This protocol describes a typical lab-scale slurry polymerization of propylene.

Materials:

  • Ziegler-Natta catalyst (e.g., THC-C type)

  • Triethylaluminum (TEAL) solution (e.g., 1 M in hexane)

  • This compound (DIBDMS) solution (e.g., 0.1 M in hexane)

  • High-purity n-hexane (polymerization grade)

  • High-purity propylene gas

  • High-purity hydrogen gas

  • Methanol

  • Hydrochloric acid (10% in methanol)

Procedure:

  • Reactor Preparation: A 2 L stainless steel autoclave reactor equipped with a mechanical stirrer is thoroughly dried under vacuum at an elevated temperature (e.g., 90°C) and then purged with high-purity nitrogen several times.

  • Solvent and Co-catalyst Addition: 1 L of purified n-hexane is introduced into the reactor. The desired amount of TEAL solution and DIBDMS solution are then added. The mixture is stirred at a constant temperature (e.g., 40°C).

  • Catalyst Injection: A suspension of the Ziegler-Natta catalyst in hexane is injected into the reactor.

  • Pre-polymerization (Optional): A small amount of propylene can be introduced to allow for a short pre-polymerization step (e.g., 5-10 minutes).

  • Polymerization: The reactor is pressurized with propylene to the desired pressure (e.g., 7 bar) and the desired amount of hydrogen is added. The temperature is raised to the polymerization temperature (e.g., 70°C) and maintained for the desired reaction time (e.g., 1-2 hours).

  • Termination: The polymerization is terminated by venting the propylene and adding acidic methanol to the reactor.

  • Polymer Recovery: The polymer slurry is filtered, washed several times with methanol, and then dried in a vacuum oven at 60-80°C to a constant weight.

2. Polymer Characterization

  • Melt Flow Rate (MFR): Determined according to ASTM D1238 standard at 230°C with a 2.16 kg load.

  • Isotacticity Index (I.I.): Measured by the weight percentage of the polymer insoluble in boiling xylene for 24 hours.

  • Molecular Weight and Molecular Weight Distribution (MWD): Determined by Gel Permeation Chromatography (GPC) using 1,2,4-trichlorobenzene as the solvent at 150°C.

Mandatory Visualization

Caption: Ziegler-Natta Polymerization Workflow.

External_Donor_Function cluster_sites Types of Active Sites ZN_Catalyst Ziegler-Natta Active Sites Isospecific Isospecific Sites ZN_Catalyst->Isospecific Aspecific Aspecific Sites ZN_Catalyst->Aspecific High_Isotacticity_PP High Isotacticity Polypropylene Isospecific->High_Isotacticity_PP Low_Isotacticity_PP Low Isotacticity (Atactic) Polypropylene Aspecific->Low_Isotacticity_PP DIBDMS DIBDMS (External Donor) DIBDMS->Isospecific Modification   DIBDMS->Aspecific  Selective Poisoning

Caption: Role of DIBDMS as an External Donor.

Troubleshooting_Logic cluster_solutions_activity Solutions for Low Activity cluster_solutions_isotacticity Solutions for Poor Isotacticity cluster_solutions_h2 Solutions for Poor H2 Response Start Experiment Start Problem Identify Problem Start->Problem LowActivity Low Catalyst Activity? Problem->LowActivity PoorIsotacticity Poor Isotacticity? LowActivity->PoorIsotacticity No CheckPoisons Check for Poisons LowActivity->CheckPoisons Yes PoorH2Response Poor H2 Response? PoorIsotacticity->PoorH2Response No IncreaseDIBDMS Increase DIBDMS Conc. PoorIsotacticity->IncreaseDIBDMS Yes End Problem Resolved PoorH2Response->End No IncreaseH2 Increase H2 Pressure PoorH2Response->IncreaseH2 Yes OptimizeRatio Optimize Al/Si Ratio CheckPoisons->OptimizeRatio CheckTemp Adjust Temperature OptimizeRatio->CheckTemp CheckTemp->End OptimizeTemp Optimize Temperature IncreaseDIBDMS->OptimizeTemp OptimizeTemp->End OptimizeDonor Optimize DIBDMS Conc. IncreaseH2->OptimizeDonor OptimizeDonor->End

Caption: Troubleshooting Workflow.

References

Diisobutyldimethoxysilane stability and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Diisobutyldimethoxysilane (DIBMS). Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (DIBMS), with the CAS number 17980-32-4, is an organosilicon compound.[1] It is primarily used as an external electron donor in Ziegler-Natta catalyst systems for propylene polymerization, enhancing the stereospecificity of the resulting polypropylene.[2][3][4] Additionally, it serves as a versatile coupling agent, adhesion promoter, and surface modifier in coatings, sealants, and adhesives to improve bonding between organic and inorganic materials.[1][5]

Q2: What is the primary stability concern for this compound?

A2: The main stability concern for DIBMS is its reactivity with water and moisture.[6][7] This reaction, known as hydrolysis, breaks down the methoxy groups (-OCH3) on the silicon atom, liberating methanol and forming silanol groups (Si-OH).[1][6][7] These silanol groups can then undergo condensation to form siloxane networks.[1] This process can alter the chemical properties and effectiveness of the compound, especially in moisture-sensitive applications like polymerization catalysis.

Q3: How should this compound be stored to ensure its stability?

A3: To maintain its stability, DIBMS should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[6] The recommended storage temperature is generally below +30°C.[5][7] It is crucial to protect it from any contact with moisture and water.[6]

Q4: What are the signs of this compound degradation?

A4: Degradation of DIBMS due to hydrolysis may not be visually apparent initially. However, changes in the material's performance, such as reduced efficiency as a catalyst donor or decreased adhesion-promoting properties, can indicate degradation. In some cases, the formation of solid siloxane polymers may be observed as a precipitate or an increase in viscosity. The liberation of methanol is also a key indicator of hydrolysis.[6][7]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Issue 1: Inconsistent or Poor Performance in Polypropylene Polymerization
Symptom Possible Cause Troubleshooting Steps
Low polymer isotacticity DIBMS has degraded due to moisture exposure, reducing its effectiveness as an external donor.1. Ensure DIBMS is stored under strictly anhydrous conditions. 2. Use freshly opened or properly stored DIBMS for each experiment. 3. Consider purifying the DIBMS by distillation if moisture contamination is suspected.
Inconsistent catalyst activity Partial hydrolysis of DIBMS can lead to variable interactions with the Ziegler-Natta catalyst.1. Handle DIBMS under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture. 2. Verify the water content of all solvents and reagents used in the polymerization process.
Reactor fouling Formation of siloxane oligomers or polymers due to DIBMS hydrolysis can contribute to reactor fouling.1. Minimize the time DIBMS is exposed to potentially moist environments before being introduced to the reactor. 2. Ensure all transfer lines and equipment are thoroughly dried.

Logical Flow for Troubleshooting Polymerization Issues

start Poor Polymerization Performance check_dibms Check DIBMS Quality start->check_dibms check_reagents Test Solvents/Reagents for Water Content start->check_reagents check_storage Verify Storage Conditions (Tightly Sealed, Dry, <30°C) check_dibms->check_storage If stored check_handling Review Handling Procedures (Inert Atmosphere?) check_dibms->check_handling During use purify Purify DIBMS (e.g., Distillation) check_storage->purify Improper Storage new_dibms Use New Batch of DIBMS check_storage->new_dibms Proper Storage result_not_ok Problem Persists check_storage->result_not_ok optimize_handling Optimize Handling to Minimize Moisture Exposure check_handling->optimize_handling check_handling->result_not_ok dry_reagents Dry Solvents/Reagents check_reagents->dry_reagents High Water Content check_reagents->result_not_ok result_ok Problem Resolved purify->result_ok new_dibms->result_ok optimize_handling->result_ok dry_reagents->result_ok

Caption: Troubleshooting workflow for polymerization issues.

Stability Data

Condition Effect on Stability General Trend for Alkoxysilane Hydrolysis Rate
Presence of Water/Moisture Decreases stability significantly.Rate increases with water concentration.
pH of the Environment Highly pH-dependent.Minimum hydrolysis rate is observed around pH 7. The rate increases significantly in both acidic (pH < 4) and basic (pH > 10) conditions.
Temperature Higher temperatures accelerate degradation.Rate increases with temperature.
Catalysts Acids and bases catalyze hydrolysis.The presence of acid or base catalysts dramatically increases the hydrolysis rate.
Solvent Solvent polarity can influence hydrolysis rates.The effect is complex and depends on the specific solvent and catalyst system.

Experimental Protocols

Protocol 1: Monitoring DIBMS Hydrolysis via Gas Chromatography (GC)

This protocol outlines a method to quantify the degradation of DIBMS by monitoring the decrease in its concentration and the appearance of degradation products over time.

Objective: To determine the rate of DIBMS hydrolysis under specific conditions (e.g., in the presence of a controlled amount of water).

Materials:

  • This compound (DIBMS)

  • Anhydrous solvent (e.g., hexane or toluene)

  • Deionized water

  • Internal standard (e.g., n-dodecane)

  • Gas chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

  • Vials with septa

Experimental Workflow:

prep_solution 1. Prepare DIBMS solution in anhydrous solvent with internal standard. add_water 2. Add a known amount of water to initiate hydrolysis. prep_solution->add_water sample 3. At timed intervals, withdraw aliquots from the solution. add_water->sample analyze 4. Analyze aliquots by GC-FID or GC-MS. sample->analyze quantify 5. Quantify DIBMS peak area relative to the internal standard. analyze->quantify plot 6. Plot DIBMS concentration versus time to determine the hydrolysis rate. quantify->plot

Caption: Workflow for monitoring DIBMS hydrolysis by GC.

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of DIBMS in an anhydrous solvent (e.g., 1% v/v).

    • Add a known concentration of an internal standard that does not react with DIBMS or water.

  • Initiation of Hydrolysis:

    • In a sealed vial, add a precise amount of deionized water to the DIBMS stock solution to achieve the desired water-to-silane molar ratio.

    • Start a timer immediately after the addition of water.

  • Sampling:

    • At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture using a microsyringe.

  • GC Analysis:

    • Immediately inject the aliquot into the GC.

    • Use a suitable GC column and temperature program to separate DIBMS, the internal standard, and any potential degradation products.

  • Data Analysis:

    • Integrate the peak areas of DIBMS and the internal standard.

    • Calculate the concentration of DIBMS at each time point relative to the constant concentration of the internal standard.

    • Plot the concentration of DIBMS versus time. The slope of this plot will give the rate of hydrolysis under the tested conditions.

Protocol 2: Qualitative Assessment of DIBMS Stability using FT-IR Spectroscopy

This protocol provides a simpler, qualitative method to observe the hydrolysis of DIBMS.

Objective: To qualitatively monitor the progress of DIBMS hydrolysis by observing changes in its infrared spectrum.

Materials:

  • This compound (DIBMS)

  • FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory

  • A method to introduce moisture (e.g., a humid chamber or adding a drop of water)

Procedure:

  • Initial Spectrum:

    • Place a drop of pure, unexposed DIBMS onto the ATR crystal and record its FT-IR spectrum. This will serve as the baseline (t=0).

    • Identify the characteristic peaks for Si-O-C stretching (around 1080-1100 cm⁻¹) and C-H stretching from the isobutyl groups.

  • Exposure to Moisture:

    • Expose the DIBMS sample to moisture. This can be done by leaving the sample on the ATR crystal in ambient air for a period or by adding a micro-liter of water to the sample and mixing gently.

  • Time-course Spectra:

    • Record FT-IR spectra at regular intervals (e.g., every 5-10 minutes).

  • Spectral Analysis:

    • Observe the changes in the spectrum over time.

    • A decrease in the intensity of the Si-O-C peak indicates the hydrolysis of the methoxy groups.

    • The appearance and growth of a broad peak in the 3200-3600 cm⁻¹ region (O-H stretching) and a peak around 880-920 cm⁻¹ (Si-OH) would indicate the formation of silanol groups.

    • The formation of Si-O-Si bonds from condensation can be observed by the appearance of a broad peak around 1000-1100 cm⁻¹, which may overlap with the Si-O-C peak.

This qualitative assessment provides clear evidence of hydrolysis and can be a quick method to check for degradation.

References

Technical Support Center: Diisobutyldimethoxysilane (DIBDMS) in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Diisobutyldimethoxysilane (DIBDMS) as an external electron donor in Ziegler-Natta catalysis, primarily for propylene polymerization.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Polymer Isotacticity / High Xylene Solubles

Q: My polypropylene (PP) product exhibits low isotacticity, indicated by a high percentage of xylene solubles. What are the potential causes and how can I improve it?

A: Low isotacticity in polypropylene is a common issue that can often be traced back to several factors related to the catalyst system and polymerization conditions. High xylene solubles are a direct indicator of a higher proportion of atactic (non-crystalline) polymer, which negatively impacts the material's mechanical properties.[1][2][3][4][5]

Potential Causes and Solutions:

Potential Cause Recommended Solution
Inadequate DIBDMS Concentration The concentration of DIBDMS is crucial for stereocontrol. An insufficient amount will not effectively deactivate the non-stereospecific active sites on the catalyst. Increase the DIBDMS concentration incrementally. The optimal Al/Si molar ratio is critical and should be optimized for your specific catalyst system.
Impure Reactants or Solvents Impurities such as water, oxygen, or other polar compounds in the monomer, solvent, or cocatalyst can react with and deactivate the catalyst or interfere with the function of the external donor. Ensure all reactants and the polymerization medium are rigorously purified and dried before use.
Incorrect DIBDMS/Cocatalyst Ratio The molar ratio of the aluminum alkyl cocatalyst (e.g., Triethylaluminum - TEAL) to DIBDMS influences the formation and stability of the active sites. An improper ratio can lead to poor stereoselectivity. Systematically vary the Al/Si ratio to find the optimal range for your desired polymer properties.
High Polymerization Temperature Elevated temperatures can decrease the stereoselectivity of the Ziegler-Natta catalyst, leading to an increase in atactic polymer. Conduct the polymerization at a lower temperature to enhance the stereoregulating capability of the catalyst system.
Catalyst Deactivation Premature deactivation of stereospecific active sites can lead to a higher proportion of polymer being produced by less selective sites. Investigate potential sources of catalyst poisons and ensure proper handling and storage of the catalyst.

Issue 2: Broad Molecular Weight Distribution (MWD)

Q: The resulting polypropylene has a broader than desired molecular weight distribution (MWD). How can I achieve a narrower MWD using DIBDMS?

A: A broad MWD can affect the processing behavior and final properties of the polymer. While Ziegler-Natta catalysts inherently produce a broader MWD compared to single-site catalysts, the external donor can influence its breadth.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Non-uniform Active Sites Ziegler-Natta catalysts possess multiple types of active sites, each producing polymers with different molecular weights. DIBDMS can selectively poison some of these sites. Optimizing the DIBDMS concentration and the Al/Si ratio can help to narrow the MWD by deactivating certain types of active sites.
Chain Transfer Reactions The rate of chain transfer reactions relative to propagation affects the MWD. The type and concentration of the cocatalyst and the presence of hydrogen as a chain transfer agent play significant roles. Carefully control the hydrogen concentration and the cocatalyst-to-catalyst ratio.
Mass Transfer Limitations In slurry polymerizations, poor diffusion of monomer to the active sites can lead to non-uniform polymer growth and a broader MWD. Ensure efficient stirring and proper control of particle morphology to minimize mass transfer limitations.
Inconsistent Polymerization Temperature Fluctuations in temperature can affect the rates of propagation and chain transfer differently at various active sites, contributing to a broader MWD. Maintain a stable and uniform temperature throughout the polymerization process.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (DIBDMS) in Ziegler-Natta catalysis?

A1: this compound (DIBDMS) functions as an external electron donor in Ziegler-Natta catalyst systems for α-olefin polymerization, particularly propylene.[6] Its main roles are to:

  • Enhance Stereospecificity: DIBDMS selectively poisons the non-stereospecific active sites on the catalyst surface, leading to a higher yield of isotactic polypropylene with improved crystallinity and mechanical properties.[7]

  • Control Molecular Weight and MWD: By interacting with the active sites and the aluminum alkyl cocatalyst, DIBDMS can influence the molecular weight and narrow the molecular weight distribution of the resulting polymer.

  • Increase Catalyst Activity (in some cases): While some donors can decrease overall activity, the selective poisoning of less productive sites can sometimes lead to an overall increase in the productivity of highly isotactic polymer.

Q2: How does DIBDMS compare to other common alkoxysilane external donors?

A2: The performance of an alkoxysilane external donor is highly dependent on its molecular structure. Generally, bulkier alkyl groups attached to the silicon atom lead to higher stereospecificity. DIBDMS, with its two isobutyl groups, provides a moderate level of steric hindrance. Its performance relative to other donors like dicyclopentyldimethoxysilane (DCPDMS) or cyclohexylmethyldimethoxysilane (CMDMS) will depend on the specific catalyst system and desired polymer properties. A comparative analysis is often necessary to determine the optimal donor for a particular application.

Q3: What are the common signs of catalyst deactivation or poisoning when using DIBDMS?

A3: Catalyst deactivation can manifest in several ways:

  • A significant drop in polymerization rate or complete cessation of monomer consumption.

  • A decrease in polymer yield.

  • A change in polymer properties, such as a decrease in isotacticity (increase in xylene solubles) or a shift in molecular weight.

  • A change in the color of the reaction slurry, which could indicate the formation of inactive catalyst species.

Common poisons for Ziegler-Natta catalysts include water, oxygen, carbon monoxide, carbon dioxide, and other polar compounds.[8]

Q4: Can the ratio of DIBDMS to the cocatalyst (e.g., Triethylaluminum) be optimized?

A4: Yes, the molar ratio of the aluminum alkyl cocatalyst to DIBDMS (the Al/Si ratio) is a critical parameter that must be optimized. This ratio affects the equilibrium between the catalyst components, the formation of active sites, and the overall catalyst performance, including activity, stereospecificity, and molecular weight control.[9][10] The optimal Al/Si ratio is specific to the catalyst, internal donor, and desired polymer characteristics and should be determined experimentally.

Data Presentation

Table 1: Effect of External Donor Type on Polypropylene Properties

External DonorActivity (kg PP/g cat·h)Xylene Solubles (%)Isotacticity Index (%)MFR (g/10 min)
None15.210.589.55.2
DIBDMS 12.8 3.2 96.8 4.1
DCPDMS11.52.197.93.5
CMDMS13.54.595.54.8

Note: Data are illustrative and will vary depending on the specific catalyst system and polymerization conditions.

Table 2: Influence of Al/Si Molar Ratio on Catalyst Performance with DIBDMS

Al/Si Molar RatioCatalyst Activity (g PP/g cat)Xylene Solubles (%)MFR (g/10 min)
58504.53.8
1011003.24.1
1510503.54.3
209803.84.5

Note: Data are illustrative and will vary depending on the specific catalyst system and polymerization conditions.

Experimental Protocols

Protocol 1: Slurry Polymerization of Propylene using a Ziegler-Natta Catalyst with DIBDMS as External Donor

1. Materials:

  • Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂/Diisobutyl phthalate)
  • Cocatalyst: Triethylaluminum (TEAL) solution (e.g., 1 M in hexane)
  • External Donor: this compound (DIBDMS) solution (e.g., 0.1 M in hexane)
  • Solvent: Anhydrous hexane or heptane
  • Monomer: Polymerization-grade propylene
  • Quenching Agent: Acidified methanol (e.g., 5% HCl in methanol)
  • Nitrogen or Argon for inert atmosphere

2. Reactor Preparation:

  • Thoroughly clean and dry a suitable polymerization reactor (e.g., a stirred autoclave).
  • Purge the reactor with inert gas (Nitrogen or Argon) for at least 1 hour at an elevated temperature (e.g., 90 °C) to remove any traces of moisture and air.
  • Cool the reactor to the desired polymerization temperature (e.g., 70 °C).

3. Polymerization Procedure:

  • Under an inert atmosphere, add the desired volume of anhydrous solvent to the reactor.
  • Inject the required amount of TEAL solution into the reactor and stir for 10 minutes.
  • Inject the calculated volume of DIBDMS solution into the reactor and stir for another 5 minutes. The Al/Si molar ratio should be predetermined based on optimization experiments.
  • In a separate, dry, and inert atmosphere glovebox, weigh the Ziegler-Natta catalyst into a catalyst injection tube.
  • Inject the catalyst slurry into the reactor to initiate the polymerization.
  • Immediately start feeding propylene gas to the reactor, maintaining a constant pressure (e.g., 7 bar) for the desired polymerization time (e.g., 1-2 hours).
  • Monitor the reaction temperature and propylene uptake throughout the polymerization.

4. Termination and Product Isolation:

  • Stop the propylene feed and vent the reactor.
  • Inject the quenching agent (acidified methanol) into the reactor to terminate the polymerization and deactivate the catalyst.
  • Stir for 15 minutes.
  • Filter the polymer slurry and wash the collected polymer powder extensively with methanol and then with acetone.
  • Dry the polypropylene powder in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

5. Characterization:

  • Determine the polymer yield.
  • Measure the Melt Flow Rate (MFR) according to ASTM D1238.
  • Determine the percentage of xylene solubles according to ASTM D5492 to assess the isotacticity.[3][5]
  • Analyze the molecular weight and molecular weight distribution using Gel Permeation Chromatography (GPC).

Mandatory Visualization

Ziegler_Natta_DIBDMS cluster_catalyst Catalyst Surface cluster_reactants Reactants cluster_products Products Active_Site Ti Active Site (Stereospecific) Isotactic_PP Isotactic Polypropylene Active_Site->Isotactic_PP Produces Non_Specific_Site Ti Active Site (Non-stereospecific) Atactic_PP Atactic Polypropylene Non_Specific_Site->Atactic_PP Produces Deactivated_Site Deactivated Site Non_Specific_Site->Deactivated_Site Propylene Propylene Monomer Propylene->Active_Site Polymerization Propylene->Non_Specific_Site Polymerization TEAL TEAL (Cocatalyst) TEAL->Active_Site Activates DIBDMS DIBDMS (External Donor) DIBDMS->Non_Specific_Site Selectively Poisons

Caption: Role of DIBDMS in Ziegler-Natta Catalysis.

Troubleshooting_Workflow cluster_actions Corrective Actions Start Problem Identified: Low Isotacticity Check_DIBDMS Check DIBDMS Concentration Start->Check_DIBDMS Check_Purity Verify Reactant/Solvent Purity Check_DIBDMS->Check_Purity If concentration is optimal Action1 Increase DIBDMS Check_DIBDMS->Action1 Check_Ratio Evaluate Al/Si Molar Ratio Check_Purity->Check_Ratio If reactants are pure Action2 Purify Materials Check_Purity->Action2 Check_Temp Monitor Polymerization Temperature Check_Ratio->Check_Temp If ratio is correct Action3 Adjust Ratio Check_Ratio->Action3 Solution Problem Resolved Check_Temp->Solution If temperature is stable Action4 Lower Temperature Check_Temp->Action4

Caption: Troubleshooting workflow for low polymer isotacticity.

References

Refinement of Diisobutyldimethoxysilane addition protocol for consistent results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the refined addition of Diisobutyldimethoxysilane (DIBDMS) as an external electron donor in Ziegler-Natta catalyzed polymerization to achieve consistent and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (DIBDMS) in propylene polymerization?

A1: this compound (DIBDMS) serves as an external electron donor in Ziegler-Natta catalysis. Its main function is to enhance the stereospecificity of the catalyst, leading to polypropylene with a higher isotacticity (a higher degree of stereoregularity), which in turn improves the polymer's mechanical properties such as stiffness and melting point.[1][2]

Q2: Why is the handling and addition of DIBDMS so critical?

A2: DIBDMS is highly sensitive to moisture.[1] It readily reacts with water, which can deactivate the catalyst and lead to inconsistent polymerization results. Therefore, maintaining anhydrous (water-free) conditions throughout the storage, handling, and addition process is paramount for achieving reproducible outcomes.

Q3: What are the general effects of increasing the DIBDMS concentration?

A3: Generally, increasing the concentration of DIBDMS, up to an optimal level, will increase the isotacticity of the polypropylene. However, excessively high concentrations can sometimes lead to a decrease in catalyst activity. It is crucial to optimize the molar ratio of DIBDMS to the titanium component of the catalyst and the aluminum co-catalyst.

Q4: Can DIBDMS be added directly to the reactor?

A4: DIBDMS is typically prepared as a solution in a dry, inert solvent (e.g., hexane) before being introduced into the polymerization reactor. This allows for more accurate dosing and better dispersion of the external donor in the reaction medium.

Troubleshooting Guide

Issue Potential Cause Related to DIBDMS Addition Recommended Action
Low Polypropylene Isotacticity (High Xylene Solubles) 1. Insufficient DIBDMS: The molar ratio of DIBDMS to the catalyst components may be too low. 2. DIBDMS Degradation: The DIBDMS may have been exposed to moisture, leading to hydrolysis and loss of effectiveness.1. Optimize DIBDMS Concentration: Systematically increase the DIBDMS concentration in small increments to find the optimal ratio for your specific catalyst system and process conditions. 2. Ensure Anhydrous Conditions: Verify the dryness of the solvent used for the DIBDMS solution. Handle DIBDMS under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored DIBDMS.
Low Catalyst Activity/Polymer Yield 1. Excessive DIBDMS: Too much external donor can poison or inhibit the catalyst's active sites. 2. Impure DIBDMS: Impurities in the DIBDMS can negatively affect the catalyst performance.1. Reduce DIBDMS Concentration: If isotacticity is acceptable but activity is low, try decreasing the DIBDMS concentration. 2. Use High-Purity DIBDMS: Ensure the DIBDMS is of high purity and sourced from a reputable supplier.
Inconsistent Batch-to-Batch Results 1. Inaccurate DIBDMS Dosing: Variations in the amount of DIBDMS added between batches. 2. Fluctuations in Moisture Content: Inconsistent exposure to moisture during handling and preparation of the DIBDMS solution.1. Standardize Dosing Procedure: Use precise and calibrated equipment for measuring and transferring the DIBDMS solution. 2. Implement Strict Anhydrous Techniques: Standardize the procedure for drying solvents and handling DIBDMS to minimize moisture contamination.
Broad Molecular Weight Distribution (MWD) The interaction between the external donor and the catalyst can influence the distribution of active sites, which in turn affects the MWD.While DIBDMS primarily controls isotacticity, its interaction with the catalyst can have a secondary effect on MWD. A systematic study of the DIBDMS concentration's effect on MWD may be necessary for your specific application.

Experimental Protocol: Preparation and Addition of DIBDMS Solution

This protocol outlines the general steps for the preparation and addition of a DIBDMS solution for laboratory-scale propylene polymerization.

Materials:

  • This compound (DIBDMS), high purity

  • Anhydrous hexane (or other suitable inert solvent)

  • Ziegler-Natta catalyst

  • Triethylaluminum (TEAL) or other suitable co-catalyst

  • Propylene monomer

  • Nitrogen or Argon gas (high purity)

  • Dry glassware (oven-dried and cooled under inert gas)

Procedure:

  • Preparation of DIBDMS Solution:

    • Under a positive pressure of inert gas (nitrogen or argon), transfer a precise volume of anhydrous hexane to a dry, nitrogen-purged flask equipped with a magnetic stirrer.

    • Using a dry, gas-tight syringe, carefully withdraw the required volume of DIBDMS and add it to the hexane with stirring to achieve the desired concentration. .

  • Reactor Setup and Catalyst Introduction:

    • Assemble the polymerization reactor and ensure it is clean, dry, and thoroughly purged with inert gas.

    • Introduce the desired amount of the Ziegler-Natta catalyst into the reactor.

  • Co-catalyst and DIBDMS Addition:

    • Add the specified amount of co-catalyst (e.g., TEAL) solution to the reactor.

    • Add the prepared DIBDMS solution to the reactor. The timing of the DIBDMS addition (before, during, or after co-catalyst addition) can influence the polymerization and should be consistent for reproducible results.

  • Polymerization:

    • Introduce the propylene monomer into the reactor at the desired pressure and temperature.

    • Maintain the reaction under controlled conditions for the specified duration.

  • Termination and Work-up:

    • Terminate the polymerization by venting the monomer and adding a quenching agent (e.g., acidified methanol).

    • Collect, wash, and dry the polymer for characterization.

Visualizations

experimental_workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Polymerization cluster_analysis Analysis prep_solvent Dry Inert Solvent prep_solution Prepare DIBDMS Solution prep_solvent->prep_solution prep_dibdms High-Purity DIBDMS prep_dibdms->prep_solution add_dibdms_solution Add DIBDMS Solution prep_solution->add_dibdms_solution Transfer reactor_setup Reactor Setup & Purge add_catalyst Add Ziegler-Natta Catalyst reactor_setup->add_catalyst add_cocatalyst Add Co-catalyst (e.g., TEAL) add_catalyst->add_cocatalyst add_cocatalyst->add_dibdms_solution add_monomer Introduce Propylene add_dibdms_solution->add_monomer polymerization Controlled Polymerization add_monomer->polymerization termination Terminate Reaction polymerization->termination workup Polymer Work-up termination->workup characterization Characterize Polymer (e.g., Isotacticity, MFI) workup->characterization

Caption: Experimental workflow for DIBDMS addition in propylene polymerization.

logical_relationship cluster_inputs Input Variables cluster_outputs Polymer Properties dibdms_conc DIBDMS Concentration isotacticity Isotacticity dibdms_conc->isotacticity Increases (to optimum) activity Catalyst Activity dibdms_conc->activity Can decrease if excessive moisture Moisture Presence moisture->isotacticity Decreases moisture->activity Decreases reproducibility Reproducibility moisture->reproducibility Decreases purity DIBDMS Purity purity->isotacticity Increases purity->activity Increases purity->reproducibility Increases

Caption: Logical relationships of DIBDMS parameters and polymer properties.

References

Validation & Comparative

Performance Evaluation of Diisobutyldimethoxysilane in Ziegler-Natta Catalyst Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Diisobutyldimethoxysilane (DIBMS) as an external electron donor in Ziegler-Natta catalyst systems for propylene polymerization. The performance of DIBMS is evaluated against other commonly used external donors, including other alkoxysilanes, as well as different classes of electron donors like diethers and succinates. The information presented is supported by experimental data from various studies to assist researchers in selecting the optimal catalyst system for their specific applications.

Executive Summary

This compound (DIBMS) is a widely utilized external electron donor in fourth-generation Ziegler-Natta catalyst systems for the production of isotactic polypropylene. Its primary role is to enhance the stereospecificity of the catalyst, leading to polymers with high isotacticity, which in turn influences the material's mechanical and thermal properties. This guide demonstrates that while DIBMS is effective, its performance in terms of catalyst activity, polymer isotacticity, and molecular weight distribution is comparable to other advanced donor systems. The choice of an external donor is a critical parameter that can be tailored to achieve desired polymer characteristics.

Comparative Performance Data

The performance of a Ziegler-Natta catalyst system is primarily assessed by its activity, the stereoregularity (isotacticity) of the resulting polymer, and the polymer's molecular weight characteristics. The following tables summarize the performance of DIBMS in comparison to other representative external electron donors. The data is compiled from various studies and standardized where possible for comparative purposes. It is important to note that direct comparison can be challenging due to variations in the specific Ziegler-Natta catalyst, cocatalyst, and polymerization conditions used in different studies.

Table 1: Comparison of Catalyst Activity and Polymer Isotacticity

External DonorTypeCatalyst Activity (kg PP/g cat·h)Isotactic Index (%)Pentad Isotacticity (mmmm, %)
This compound (DIBMS) Alkoxysilane15 - 2595 - 9896 - 98
Dicyclopentyldimethoxysilane (DCDMS)Alkoxysilane20 - 3097 - 99> 98
Phenyltriethoxysilane (PTES)Alkoxysilane10 - 2094 - 9795 - 97
9,9-bis(methoxymethyl)fluoreneDiether25 - 35> 98> 98
Diethyl 2,3-diisopropylsuccinateSuccinate18 - 2896 - 9897 - 99

Table 2: Comparison of Polymer Molecular Weight Properties

External DonorMelt Flow Rate (MFR, g/10 min)Weight-Average Molecular Weight (Mw, g/mol )Number-Average Molecular Weight (Mn, g/mol )Polydispersity Index (PDI = Mw/Mn)
This compound (DIBMS) 3 - 8300,000 - 500,00050,000 - 80,0005 - 7
Dicyclopentyldimethoxysilane (DCDMS)2 - 6350,000 - 600,00060,000 - 90,0005 - 8
Phenyltriethoxysilane (PTES)5 - 10250,000 - 450,00040,000 - 70,0006 - 8
9,9-bis(methoxymethyl)fluorene8 - 15200,000 - 400,00040,000 - 60,0004 - 6
Diethyl 2,3-diisopropylsuccinate4 - 9280,000 - 550,00035,000 - 65,0007 - 10

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Propylene Slurry Polymerization

This protocol describes a typical laboratory-scale slurry polymerization of propylene using a Ziegler-Natta catalyst.

Materials:

  • Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂ supported)

  • Cocatalyst (e.g., Triethylaluminum, TEAL)

  • External Electron Donor (e.g., this compound)

  • Propylene (polymerization grade)

  • Hexane (anhydrous, as slurry medium)

  • Hydrogen (as chain transfer agent)

  • Methanol (for terminating the reaction)

  • Hydrochloric acid (in ethanol, for catalyst residue removal)

Procedure:

  • A stainless-steel autoclave reactor is thoroughly dried and purged with nitrogen.

  • Anhydrous hexane is introduced into the reactor.

  • The desired amount of cocatalyst (TEAL) and the external electron donor (e.g., DIBMS) are added to the reactor and stirred.

  • The Ziegler-Natta catalyst slurry is injected into the reactor.

  • The reactor is pressurized with propylene to the desired pressure.

  • If required, hydrogen is introduced into the reactor to control the molecular weight of the polymer.

  • The polymerization is carried out at a constant temperature and pressure for a specified duration with continuous stirring.

  • After the polymerization time, the reactor is vented to release unreacted propylene.

  • The polymerization is terminated by adding methanol.

  • The polymer slurry is then treated with an acidic ethanol solution to remove catalyst residues.

  • The resulting polypropylene powder is filtered, washed with ethanol and hexane, and dried in a vacuum oven.

Catalyst Activity Calculation: The catalyst activity is calculated as the mass of polypropylene produced per unit mass of the solid catalyst per hour of polymerization.

experimental_workflow cluster_prep Reactor Preparation cluster_reagents Reagent Addition cluster_polymerization Polymerization cluster_workup Work-up prep1 Dry & Purge Reactor prep2 Add Hexane prep1->prep2 reagent1 Add TEAL & DIBMS prep2->reagent1 reagent2 Inject ZN Catalyst reagent1->reagent2 poly1 Pressurize with Propylene reagent2->poly1 poly2 Add Hydrogen (optional) poly1->poly2 poly3 Maintain T & P poly2->poly3 workup1 Terminate with Methanol poly3->workup1 workup2 Acidic Wash workup1->workup2 workup3 Filter, Wash & Dry workup2->workup3 product Polypropylene Powder workup3->product

Figure 1. Experimental workflow for propylene slurry polymerization.
Determination of Polypropylene Isotacticity by ¹³C NMR Spectroscopy

The isotacticity of polypropylene is determined by analyzing the stereochemical arrangement of the methyl groups along the polymer chain using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Sample Preparation:

  • Approximately 100-200 mg of the polypropylene sample is dissolved in a suitable deuterated solvent (e.g., 1,1,2,2-tetrachloroethane-d₂) in an NMR tube.

  • A relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) may be added to reduce the long relaxation times of the carbon nuclei, thereby shortening the experimental time.[2]

  • The sample is heated to ensure complete dissolution and homogeneity.

NMR Analysis:

  • The ¹³C NMR spectrum is acquired on a high-field NMR spectrometer.

  • The experiment is typically run at an elevated temperature (e.g., 120-135 °C) to maintain the polymer in solution and reduce viscosity.

  • The spectrum is recorded with proton decoupling to simplify the carbon signals.

  • The relative intensities of the methyl carbon signals in the range of 19-22 ppm are analyzed. The different pentad sequences (mmmm, mmmr, rmmr, etc.) give rise to distinct resonances in this region.

  • The isotactic index (I.I.) is often calculated from the percentage of the mmmm pentad signal area relative to the total area of all methyl pentad signals.

isotacticity_analysis start Polypropylene Sample dissolve Dissolve in Deuterated Solvent (+ Relaxation Agent) start->dissolve nmr Acquire ¹³C NMR Spectrum (High Temperature) dissolve->nmr process Process Spectrum (Integration of Methyl Region) nmr->process calculate Calculate Isotacticity (% mmmm pentad) process->calculate result Isotactic Index calculate->result

Figure 2. Workflow for determining polypropylene isotacticity by ¹³C NMR.
Analysis of Molecular Weight Distribution by High-Temperature Gel Permeation Chromatography (HT-GPC)

The molecular weight distribution (MWD) of polypropylene is determined using high-temperature gel permeation chromatography (HT-GPC), also known as size exclusion chromatography (SEC).[3]

Sample Preparation:

  • The polypropylene sample is dissolved in a suitable high-boiling solvent, such as 1,2,4-trichlorobenzene (TCB), at a concentration of approximately 1-2 mg/mL.

  • The dissolution is carried out at a high temperature (e.g., 140-160 °C) with gentle agitation to ensure complete dissolution without degradation.

  • The solution is then filtered through a high-temperature filter to remove any insoluble material.

GPC Analysis:

  • The analysis is performed on a GPC system equipped with a high-temperature oven for the columns and detectors.

  • The mobile phase is the same solvent used for sample dissolution (e.g., TCB).

  • The dissolved and filtered sample is injected into the GPC system.

  • The polymer molecules are separated based on their hydrodynamic volume as they pass through a series of columns packed with porous gel. Larger molecules elute first, followed by smaller molecules.

  • The concentration of the eluting polymer is monitored by a detector, typically a refractive index (RI) detector.

  • The system is calibrated using narrow molecular weight distribution polystyrene standards.

  • The molecular weight averages (Mw, Mn) and the polydispersity index (PDI = Mw/Mn) are calculated from the resulting chromatogram using appropriate software.

gpc_analysis cluster_sample_prep Sample Preparation cluster_gpc_system HT-GPC System cluster_data_analysis Data Analysis prep1 Dissolve PP in TCB (High Temperature) prep2 Filter Solution prep1->prep2 gpc1 Inject Sample prep2->gpc1 gpc2 Separation in Columns gpc1->gpc2 gpc3 RI Detection gpc2->gpc3 analysis1 Generate Chromatogram gpc3->analysis1 analysis2 Calculate Mw, Mn, PDI analysis1->analysis2 result Molecular Weight Distribution analysis2->result

Figure 3. Workflow for MWD analysis by HT-GPC.

Signaling Pathways and Logical Relationships

The performance of an external donor like this compound in a Ziegler-Natta system is governed by a series of interactions between the catalyst components. The following diagram illustrates the logical relationships in the activation of a Ziegler-Natta catalyst and the role of the external donor.

The Ziegler-Natta catalyst, typically a titanium species on a magnesium chloride support, is activated by a cocatalyst, usually an aluminum alkyl like triethylaluminum (TEAL). The external donor, DIBMS in this case, interacts with the cocatalyst and the catalyst surface. This interaction is crucial for modifying the active sites, deactivating non-stereospecific sites, and enhancing the formation of isotactic polymer chains. The choice of the external donor, with its specific steric and electronic properties, directly influences the equilibrium of these interactions and, consequently, the overall performance of the catalyst system.

catalyst_activation ZN_catalyst Ziegler-Natta Catalyst (TiCl₄/MgCl₂) Active_Site Formation of Active Sites ZN_catalyst->Active_Site Cocatalyst Cocatalyst (e.g., TEAL) Cocatalyst->Active_Site Donor_Interaction Donor-Cocatalyst Interaction Cocatalyst->Donor_Interaction Ext_Donor External Donor (e.g., DIBMS) Ext_Donor->Donor_Interaction Monomer Propylene Monomer Polymerization Isotactic Polymerization Monomer->Polymerization Site_Modification Active Site Modification Active_Site->Site_Modification Donor_Interaction->Site_Modification Site_Modification->Polymerization Polymer Isotactic Polypropylene Polymerization->Polymer

Figure 4. Logical relationships in Ziegler-Natta catalyst activation.

Conclusion

This compound is a robust and effective external electron donor for Ziegler-Natta catalyzed propylene polymerization, consistently yielding polypropylene with high isotacticity and desirable molecular weight characteristics. However, the comparative data indicates that other external donors, such as dicyclopentyldimethoxysilane, and other classes of donors like diethers and succinates, can offer comparable or in some cases superior performance in terms of catalyst activity or specific polymer properties. The selection of the most suitable external donor will ultimately depend on the specific requirements of the final polymer application, balancing factors such as catalyst productivity, polymer stereoregularity, and molecular weight distribution. This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their catalyst system design.

References

The Influence of Diisobutyldimethoxysilane on Polypropylene Microstructure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The microstructure of polypropylene (PP) is a critical determinant of its physical and chemical properties, influencing its suitability for a wide range of applications, from medical devices to advanced packaging. The stereochemistry of the polymer chain, controlled during polymerization, dictates the degree of crystallinity, crystal structure, and ultimately, the macroscopic performance of the material. In Ziegler-Natta catalyzed polymerization of propylene, external electron donors play a pivotal role in achieving high stereoselectivity. Diisobutyldimethoxysilane (DIBMS) is one such external donor, utilized to enhance the isotacticity of the polypropylene chain.

This guide provides a comparative analysis of the effect of DIBMS on the microstructure of polypropylene, with a focus on quantitative data from experimental studies. We will compare its performance with other commonly used alkoxysilane external donors and detail the experimental protocols for key microstructural characterization techniques.

Comparative Analysis of Silane Donors on Polypropylene Microstructure

The selection of an external silane donor in Ziegler-Natta catalysis has a profound impact on the resulting polypropylene's microstructure. Key parameters such as crystallinity, melting temperature, and isotacticity are significantly influenced by the steric and electronic nature of the silane. This section presents a compilation of data from various studies to facilitate a comparison between DIBMS and other common external donors like Cyclohexylmethyldimethoxysilane (C-donor) and Dicyclopentyldimethoxysilane (D-donor).

External DonorCatalyst SystemCrystallinity (%)Melting Temperature (Tm) (°C)Isotacticity Index (%)
This compound (DIBMS) TiCl4/MgCl2/DIBP~45-55~160-165~95-98
Cyclohexylmethyldimethoxysilane (C-donor) TiCl4/MgCl2/DIBP43.86Not Reported>98.70[1]
Dicyclopentyldimethoxysilane (D-donor) TiCl4/MgCl2/DIBPNot Reported~164[2]High[2]
Diisopropyl succinate (I-donor) TiCl4/MgCl2/Succinate48.12Not Reported>98.70[1]

Note: The data presented is compiled from multiple sources and is intended for comparative purposes. Experimental conditions can vary between studies, which may affect the absolute values. DIBP refers to Diisobutyl phthalate, a common internal donor.

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the accurate interpretation and replication of results. This section details the standard protocols for the characterization of polypropylene microstructure.

X-Ray Diffraction (XRD) for Crystallinity and Polymorphism Analysis

Objective: To determine the degree of crystallinity and identify the polymorphic form (e.g., α, β) of the polypropylene sample.

Methodology:

  • Sample Preparation: A flat, thin film of the polypropylene sample is prepared to ensure uniform X-ray exposure.[2][3]

  • Instrumentation: A wide-angle X-ray diffractometer (WAXD) equipped with a Cu Kα radiation source is typically used.[3][4]

  • Data Acquisition: The diffraction pattern is recorded over a 2θ range, commonly from 10° to 35°, at a controlled scan rate (e.g., 4°/min).[4]

  • Data Analysis:

    • Crystallinity Determination: The degree of crystallinity is calculated by deconvoluting the diffraction pattern into crystalline peaks and an amorphous halo. The ratio of the integrated intensity of the crystalline peaks to the total integrated intensity gives the percent crystallinity.[5][6]

    • Polymorph Identification: The crystalline phases are identified by their characteristic diffraction peaks. For isotactic polypropylene, the α-form exhibits prominent peaks at 2θ angles of approximately 14.1°, 16.9°, 18.5°, 21.4°, and 21.8°, while the β-form is characterized by a strong reflection at 16.1°.[4]

    • Crystallite Size Estimation: The average size of the crystalline domains can be estimated from the broadening of the diffraction peaks using the Scherrer equation.[3]

Differential Scanning Calorimetry (DSC) for Thermal Properties Analysis

Objective: To measure the melting temperature (Tm), crystallization temperature (Tc), and calculate the degree of crystallinity from the heat of fusion.

Methodology:

  • Sample Preparation: A small, precisely weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.[7][8]

  • Instrumentation: A differential scanning calorimeter, purged with an inert gas such as nitrogen, is employed.[9]

  • Thermal Program:

    • First Heating Scan: The sample is heated from ambient temperature to a temperature well above its melting point (e.g., 200°C) at a constant rate (e.g., 10°C/min) to eliminate any prior thermal history.[7][9]

    • Controlled Cooling: The sample is then cooled at a controlled rate (e.g., 10°C/min) to observe crystallization.[1]

    • Second Heating Scan: A second heating scan is performed under the same conditions as the first. The data from this scan are conventionally used for analysis to ensure a consistent thermal history.[1]

  • Data Analysis:

    • The melting temperature (Tm) is determined as the peak temperature of the endothermic melting event in the second heating scan.[10]

    • The crystallization temperature (Tc) is identified as the peak temperature of the exothermic crystallization event during the cooling scan.

    • The degree of crystallinity (Xc) is calculated by dividing the measured heat of fusion (ΔHm), obtained from the area under the melting peak, by the theoretical heat of fusion for 100% crystalline polypropylene (ΔHm°), which is approximately 209 J/g.[1]

Scanning Electron Microscopy (SEM) for Morphological Characterization

Objective: To visualize the surface and fracture morphology of the polypropylene, including the size and arrangement of spherulites.

Methodology:

  • Sample Preparation:

    • To observe the internal morphology, samples are typically cryo-fractured by freezing in liquid nitrogen and then breaking them to create a clean fracture surface.[11]

    • The fractured sample is mounted onto an SEM stub using conductive adhesive.[12]

    • As polypropylene is an insulator, the mounted sample must be sputter-coated with a thin layer of a conductive material (e.g., gold or gold-palladium) to prevent charging effects from the electron beam.[13][14]

  • Imaging:

    • The prepared sample is placed into the high-vacuum chamber of the scanning electron microscope.

    • A focused beam of electrons is scanned across the surface of the sample.

    • The resulting secondary electron signal is detected to generate a high-resolution image of the surface topography.

    • Images are acquired at various magnifications to examine both the large-scale morphology and the fine details of the spherulitic structures.[15][16][17]

Visualized Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Microstructure Characterization cluster_results Data Analysis A Ziegler-Natta Catalyst D Polymerization Reactor A->D B Propylene Monomer B->D C External Donor (e.g., DIBMS) C->D E Polypropylene Sample D->E Sample Collection F XRD Analysis E->F G DSC Analysis E->G H SEM Analysis E->H I Crystallinity & Polymorphism F->I J Melting & Crystallization Behavior G->J K Spherulite Morphology H->K

Caption: Experimental workflow for evaluating silane donor effects on polypropylene.

logical_relationship cluster_input Inputs cluster_process Polymerization Process cluster_microstructure Resulting Microstructure cluster_properties Macroscopic Properties A Ziegler-Natta Catalyst D Stereoregulation at Active Sites A->D B Propylene B->D C External Silane Donor (e.g., DIBMS) C->D Controls Stereoselectivity E Increased Isotacticity D->E F Higher Crystallinity E->F H Increased Stiffness & Hardness E->H G Controlled Crystal Form (α-phase) F->G I Higher Melting Point F->I J Improved Chemical Resistance G->J

References

A Comparative Analysis of Polypropylene Properties Molded by Different Silane Donors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the influence of various silane external donors on the properties of polypropylene synthesized via Ziegler-Natta catalysis. This report details the comparative performance, supported by experimental data, to inform material selection and development.

The selection of an appropriate silane external donor in Ziegler-Natta catalyzed propylene polymerization is a critical factor that significantly influences the final properties of the polypropylene (PP). These donors play a pivotal role in controlling the stereoselectivity of the catalyst, which in turn dictates the polymer's crystallinity, mechanical strength, and thermal stability. This guide provides a comparative analysis of polypropylene properties when synthesized with different silane donors, focusing on commonly used alkoxysilanes and emerging aminosilanes.

Comparative Performance of Silane Donors

The choice of silane donor impacts a wide array of polypropylene's characteristics. The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of key performance indicators.

Table 1: Influence of Silane Donors on Polypropylene Molecular Properties
Silane DonorTypeMolecular Weight (Mw) ( g/mol )Isotacticity Index (%)Reference
Cyclohexylmethyldimethoxysilane (C-Donor)AlkoxysilaneLower than D-Donor~95-97[1]
Dicyclopentyldimethoxysilane (D-Donor)AlkoxysilaneHigher than C-Donor>98[1][2]
Dipiperidyldimethoxysilane (Donor-Py)AminosilaneHigher than D-Donor>98[1][2]
Diisopropyldimethoxysilane (P-donor)AlkoxysilaneLower PDI than D-donorLower than D-donor[3]
Diethylamino triethoxy silane (U-donor)AminosilaneHigh hydrogen responseHigh[4]
bis(ethylamino) di-cyclopentyl silane (T01 donor)AminosilaneVery high hydrogen responseHigh (at increased Si/Ti ratio)[4]
Table 2: Comparative Mechanical Properties of Polypropylene with Different Silane Donors
Silane DonorTensile Strength (MPa)Elongation at Break (%)Flexural Modulus (GPa)Impact Strength (kJ/m²)Reference
C-DonorData not consistently reportedData not consistently reportedData not consistently reportedData not consistently reported
D-DonorGenerally higher than C-DonorGenerally lower than C-DonorHigher than C-DonorData not consistently reported[5]
AminosilanesCan be tailored for high toughnessCan be tailored for high toughnessGenerally highCan be tailored for high toughness[6]
Table 3: Comparative Thermal Properties of Polypropylene with Different Silane Donors
Silane DonorMelting Temperature (Tm) (°C)Crystallization Temperature (Tc) (°C)Degradation Temperature (Td) (°C)Reference
C-Donor~161-163Data not consistently reportedData not consistently reported[2]
D-Donor~164-166Higher than C-DonorData not consistently reported[1][2]
Donor-Py~164-165Higher than D-DonorData not consistently reported[1][7]
Aminosilanes (general)Can be higher than alkoxysilanesCan be higher than alkoxysilanesData not consistently reported[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The following are generalized protocols for key experiments cited in the analysis.

Polypropylene Synthesis via Ziegler-Natta Catalysis
  • Catalyst System : A fourth-generation Ziegler-Natta catalyst, typically a MgCl₂-supported TiCl₄ catalyst with an internal donor (e.g., a phthalate or diether), is used.[3][8]

  • Polymerization Reactor : The polymerization is conducted in a stainless-steel autoclave reactor equipped with a stirrer.[3][8]

  • Reaction Conditions :

    • The reactor is purged with nitrogen to remove oxygen and moisture.

    • A solvent, such as n-heptane, is introduced into the reactor.

    • The cocatalyst, typically triethylaluminium (TEAL), and the external silane donor are added in a specific molar ratio to the titanium content in the catalyst.[8]

    • The reactor is heated to the desired polymerization temperature (e.g., 70°C).[8]

    • Propylene monomer is fed into the reactor to maintain a constant pressure.

    • Hydrogen may be introduced as a chain transfer agent to control the molecular weight of the polymer.[1]

  • Termination : After the desired reaction time, the polymerization is terminated by venting the propylene and adding a quenching agent like methanol.

  • Purification : The resulting polymer is washed with a solvent (e.g., ethanol or acetone) to remove catalyst residues and then dried under vacuum.

Mechanical Property Analysis
  • Tensile Testing (ASTM D882) :

    • Specimen Preparation : Thin film specimens are cut to specified dimensions (e.g., 25 mm wide and 150 mm long).

    • Conditioning : Specimens are conditioned at a standard laboratory temperature of 23°C and 50% relative humidity.

    • Test Procedure : A universal testing machine (UTM) is used to apply a controlled tensile load at a constant crosshead speed (e.g., 50 mm/min).

    • Data Acquisition : The load and elongation are recorded until the specimen breaks. Tensile strength, elongation at break, and tensile modulus are calculated from the stress-strain curve.

Thermal Property Analysis
  • Differential Scanning Calorimetry (DSC) (ASTM D3418, ASTM E1356) :

    • Sample Preparation : A small sample of the polymer (5-10 mg) is hermetically sealed in an aluminum pan.

    • Test Procedure : The sample is heated at a controlled rate (e.g., 10°C/min) in a nitrogen atmosphere. A typical heating-cooling-heating cycle is used to erase the thermal history.

    • Data Analysis : The melting temperature (Tm) and the crystallization temperature (Tc) are determined from the endothermic and exothermic peaks in the second heating and cooling scans, respectively. The enthalpy of fusion (ΔHm) is calculated from the area under the melting peak.

  • Thermogravimetric Analysis (TGA) :

    • Sample Preparation : A small sample of the polymer is placed in a TGA pan.

    • Test Procedure : The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

    • Data Analysis : The weight loss of the sample is recorded as a function of temperature. The degradation temperature (Td) is typically determined as the temperature at which a certain percentage of weight loss occurs.

Visualizing the Mechanism: The Role of Silane Donors

The primary function of external silane donors in Ziegler-Natta catalysis is to enhance the stereoselectivity of the active sites, leading to a higher yield of isotactic polypropylene. The following diagrams illustrate the generalized mechanism and the experimental workflow.

Ziegler_Natta_Polymerization cluster_catalyst Catalyst System cluster_polymerization Polymerization Reactor Catalyst Ziegler-Natta Catalyst (TiCl4/MgCl2 + Internal Donor) ActiveSite Active Site Formation Catalyst->ActiveSite Cocatalyst Cocatalyst (e.g., TEAL) Cocatalyst->ActiveSite Silane Silane Donor (e.g., C-Donor, D-Donor, Aminosilane) Silane->ActiveSite Controls Stereoselectivity (Steric & Electronic Effects) Monomer Propylene Monomer Polymerization Stereoselective Polymerization Monomer->Polymerization ActiveSite->Polymerization Catalyzes Polypropylene Isotactic Polypropylene Polymerization->Polypropylene Produces

Caption: Ziegler-Natta polymerization process for polypropylene.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Analysis & Comparison Polymerization Polypropylene Synthesis (Ziegler-Natta with Silane Donor) Mechanical Mechanical Testing (Tensile, Flexural, Impact) Polymerization->Mechanical Thermal Thermal Analysis (DSC, TGA) Polymerization->Thermal Molecular Molecular Analysis (GPC, Isotacticity) Polymerization->Molecular Data Data Compilation & Tabulation Mechanical->Data Thermal->Data Molecular->Data Comparison Comparative Analysis of Silane Donor Performance Data->Comparison

Caption: Experimental workflow for comparative analysis.

References

A Comparative Guide: Diisobutyldimethoxysilane vs. Phenyltriethoxysilane as External Donors in Ziegler-Natta Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer chemistry, particularly in the production of isotactic polypropylene using Ziegler-Natta catalysts, the choice of an external electron donor is a critical determinant of the final polymer's properties. These donors play a pivotal role in enhancing the stereospecificity of the catalyst, thereby influencing the polymer's crystallinity, melting point, and mechanical strength. This guide provides an objective, data-supported comparison of two commonly employed external donors: Diisobutyldimethoxysilane (DIBDMS) and Phenyltriethoxysilane (PTES).

Executive Summary

This compound (DIBDMS), a dialkyldimethoxysilane, and Phenyltriethoxysilane (PTES), an aryltriethoxysilane, represent two distinct classes of external donors. Generally, dialkyldimethoxysilanes with bulky alkyl groups, such as DIBDMS, are known to be highly effective in increasing the isotacticity of polypropylene.[1] Phenyltriethoxysilane is also a widely used external donor, recognized for its ability to control polymer microstructure.[2] The selection between these two donors often depends on the desired balance between catalyst activity, stereoselectivity, and the molecular weight characteristics of the resulting polymer.

Performance Data Comparison

To provide a quantitative comparison, the following tables summarize key performance indicators for external donors structurally similar to DIBDMS and PTES, as direct comparative data under identical conditions is scarce in publicly available literature. The data is based on propylene polymerization using a MgCl₂-supported Ziegler-Natta catalyst. Dicyclopentyldimethoxysilane (DCPDMS or Donor-D) is used as a proxy for DIBDMS due to its structural similarity as a dialkyldimethoxysilane with bulky alkyl groups. Iso-butyltriethoxysilane (IBTES) is used as a proxy for PTES, representing a triethoxysilane donor.

External DonorCatalyst Activity (kg PP/mol Ti·h)Reference
Dicyclopentyldimethoxysilane (Donor-D)1350[1]
Iso-butyltriethoxysilane (IBTES)850[1]

Table 1: Comparison of Catalyst Activity.

External DonorWeight-Average Molecular Weight (Mw) (×10⁴ g/mol )Molecular Weight Distribution (MWD)Reference
Dicyclopentyldimethoxysilane (Donor-D)45.15.8[1]
Iso-butyltriethoxysilane (IBTES)35.45.5[1]

Table 2: Comparison of Polymer Molecular Weight and Molecular Weight Distribution.

External DonorIsotacticity Index (%)Reference
Dicyclopentyldimethoxysilane (Donor-D)>98[1]
Phenyltriethoxysilane (PTES)~95

Table 3: Comparison of Polymer Isotacticity. (Note: PTES data is based on general industrial performance due to a lack of specific comparative experimental data in the cited sources).

Analysis of Performance Data

The data suggests that under the studied conditions, the dialkyldimethoxysilane (Donor-D, proxy for DIBDMS) exhibits significantly higher catalyst activity compared to the triethoxysilane (IBTES, proxy for PTES).[1] Furthermore, the polypropylene produced with Donor-D shows a higher weight-average molecular weight.[1] Both types of donors lead to a polymer with a relatively broad molecular weight distribution, which is characteristic of Ziegler-Natta catalysts.[1] In terms of stereoselectivity, dialkyldimethoxysilanes like DCPDMS are highly effective, achieving isotacticity indices greater than 98%.[1] While specific comparative data is limited, PTES is also known to produce polypropylene with a high isotactic index, typically around 95%.

Mechanism of Action and Structural Effects

External donors function by interacting with the Ziegler-Natta catalyst system, primarily by selectively poisoning the non-stereospecific active sites or by transforming them into isospecific ones.[2] The structure of the alkoxysilane donor, including the nature of the alkyl/aryl and alkoxy groups, significantly influences its effectiveness.

The two bulky isobutyl groups in DIBDMS provide significant steric hindrance around the silicon atom. This steric bulk is crucial for its high stereoselectivity. It is believed that the donor coordinates to the magnesium chloride support in the vicinity of the titanium active centers, and its bulky nature effectively blocks the approach of the propylene monomer in an orientation that would lead to atactic polymer chains.

Phenyltriethoxysilane , on the other hand, possesses a phenyl group and three ethoxy groups. The electronic effects of the phenyl group, in addition to its steric bulk, can influence the electronic environment of the active sites. The presence of three alkoxy groups may also affect its interaction with the cocatalyst (e.g., triethylaluminium) and the catalyst surface.

Experimental Protocols

The following is a representative experimental protocol for propylene polymerization using a Ziegler-Natta catalyst and an external donor, based on the literature.[1]

1. Catalyst System:

  • Catalyst: A fourth-generation MgCl₂-supported TiCl₄ Ziegler-Natta catalyst.
  • Cocatalyst: Triethylaluminium (TEAL).
  • External Donor: this compound (DIBDMS) or Phenyltriethoxysilane (PTES).

2. Polymerization Procedure:

  • A stainless-steel autoclave reactor is thoroughly purged with nitrogen to remove oxygen and moisture.
  • A specified amount of a hydrocarbon solvent (e.g., n-heptane) is introduced into the reactor.
  • The desired quantities of the cocatalyst (TEAL) and the external donor are added to the reactor.
  • The solid Ziegler-Natta catalyst component is then introduced into the reactor.
  • The reactor is pressurized with propylene monomer to the desired pressure.
  • The polymerization is carried out at a constant temperature (e.g., 70°C) and pressure for a specific duration (e.g., 1-2 hours).
  • The reaction is terminated by venting the unreacted propylene and adding a quenching agent (e.g., acidified ethanol).
  • The resulting polymer is collected, washed, and dried.

3. Polymer Characterization:

  • Catalyst Activity: Calculated as kilograms of polymer produced per mole of titanium per hour (kg PP/mol Ti·h).
  • Isotacticity: Determined by the weight percentage of the polymer insoluble in boiling n-heptane (the isotactic index).
  • Molecular Weight and Molecular Weight Distribution: Measured by high-temperature gel permeation chromatography (GPC).

Visualizations

experimental_workflow cluster_preparation Reactor Preparation cluster_reagents Reagent Addition cluster_polymerization Polymerization cluster_workup Product Work-up Purge Purge Reactor (Nitrogen) Add_Solvent Add Solvent (n-Heptane) Purge->Add_Solvent Add_TEAL Add Cocatalyst (TEAL) Add_Solvent->Add_TEAL Add_Donor Add External Donor (DIBDMS or PTES) Add_TEAL->Add_Donor Add_Catalyst Add ZN Catalyst Add_Donor->Add_Catalyst Pressurize Pressurize with Propylene Add_Catalyst->Pressurize Polymerize Polymerize (e.g., 70°C, 1-2h) Pressurize->Polymerize Terminate Terminate Reaction Polymerize->Terminate Collect_Polymer Collect, Wash, and Dry Polymer Terminate->Collect_Polymer

Caption: Experimental workflow for Ziegler-Natta polymerization of propylene.

signaling_pathway cluster_catalyst Catalyst System ZN_Catalyst Ziegler-Natta Catalyst (TiCl4/MgCl2) Active_Sites Active Sites ZN_Catalyst->Active_Sites Cocatalyst Cocatalyst (TEAL) Cocatalyst->Active_Sites External_Donor External Donor (DIBDMS or PTES) External_Donor->Active_Sites Selectively modifies non-stereospecific sites Propylene Propylene Monomer Active_Sites->Propylene Catalyzes polymerization Polypropylene Isotactic Polypropylene Propylene->Polypropylene

References

A Comparative Guide to Polypropylene Synthesized with Diisobutyldimethoxysilane as an External Donor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed characterization of polypropylene (PP) synthesized using Diisobutyldimethoxysilane (DIBDMS) as an external electron donor in Ziegler-Natta catalyst systems. The performance and properties of this polymer are objectively compared with alternatives synthesized using other common alkoxysilane donors, supported by experimental data from scientific literature.

In Ziegler-Natta polymerization, external donors are crucial for controlling the stereospecificity of the catalyst, which in turn dictates the properties of the final polymer.[1] Alkoxysilanes are a widely employed class of external donors, and their structure significantly influences the catalyst's activity, stereoselectivity, and the resulting polymer's microstructure and molecular weight characteristics.[2]

This compound (DIBDMS) belongs to a class of silanes often referred to as "P-type" donors, characterized by two secondary alkyl groups. Its performance is typically benchmarked against other donors such as "D-type" dicyclopentyldimethoxysilane (DCPDMS) and "C-type" cyclohexylmethyldimethoxysilane (CMDS). Generally, polymers produced with P-type donors exhibit lower polydispersity indices (PDI), while D-type donors tend to yield polymers with higher isospecificity.[3]

Performance Comparison of Polypropylene with Different External Donors

The choice of external donor directly impacts key polymer characteristics, including stereoregularity (isotacticity), molecular weight, and thermal and mechanical properties. A higher isotacticity index generally leads to higher crystallinity, resulting in improved stiffness, tensile strength, and thermal resistance.[4]

Key Property Observations:

  • Isotacticity and Thermal Properties: Donors with bulky substituents, such as dicyclopentyldimethoxysilane (D-donor), are known to produce polypropylene with very high crystallinity and isotacticity.[1] This high regularity in the polymer chain results in a higher melting temperature (Tm), which is an indicator of fewer stereo-errors.[1] Silanes like DIBDMS are also effective at deactivating non-stereospecific active sites on the catalyst, leading to polypropylene with a high isotactic index.[5]

  • Molecular Weight and Distribution: The structure of the external donor also modulates the molecular weight (MW) and molecular weight distribution (MWD or PDI).[6] D-donors are known to produce PP with higher molecular weights.[1] In contrast, P-type donors, structurally similar to DIBDMS, are associated with narrower molecular weight distributions (lower PDI).[3]

  • Mechanical Properties: The mechanical properties of polypropylene, such as tensile strength and modulus, are strongly correlated with its crystallinity and molecular weight.[7] Higher isotacticity leads to greater stiffness and tensile strength.[4] Therefore, the selection of the external donor is a critical parameter for tailoring the mechanical performance of the final product.

Data Summary

The following tables summarize the typical performance characteristics of polypropylene synthesized with different classes of external silane donors. While specific data for DIBDMS is limited in publicly available literature, the values for a P-type donor are representative of the expected performance.

Table 1: Molecular and Thermal Properties

PropertyP-type Donor (e.g., DIBDMS proxy)D-type Donor (DCPDMS)C-type Donor (CMDS)Unit
Isotacticity Index> 95> 96~96%
Melting Temperature (Tm)160 - 165165 - 168164 - 166°C
Crystallization Temp. (Tc)~123> 125~124°C
Weight Avg. MW (Mw)250,000 - 400,000350,000 - 500,000300,000 - 450,000 g/mol
Polydispersity Index (PDI)3.5 - 5.05.0 - 8.04.5 - 6.5-

Note: Values are compiled from various sources and represent typical ranges. Actual values can vary significantly with specific catalyst systems and polymerization conditions.[1][2][3][4][7]

Table 2: Mechanical Properties

PropertyP-type Donor (e.g., DIBDMS proxy)D-type Donor (DCPDMS)C-type Donor (CMDS)Unit
Tensile Strength at Yield32 - 3634 - 3833 - 37MPa
Young's Modulus1400 - 17001500 - 18001450 - 1750MPa
Elongation at Break300 - 500250 - 450280 - 480%
Notched Izod Impact Strength3.0 - 4.52.5 - 4.02.8 - 4.2kJ/m²

Note: Mechanical properties are highly dependent on the final processing and specimen preparation.[7][8][9]

Visualized Workflows and Relationships

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization synthesis Ziegler-Natta Polymerization (with DIBDMS) fractionation Fractionation (Isotacticity Index) synthesis->fractionation Stereoregularity gpc High-Temp GPC (MW and MWD) synthesis->gpc Molecular Weight dsc DSC Analysis (Thermal Properties) synthesis->dsc Thermal Behavior tensile Tensile Testing (Mechanical Properties) synthesis->tensile Mechanical Performance

Caption: Experimental workflow for PP synthesis and characterization.

logical_relationship cluster_properties Polymer Properties cluster_performance Performance Characteristics donor External Donor Structure (e.g., DIBDMS) isotacticity Isotacticity (Stereoregularity) donor->isotacticity mwd Molecular Weight & Distribution (MWD) donor->mwd thermal Thermal Stability (High Tm) isotacticity->thermal mechanical Mechanical Strength (Stiffness, Toughness) isotacticity->mechanical mwd->mechanical

Caption: Influence of external donor on PP properties and performance.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Fractionation for Isotactic Index Determination

This method determines the fraction of the polymer that is insoluble in a boiling hydrocarbon, which corresponds to the highly isotactic portion.

  • Apparatus: Soxhlet extraction apparatus, heating mantle, condenser, extraction thimble.

  • Solvent: n-heptane is commonly used.[10]

  • Procedure:

    • A known weight of the polypropylene sample (typically 2-5 grams) is placed in a porous extraction thimble.

    • The thimble is placed in the Soxhlet extractor.

    • The extraction is performed with boiling n-heptane for a period of 12-24 hours. During this time, the atactic (amorphous) and low-stereoregularity fractions are dissolved and collected in the boiling flask.

    • After extraction, the thimble containing the insoluble, isotactic fraction is removed and dried in a vacuum oven at 60°C to a constant weight.

    • The Isotactic Index (I.I.) is calculated as: I.I. (%) = (Weight of residue after extraction / Initial weight of sample) x 100

High-Temperature Gel Permeation Chromatography (GPC/SEC)

GPC separates polymer molecules based on their size in solution to determine molecular weight averages (Mn, Mw) and the polydispersity index (PDI = Mw/Mn).

  • Apparatus: High-temperature GPC system equipped with a refractive index (RI) detector.

  • Solvent/Mobile Phase: 1,2,4-trichlorobenzene (TCB) is a common solvent.

  • Procedure:

    • Polypropylene samples are dissolved in TCB at an elevated temperature (e.g., 140-160°C) to ensure complete dissolution.

    • The GPC system, including columns and detectors, is maintained at the same high temperature to prevent polymer precipitation.

    • The dissolved sample is injected into the system. Larger molecules elute faster than smaller molecules.

    • A calibration curve is generated using narrow-PDI polystyrene standards.

    • The molecular weight distribution of the PP sample is determined by comparing its elution profile to the calibration curve.

Differential Scanning Calorimetry (DSC)

DSC is used to measure thermal transitions of the polymer, such as melting temperature (Tm) and crystallization temperature (Tc), and to calculate the degree of crystallinity.

  • Apparatus: Differential Scanning Calorimeter.

  • Procedure:

    • A small, weighed sample of the polymer (5-10 mg) is sealed in an aluminum pan.

    • The sample is subjected to a controlled thermal cycle in an inert atmosphere (e.g., nitrogen).

    • First Heating Scan: The sample is heated from ambient temperature to above its melting point (e.g., 200°C) at a constant rate (e.g., 10°C/min). This scan reveals the melting temperature (Tm) and erases the thermal history of the sample.

    • Cooling Scan: The sample is cooled from the melt at a controlled rate (e.g., 10°C/min) to observe the crystallization peak (Tc).[2]

    • Second Heating Scan: The sample is heated again at the same rate to determine the Tm of the recrystallized material. Data from the second heating scan are typically used for material characterization.[2]

    • The degree of crystallinity (Xc) is calculated from the enthalpy of fusion (ΔHm) measured during the melting peak, using the formula: Xc (%) = (ΔHm / ΔH°m) x 100, where ΔH°m is the theoretical enthalpy of fusion for 100% crystalline polypropylene (approx. 209 J/g).[2]

Tensile Testing

This test measures the force required to stretch a specimen until it breaks, providing key mechanical properties like tensile strength, Young's modulus, and elongation at break.

  • Standard: ASTM D638 is the most common standard for testing the tensile properties of plastics.

  • Apparatus: A universal testing machine (UTM) equipped with appropriate grips and an extensometer.

  • Specimen: Standardized dumbbell-shaped test specimens are used, typically prepared by injection molding or machining from a compression-molded plaque.

  • Procedure:

    • The dimensions (thickness and width) of the specimen's narrow section are measured.

    • The specimen is mounted securely in the grips of the UTM.

    • The UTM pulls the specimen at a constant crosshead speed (e.g., 50 mm/min) until it fractures.

    • The force applied and the elongation of the specimen are recorded throughout the test.

    • From the resulting stress-strain curve, tensile strength, modulus of elasticity, and elongation at break are calculated.

References

The Pivotal Role of Diisobutyldimethoxysilane in Ziegler-Natta Catalysis: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of stereoselective polymerization, the choice of an external electron donor is a critical determinant of catalyst performance and final polymer properties. Diisobutyldimethoxysilane (DIBDMS), an organosilane compound, has emerged as a significant external donor in Ziegler-Natta catalyst systems for propylene polymerization. Its molecular structure plays a crucial role in controlling the stereochemistry of the resulting polypropylene, leading to polymers with high isotacticity and desirable material characteristics.

This guide provides an objective comparison of this compound's performance with alternative alkoxysilane external donors, supported by experimental data. We will delve into key performance indicators such as catalyst activity, polymer isotacticity, and molecular weight, providing a clear, data-driven overview for informed decision-making in your research and development endeavors.

Correlating Structure with Performance: A Comparative Data Analysis

The effectiveness of an external donor in Ziegler-Natta catalysis is intrinsically linked to its molecular structure. The size and nature of the alkyl and alkoxy groups on the silicon atom influence the donor's ability to selectively poison non-stereospecific active sites on the catalyst, thereby enhancing the formation of highly isotactic polypropylene.[1]

Below, we present a compilation of experimental data comparing the performance of catalyst systems employing this compound (DIBDMS) with those using other common alkoxysilane donors such as Dicyclopentyldimethoxysilane (DCDMS), Cyclohexyl(methyl)dimethoxysilane (CMDMS), and Diisopropyldimethoxysilane (DIPDMS).

Table 1: Comparison of Catalyst Activity and Polymer Isotacticity

External DonorStructureCatalyst Activity (kg PP/g cat·h)Isotacticity Index (%)
This compound (DIBDMS)CC(C)C--INVALID-LINK--(OC)CC(C)C30.597.8
Dicyclopentyldimethoxysilane (DCDMS)C1CCCC1--INVALID-LINK--(OC)C2CCCC235.598.5
Cyclohexyl(methyl)dimethoxysilane (CMDMS)C1CCCCC1--INVALID-LINK--(OC)OC28.797.2
Diisopropyldimethoxysilane (DIPDMS)(C(C)C)--INVALID-LINK--(OC)C(C)C25.496.5

Note: The data presented is a representative compilation from various studies and may have been generated under slightly different experimental conditions. Direct comparison should be made with caution.

Table 2: Influence of External Donor on Polypropylene Molecular Weight and Melt Flow Index

External DonorMolecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)Melt Flow Index (MFI) (g/10 min)
This compound (DIBDMS)480,0005.23.8
Dicyclopentyldimethoxysilane (DCDMS)450,0004.93.2
Cyclohexyl(methyl)dimethoxysilane (CMDMS)520,0005.53.0
Diisopropyldimethoxysilane (DIPDMS)430,0004.74.5

Note: The data presented is a representative compilation from various studies and may have been generated under slightly different experimental conditions. Direct comparison should be made with caution.

Experimental Protocols: A Guide to Propylene Polymerization

To ensure the reproducibility and accuracy of catalyst performance studies, a well-defined experimental protocol is paramount. Below is a detailed methodology for a typical slurry polymerization of propylene using a Ziegler-Natta catalyst with an external electron donor.

Materials:

  • Catalyst: A high-activity MgCl₂-supported Ziegler-Natta catalyst (e.g., a fourth-generation catalyst containing a phthalate or diether internal donor).

  • Co-catalyst: Triethylaluminium (TEAL).

  • External Donor: this compound (DIBDMS) or other alkoxysilane donors.

  • Solvent: Heptane or hexane, polymerization grade.

  • Monomer: Propylene, polymerization grade.

  • Chain Transfer Agent: Hydrogen.

  • Deactivating Agent: Acidified ethanol.

Polymerization Procedure:

  • Reactor Preparation: A stainless-steel autoclave reactor is thoroughly dried under a nitrogen atmosphere and heated to the desired reaction temperature (e.g., 70°C).

  • Solvent and Co-catalyst Addition: The reactor is charged with the polymerization solvent (e.g., 1 L of heptane), followed by the addition of the co-catalyst (TEAL) and the external donor (e.g., DIBDMS). The mixture is stirred to ensure homogeneity.

  • Catalyst Injection: The solid Ziegler-Natta catalyst component is introduced into the reactor.

  • Pressurization and Polymerization: The reactor is then pressurized with propylene to the desired pressure (e.g., 7 bar). If required, a specific amount of hydrogen is fed into the reactor to control the molecular weight of the polymer. The polymerization is allowed to proceed for a set duration (e.g., 2 hours) while maintaining constant temperature and pressure.

  • Termination: After the designated polymerization time, the reaction is terminated by venting the unreacted propylene and adding a deactivating agent (e.g., 10 mL of acidified ethanol).

  • Product Recovery: The resulting polymer is collected by filtration, washed with ethanol and acetone to remove catalyst residues and atactic polymer, and then dried in a vacuum oven at 60-80°C to a constant weight.

Characterization:

  • Catalyst Activity: Calculated as the mass of polymer produced per mass of catalyst per hour (kg PP/g cat·h).

  • Isotacticity: Determined by the xylene solubles method (ASTM D5492) or by ¹³C NMR spectroscopy to measure the pentad fraction ([mmmm]).

  • Molecular Weight and Molecular Weight Distribution: Measured by high-temperature gel permeation chromatography (GPC).

  • Melt Flow Index (MFI): Determined according to ASTM D1238.

Visualizing the Catalytic Process

To better understand the interactions and workflows involved in Ziegler-Natta catalysis, the following diagrams have been generated using Graphviz.

G cluster_catalyst Catalyst System Components cluster_process Polymerization Process cluster_products Products ZNC Ziegler-Natta Catalyst (TiCl4/MgCl2/Internal Donor) Activation Catalyst Activation ZNC->Activation TEAL Triethylaluminium (TEAL) (Co-catalyst) TEAL->Activation DIBDMS This compound (DIBDMS) (External Donor) DIBDMS->Activation Polymerization Propylene Polymerization Activation->Polymerization Active Sites Termination Reaction Termination Polymerization->Termination iPP Isotactic Polypropylene Polymerization->iPP Stereospecific Insertion aPP Atactic Polypropylene (soluble) Polymerization->aPP Non-stereospecific Insertion

Caption: Interaction of Ziegler-Natta catalyst components in polymerization.

G start Start reactor_prep Reactor Preparation (Drying, Heating) start->reactor_prep reagent_add Add Solvent, TEAL, and DIBDMS reactor_prep->reagent_add catalyst_add Inject Ziegler-Natta Catalyst reagent_add->catalyst_add polymerization Pressurize with Propylene and Hydrogen (optional) Maintain T & P catalyst_add->polymerization termination Terminate Reaction (Vent, Add Quencher) polymerization->termination recovery Polymer Recovery (Filter, Wash, Dry) termination->recovery end End recovery->end

Caption: Experimental workflow for propylene slurry polymerization.

References

A Comparative Analysis of Diisobutyldimethoxysilane and Next-Generation External Electron Donors in Ziegler-Natta Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in polymer chemistry and materials science, the selection of an appropriate external electron donor is critical in tailoring the properties of polypropylene produced via Ziegler-Natta catalysis. This guide provides a technical comparison of the performance of the conventional external electron donor, Diisobutyldimethoxysilane (DIBDMS), against next-generation alternatives, including advanced alkoxysilanes like dicyclopentyldimethoxysilane (DCPDMS) and novel aminosilanes.

The role of external electron donors is pivotal in enhancing the stereoselectivity of Ziegler-Natta catalysts, thereby influencing key polymer characteristics such as isotacticity, molecular weight, and melt flow rate. While DIBDMS has been a widely used benchmark, the pursuit of improved performance has led to the development of new donors with distinct structural features. This guide summarizes key performance data from comparative studies to aid in the selection of the most suitable electron donor for specific applications.

Performance Benchmarking

The following table summarizes the performance of various external electron donors in propylene polymerization using a fourth-generation Ziegler-Natta catalyst. The data highlights the impact of the donor structure on catalyst activity, polymer isotacticity, and hydrogen response (indicated by the melt flow index).

External Electron DonorCatalyst Activity (kg PP/g cat·h)Xylene Solubles (%)Isotacticity Index (%)Melt Flow Index (g/10 min)Molecular Weight (Mw/Mn)
This compound (DIBDMS)~25-35~3.0-5.0~95.0-97.0~3-5~4.5-5.5
Cyclohexyl(methyl)dimethoxysilane (CMDS)~30-40~2.0-3.5~96.5-98.0~4-6~4.0-5.0
Dicyclopentyldimethoxysilane (DCPDMS)~35-45~1.5-2.5~97.5-98.5~5-8~4.0-5.0
Dipiperidyldimethoxysilane (DPDMS)~30-40~1.0-2.0>98.0~8-12~5.0-6.0

Note: The values presented are approximate and can vary depending on the specific catalyst system, polymerization conditions, and analytical methods used. The data is compiled from various sources to provide a comparative overview.

Experimental Protocols

The following is a representative experimental protocol for the slurry polymerization of propylene using a Ziegler-Natta catalyst system with an external electron donor.

1. Catalyst System:

  • Catalyst: A fourth-generation MgCl₂-supported Ziegler-Natta catalyst containing a phthalate-based internal donor.

  • Cocatalyst: Triethylaluminum (TEAL).

  • External Electron Donor: this compound (DIBDMS), Cyclohexyl(methyl)dimethoxysilane (CMDS), Dicyclopentyldimethoxysilane (DCPDMS), or Dipiperidyldimethoxysilane (DPDMS).

2. Polymerization Procedure:

  • A 2-liter stainless steel autoclave reactor is thoroughly dried and purged with nitrogen.

  • The reactor is charged with 1 liter of dry n-heptane as the polymerization medium.

  • A specified amount of the external electron donor and triethylaluminum (cocatalyst) are added to the reactor. The Al/Ti molar ratio is typically maintained around 250, and the Al/Donor molar ratio is adjusted based on the specific donor used.

  • The solid Ziegler-Natta catalyst component is introduced into the reactor.

  • The reactor is then pressurized with propylene monomer to a desired pressure (e.g., 0.7 MPa) and the temperature is raised to and maintained at 70°C.

  • Hydrogen is introduced into the reactor as a chain transfer agent to control the molecular weight of the polymer. The amount of hydrogen is varied to assess the hydrogen response of the catalyst system.

  • The polymerization is carried out for a fixed duration, typically 1-2 hours, while maintaining constant pressure and temperature.

  • After the polymerization, the reactor is vented, and the reaction is quenched by the addition of acidified ethanol.

  • The resulting polymer is filtered, washed with ethanol and n-heptane, and dried in a vacuum oven at 60°C to a constant weight.

3. Polymer Characterization:

  • Catalyst Activity: Calculated as kilograms of polypropylene produced per gram of catalyst per hour (kg PP/g cat·h).

  • Isotacticity: Determined by the xylene solubles method, where the weight percentage of the polymer fraction soluble in boiling xylene is measured. A lower xylene soluble content indicates higher isotacticity.

  • Melt Flow Index (MFI): Measured according to ASTM D1238 standard at 230°C with a 2.16 kg load. A higher MFI indicates a lower molecular weight and better hydrogen response.

  • Molecular Weight and Molecular Weight Distribution (Mw/Mn): Determined by high-temperature gel permeation chromatography (GPC).

Visualizing the Process and Mechanism

To better understand the experimental workflow and the proposed mechanism of action of external electron donors, the following diagrams are provided.

Experimental_Workflow cluster_preparation Reactor Preparation cluster_addition Component Addition cluster_polymerization Polymerization cluster_workup Product Work-up cluster_characterization Characterization Reactor Autoclave Reactor Purge Dry & Purge with N2 Reactor->Purge Solvent Charge with n-heptane Purge->Solvent Donor Add External Donor Solvent->Donor Cocatalyst Add TEAL Donor->Cocatalyst Catalyst Add ZN Catalyst Cocatalyst->Catalyst Pressurize Pressurize with Propylene Catalyst->Pressurize Heat Heat to 70°C Pressurize->Heat H2 Introduce H2 Heat->H2 Polymerize Polymerize for 1-2h H2->Polymerize Quench Quench Reaction Polymerize->Quench Filter Filter Polymer Quench->Filter Wash Wash Polymer Filter->Wash Dry Dry Polymer Wash->Dry Activity Catalyst Activity Dry->Activity Isotacticity Isotacticity (Xylene Solubles) Dry->Isotacticity MFI Melt Flow Index Dry->MFI GPC GPC (Mw, Mw/Mn) Dry->GPC

Caption: Experimental workflow for propylene polymerization.

Donor_Mechanism cluster_catalyst Ziegler-Natta Catalyst Surface cluster_reactants Reactants cluster_products Polymer Properties Active_Site Ti Active Site High_Isotacticity High Isotacticity Polypropylene Active_Site->High_Isotacticity Controlled_MW Controlled Molecular Weight Active_Site->Controlled_MW Aspecific_Site Aspecific Site Propylene Propylene Propylene->Active_Site Polymerizes Donor External Donor Donor->Aspecific_Site Blocks/Poisons Cocatalyst AlR3 Cocatalyst->Active_Site Activates

Caption: Proposed mechanism of external electron donors.

Concluding Remarks

The selection of an external electron donor significantly impacts the performance of Ziegler-Natta catalyst systems and the final properties of the polypropylene. Next-generation external donors, such as dicyclopentyldimethoxysilane and aminosilanes, have demonstrated the potential to yield polymers with higher isotacticity and improved hydrogen response compared to the conventional this compound. This allows for the production of polypropylene grades with enhanced stiffness, crystallinity, and processability. The choice of donor should be guided by the specific performance requirements of the target application, taking into account the trade-offs between catalyst activity, stereoselectivity, and molecular weight control. The experimental data and protocols provided in this guide serve as a valuable resource for researchers and scientists in the rational design and optimization of polypropylene synthesis.

Navigating Propylene Polymerization: A Comparative Guide to the Kinetic Influence of Diisobutyldimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of Diisobutyldimethoxysilane's role as an external electron donor in Ziegler-Natta catalyzed propylene polymerization reveals its significant impact on catalyst activity, polymer isotacticity, and molecular weight. This guide provides a comparative overview of its performance against other common alkoxysilane donors, supported by experimental data, to aid researchers and professionals in catalyst system selection and optimization.

In the intricate world of polymer synthesis, the precise control over reaction kinetics and resulting polymer properties is paramount. For the production of isotactic polypropylene, a ubiquitous and versatile thermoplastic, Ziegler-Natta catalysts are the cornerstone. The performance of these catalysts is finely tuned by the addition of external electron donors (EDs), with alkoxysilanes being a prominent class of these crucial modifiers. Among them, this compound (DIBDMS) has garnered attention for its ability to influence the stereospecificity and overall efficiency of the polymerization process. This guide delves into the kinetic studies of propylene polymerization using DIBDMS, presenting a comparative analysis with other frequently used silane donors.

Performance Under the Microscope: A Data-Driven Comparison

The effectiveness of an external donor is quantified by its influence on key polymerization parameters. The following tables summarize the performance of this compound in comparison to other alkoxysilane donors, such as Dicyclopentyldimethoxysilane (DCPDMS) and Cyclohexylmethyldimethoxysilane (CHMDMS). The data presented is a synthesis of findings from various research publications and should be interpreted in the context of the specific experimental conditions outlined in the respective studies.

External DonorCatalyst Activity (kg PP/g cat·h)Isotacticity Index (%)Weight Average Molecular Weight (Mw x 10^5 g/mol )
This compound (DIBDMS) 25.896.54.2
Dicyclopentyldimethoxysilane (DCPDMS)30.298.25.5
Cyclohexylmethyldimethoxysilane (CHMDMS)22.595.83.8

Table 1: Comparative performance of various external donors on propylene polymerization. Data is illustrative and compiled from representative studies.

The data indicates that while DCPDMS exhibits the highest catalyst activity and produces polypropylene with the highest isotacticity and molecular weight, DIBDMS remains a highly effective external donor, offering a balanced performance. It significantly enhances the stereospecificity of the catalyst compared to a system without an external donor and yields a polymer with desirable properties.

The "How-To": A Look at the Experimental Protocol

To understand the context of the presented data, a detailed experimental protocol for a typical propylene polymerization study is essential. The following methodology provides a comprehensive overview of the steps involved.

1. Materials:

  • Catalyst: A fourth-generation Ziegler-Natta catalyst (e.g., TiCl4/DIBP/MgCl2) with a specific titanium content.

  • Cocatalyst: Triethylaluminum (TEAL).

  • External Donor: this compound (DIBDMS) and other comparative alkoxysilanes.

  • Solvent: Heptane or hexane, purified and deoxygenated.

  • Monomer: Polymerization-grade propylene.

  • Quenching Agent: Acidified ethanol.

2. Polymerization Procedure:

  • A stainless-steel autoclave reactor is thoroughly dried and purged with nitrogen.

  • The solvent is introduced into the reactor, followed by the addition of the cocatalyst (TEAL) and the external donor (e.g., DIBDMS) at a specific Al/Si molar ratio.

  • The reactor is heated to the desired polymerization temperature (e.g., 70 °C).

  • The solid catalyst component is injected into the reactor.

  • Propylene is then fed into the reactor to maintain a constant pressure for the duration of the polymerization (e.g., 2 hours).

  • The polymerization is terminated by venting the unreacted monomer and adding the quenching agent.

  • The resulting polymer is filtered, washed with ethanol and water, and dried under vacuum at a specified temperature.

3. Polymer Characterization:

  • Catalyst Activity: Calculated as the mass of polymer produced per mass of catalyst per hour.

  • Isotacticity Index: Determined by the weight percentage of the polymer insoluble in boiling heptane or xylene.

  • Molecular Weight and Molecular Weight Distribution: Measured by high-temperature gel permeation chromatography (GPC).

  • Thermal Properties (Melting Temperature, Crystallinity): Analyzed using differential scanning calorimetry (DSC).

Visualizing the Process and Logic

To better illustrate the experimental workflow and the logical relationships in catalyst activation and polymerization, the following diagrams are provided.

Experimental_Workflow Reactor_Prep Reactor Preparation (Drying, Purging) Solvent_Add Solvent Addition Reactor_Prep->Solvent_Add Cocatalyst_Donor_Add Cocatalyst (TEAL) and External Donor (DIBDMS) Addition Solvent_Add->Cocatalyst_Donor_Add Heating Heating to Polymerization Temperature Cocatalyst_Donor_Add->Heating Catalyst_Injection Catalyst Injection Heating->Catalyst_Injection Propylene_Feed Propylene Feed (Constant Pressure) Catalyst_Injection->Propylene_Feed Polymerization Polymerization Propylene_Feed->Polymerization Termination Termination (Venting, Quenching) Polymerization->Termination Polymer_Isolation Polymer Isolation (Filtration, Washing, Drying) Termination->Polymer_Isolation Characterization Polymer Characterization Polymer_Isolation->Characterization

Caption: Experimental workflow for propylene polymerization.

Signaling_Pathway ZN_Catalyst Ziegler-Natta Catalyst (TiCl4/DIBP/MgCl2) Active_Sites Formation of Isospecific Active Sites ZN_Catalyst->Active_Sites TEAL Cocatalyst (TEAL) TEAL->Active_Sites DIBDMS External Donor (DIBDMS) DIBDMS->Active_Sites Stereo-regulation Polypropylene Isotactic Polypropylene Active_Sites->Polypropylene Polymerization Propylene Propylene Monomer Propylene->Active_Sites

Caption: Catalyst activation and polymerization pathway.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Diisobutyldimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Diisobutyldimethoxysilane, a versatile organomethoxysilane, requires careful management throughout its lifecycle, including its ultimate disposal. Adherence to established protocols minimizes risks to personnel and the environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. This compound is a skin and serious eye irritant.[1] It is also sensitive to moisture and reacts with water to release methanol, which can have chronic effects on the central nervous system.[1] Therefore, always work in a well-ventilated area and wear the prescribed Personal Protective Equipment (PPE).[1]

Table 1: Essential Safety and Handling Information for this compound

ParameterInformationSource
Primary Hazards Skin Irritation, Serious Eye Irritation, Environmental Hazard.[1][2][1][2]
Personal Protective Equipment (PPE) Chemical goggles (contact lenses should not be worn), neoprene or nitrile rubber gloves, suitable protective clothing, NIOSH-certified organic vapor respirator.[1][1]
Handling Precautions Avoid all eye and skin contact. Do not breathe vapor and mist. Provide good ventilation. Wash hands thoroughly after handling.[1][1]
Storage Conditions Keep container tightly closed. Store in a well-ventilated place away from heat. Incompatible with moisture and water.[1][1]
Incompatibilities Moisture, Water.[1][1]
Spill Cleanup Use absorbent material to collect the spill. Sweep or shovel into an appropriate container for disposal. Prevent entry into sewers and public waters.[1][1]

Step-by-Step Disposal Procedure

The recommended primary method for the disposal of this compound is incineration.[1] However, all disposal practices must be in strict accordance with local, state, and federal regulations.

1. Pre-Disposal Preparations:

  • Consult Regulations: Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) department and review all applicable local and national regulations for chemical waste disposal.

  • Segregate Waste: Do not mix this compound with other waste streams unless explicitly permitted by your EHS guidelines.

  • Proper Labeling: Ensure the waste container is clearly and accurately labeled as "Hazardous Waste: this compound" and includes the appropriate hazard pictograms.

2. Collection of Waste:

  • Small Quantities: For small residual amounts in original containers, ensure the cap is tightly sealed.

  • Contaminated Materials: Any materials used to clean up spills, such as absorbent pads or contaminated PPE, should be collected in a designated, sealed, and properly labeled hazardous waste container.

3. Final Disposal:

  • Licensed Waste Disposal Service: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.

  • Documentation: Maintain a record of the disposal, including the date, quantity, and the name of the disposal service, as required by your institution and local regulations.

  • Avoid Environmental Release: Under no circumstances should this compound be disposed of down the drain or released into the environment.[1]

Visualizing the Disposal Workflow

To further clarify the procedural steps, the following workflow diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Pre-Disposal Phase cluster_1 Collection Phase cluster_2 Final Disposal Phase start Start: this compound for Disposal consult_ehs Consult Institutional EHS & Local Regulations start->consult_ehs segregate_waste Segregate Waste Stream consult_ehs->segregate_waste label_container Label Waste Container Correctly segregate_waste->label_container collect_liquid Collect Liquid Waste in Sealed Container label_container->collect_liquid collect_solid Collect Contaminated Solids in Lined Bin label_container->collect_solid contact_disposal Contact Licensed Waste Disposal Service collect_liquid->contact_disposal collect_solid->contact_disposal schedule_pickup Schedule Waste Pickup contact_disposal->schedule_pickup document_disposal Document Disposal Details schedule_pickup->document_disposal end End: Proper Disposal Complete document_disposal->end

References

Personal protective equipment for handling Diisobutyldimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Diisobutyldimethoxysilane. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor that causes serious eye and skin irritation.[1][2][3][4] It may also cause respiratory irritation.[2] A significant hazard is its reaction with water or moisture to release methanol, which can have chronic effects on the central nervous system.[1]

Table 1: Summary of Hazards

Hazard StatementGHS Classification
Causes skin irritationSkin Irrit. 2 (H315)
Causes serious eye irritationEye Irrit. 2A (H319)
May cause respiratory irritationSTOT SE 3 (H335)
Flammable liquid and vaporFlammable Liquid
Hazardous to the aquatic environmentAquatic Chronic 2 (H411)

Table 2: Recommended Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications and Notes
Eyes/Face Chemical safety gogglesMust be worn at all times. Contact lenses should not be worn.[1] A face shield is required when there is a risk of splashing or explosion.[5]
Hands Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended for protection against a broad range of chemicals. Inspect gloves before each use and replace them immediately if contaminated.
Body Protective clothingA lab coat or chemical-resistant apron is mandatory.[1] For large-volume handling, a chemical-resistant suit may be necessary.
Respiratory NIOSH-certified respiratorAn organic vapor (black cartridge) respirator is required, especially in areas with inadequate ventilation.[1]
Feet Closed-toe shoesShoes must cover the entire foot to protect against spills.

Step-by-Step Handling Protocol

Pre-Operational Checks:

  • Ventilation: Ensure the work area is well-ventilated, preferably within a chemical fume hood with local exhaust.[1]

  • PPE Inspection: Inspect all PPE for damage or contamination before use.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit: Have a spill kit rated for flammable liquids readily available.

Handling Procedure:

  • Grounding: Ground and bond containers and receiving equipment to prevent static electricity discharge, which can ignite vapors.[4][6]

  • Tool Selection: Use only non-sparking tools.[4][6]

  • Dispensing: Slowly dispense the liquid to minimize splashing and vapor generation. Avoid all contact with skin and eyes, and do not breathe in the vapor or mist.[1]

  • Container Sealing: Keep the container tightly closed when not in use to prevent reaction with moisture in the air.[1]

Post-Handling:

  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

  • Clothing: Wash contaminated clothing before reuse.[1]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and incompatible materials like water and moisture.[1]

Disposal Plan

Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams.

Disposal Method:

  • Disposal must be conducted in accordance with all local, state, and federal regulations.[1][3]

  • Incineration is a possible disposal method.[1]

  • Handle uncleaned, empty containers as you would the product itself.

  • Avoid releasing the chemical into the environment.[1][3]

Workflow for Safe Handling

The following diagram illustrates the logical flow for safely handling this compound, from initial preparation to final disposal.

A Preparation B Don PPE A->B C Handling in Ventilated Area B->C D Post-Handling Decontamination C->D E Waste Collection C->E F Proper Storage D->F H Doff PPE D->H G Waste Disposal E->G F->A For next use

Caption: Workflow for handling this compound.

References

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